KIF18A-IN-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H32N6O4S |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-(1-propylpyrazolo[3,4-b]pyridin-6-yl)benzamide |
InChI |
InChI=1S/C25H32N6O4S/c1-2-11-31-23-18(17-26-31)3-6-22(27-23)28-24(33)20-5-4-19(29-36(34,35)15-14-32)16-21(20)30-12-9-25(7-8-25)10-13-30/h3-6,16-17,29,32H,2,7-15H2,1H3,(H,27,28,33) |
InChI Key |
VMGCJSOYECFTEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)CCO)N4CCC5(CC5)CC4)C=N1 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of KIF18A in Mitotic Spindle Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fidelity of cell division is paramount for the maintenance of genomic integrity. Central to this process is the mitotic spindle, a dynamic microtubule-based structure responsible for the accurate segregation of chromosomes. The kinesin superfamily of motor proteins plays a critical role in the assembly and function of the mitotic spindle. Among these, Kinesin Family Member 18A (KIF18A), a member of the kinesin-8 family, has emerged as a key regulator of microtubule dynamics and chromosome alignment. This technical guide provides an in-depth overview of the function of KIF18A in mitotic spindle assembly, detailing its molecular activities, regulatory networks, and the experimental methodologies used to elucidate its role. Furthermore, given its frequent dysregulation in cancer, this guide also touches upon the potential of KIF18A as a therapeutic target.
Core Functions of KIF18A in Mitosis
KIF18A is a plus-end directed motor protein that primarily functions to suppress the dynamics of kinetochore microtubules (k-MTs), the microtubules that attach to chromosomes at the kinetochore. This activity is crucial for the proper congression of chromosomes to the metaphase plate and for dampening the oscillatory movements of chromosomes once they are aligned.
Regulation of Microtubule Dynamics
KIF18A accumulates at the plus-ends of k-MTs where it modulates their dynamic instability. Unlike some other kinesins that act as potent depolymerases, KIF18A's primary role appears to be the attenuation of both microtubule growth and shortening events. This "dampening" effect is concentration-dependent and contributes to the precise length control of k-MTs, which is essential for maintaining a stable metaphase plate. Depletion of KIF18A leads to hyperstable and elongated kinetochore microtubules, resulting in severe chromosome alignment defects.[1]
Chromosome Congression and Alignment
By suppressing the dynamic instability of k-MTs, KIF18A plays a direct role in chromosome congression. The oscillatory movements of chromosomes during their alignment at the metaphase plate are significantly dampened by the action of KIF18A. In the absence of KIF18A, chromosomes exhibit exaggerated oscillations and fail to align properly, leading to activation of the spindle assembly checkpoint (SAC) and a delay in mitotic progression.
Quantitative Analysis of KIF18A Activity
The function of KIF18A is underpinned by its intrinsic motor and enzymatic properties. The following tables summarize key quantitative data from in vitro studies.
| Parameter | Value | Conditions | Reference |
| Motor Speed | 199 ± 39 nm/s | Full-length KIF18A-GFP, TIRF microscopy | [2][3] |
| 299 ± 109 nm/s | Tail-less KIF18A (1-777)-GFP, TIRF microscopy | [2] | |
| 34.4 ± 0.3 nm/s | KIF18A wild-type, microtubule gliding assay | [4] | |
| 38.5 ± 3.3 nm/s | KIF18A motor domain with neck linker, microtubule gliding assay | [5] | |
| 128.2 ± 4.2 nm/s | Full-length KIF18A, microtubule gliding assay (500 nM motor) | [6] | |
| 174.0 ± 2.2 nm/s | Tail-less KIF18A (N480)-GFP, microtubule gliding assay (500 nM motor) | [6] | |
| ATPase Activity (Vmax) | 25.5 ATP/s/motor | KIF18A motor domain with neck linker | [7] |
| 12.2 ATP/s/motor | KIF18A motor domain only | [7] | |
| 1.43 ± 0.07 s⁻¹ | KIF19A (kinesin-8 homolog) | [8] | |
| Microtubule Depolymerization Rate | 0.87 ± 0.43 nm/s | KIF18A motor domain with neck linker, in the presence of ATP | [5] |
| ~0 nm/s | KIF18A monomer | [4][8] | |
| 10.9 ± 2.0 nm/s | KIF19A (kinesin-8 homolog), 125 nM | [4] |
| Parameter | Effect of KIF18A Depletion | Cell Type | Reference |
| Microtubule Assembly Rate | Significantly increased | Mitotic spindles | [1] |
| Astral Microtubule Assembly Rate | No significant change | [1] | |
| Microtubule Growth Rate | Increased | [9] | |
| Microtubule Catastrophe Frequency | No significant change | [9] |
Signaling Pathways and Regulation of KIF18A
The activity of KIF18A is tightly regulated throughout the cell cycle to ensure its function is restricted to mitosis. This regulation is primarily achieved through post-translational modifications and interactions with other proteins.
Regulation by Cdk1 and PP1
Cyclin-dependent kinase 1 (Cdk1), the master regulator of mitosis, phosphorylates KIF18A, which inhibits its activity and promotes chromosome oscillations in early metaphase.[10][11] As chromosomes achieve biorientation, Protein Phosphatase 1 (PP1), particularly the PP1γ isoform, is recruited to kinetochores where it dephosphorylates KIF18A, leading to its activation.[3][10][12] This switch from a phosphorylated (inactive) to a dephosphorylated (active) state allows KIF18A to dampen chromosome movements and stabilize the metaphase plate.
Transcriptional Regulation by the JNK1/c-Jun Pathway
Recent evidence suggests that the expression of KIF18A can be regulated at the transcriptional level by the JNK1/c-Jun signaling pathway.[4][13] JNK1 can phosphorylate and activate the transcription factor c-Jun, which in turn binds to the KIF18A promoter and enhances its transcription. This pathway has been implicated in the overexpression of KIF18A in certain cancers, such as cervical cancer.[4][14]
Interaction with HURP and CENP-E
KIF18A does not act in isolation. Its function is modulated by interactions with other spindle-associated proteins.
-
HURP (Hepatoma Upregulated Protein): HURP is a microtubule-associated protein that localizes to kinetochore fibers. It interacts with KIF18A and this interaction appears to be complex, with HURP potentially both activating and inhibiting KIF18A motility depending on the context.[15][16][17][18][19] This interplay is thought to fine-tune the regulation of microtubule dynamics at the plus-ends.[15]
-
CENP-E (Centromere-Associated Protein E): CENP-E is another kinetochore-associated kinesin that plays a crucial role in chromosome capture and congression. KIF18A and CENP-E cooperate to ensure proper chromosome alignment.[20][21] Depletion of KIF18A can lead to the destabilization of CENP-E at kinetochores, suggesting that KIF18A may play a role in maintaining CENP-E localization and function.[22]
Experimental Protocols
Understanding the function of KIF18A has been made possible through a variety of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.
In Vitro Motility Assay (TIRF Microscopy)
This assay directly visualizes the movement of single KIF18A molecules along microtubules, allowing for the measurement of velocity and processivity.
Materials:
-
Purified, fluorescently labeled KIF18A protein
-
Taxol-stabilized, fluorescently labeled microtubules
-
Flow cell (constructed from a glass slide and coverslip)
-
Motility buffer (e.g., BRB80 buffer supplemented with ATP, an oxygen scavenger system, and casein)
-
Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Flow Cell Preparation:
-
Assemble a flow cell using a glass slide, double-sided tape, and a coverslip.
-
Coat the inside of the flow cell with an anti-tubulin antibody or by sequential coating with PLL-PEG-biotin and streptavidin to immobilize microtubules.[23]
-
-
Microtubule Immobilization:
-
Flow taxol-stabilized, fluorescently labeled microtubules into the chamber and incubate to allow them to bind to the surface.
-
Wash with motility buffer to remove unbound microtubules.
-
-
Motility Observation:
-
Introduce a solution of purified, fluorescently labeled KIF18A in motility buffer containing ATP into the flow cell.
-
Immediately begin imaging using a TIRF microscope. The evanescent field excites only the fluorophores near the coverslip surface, reducing background noise.[2][14][24]
-
Record time-lapse movies of KIF18A molecules moving along the immobilized microtubules.
-
-
Data Analysis:
-
Generate kymographs from the time-lapse movies. A kymograph is a graphical representation of spatial position over time.
-
Measure the slope of the lines in the kymograph to determine the velocity of individual KIF18A molecules.
-
Measure the length of the lines to determine the run length (processivity).
-
References
- 1. Divergent microtubule assembly rates after short- versus long-term loss of end-modulating kinesins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An automated in vitro motility assay for high-throughput studies of molecular motors - Lab on a Chip (RSC Publishing) DOI:10.1039/C8LC00547H [pubs.rsc.org]
- 8. Microtubule minus-end stability is dictated by the tubulin off-rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pre-anaphase chromosome oscillations are regulated by the antagonistic activities of Cdk1 and PP1 on Kif18A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Total Internal Reflection Fluorescence (TIRF) Single-Molecule Assay to Analyze the Motility of Kinesin [en.bio-protocol.org]
- 15. Molecular interplay between HURP and Kif18A in mitotic spindle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular interplay between HURP and Kif18A in mitotic spindle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. geneonline.com [geneonline.com]
- 21. KIF18A promotes chromosome congression in cooperation with CENP-E downstream of CENP-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro and in vivo analysis of microtubule destabilizing kinesins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Total Internal Reflection Fluorescence (TIRF) Single-Molecule Assay to Analyze the Motility of Kinesin [bio-protocol.org]
- 24. Total Internal Reflection Fluorescence (TIRF) Single-Molecule Assay to Analyze the Motility of Kinesin - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to KIF18A-IN-9: A Potent Chemical Probe for Kinesin Family Member 18A (KIF18A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesin family member 18A (KIF18A) is a plus-end directed motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis.[1][2] Its role in dampening chromosome oscillations is critical for maintaining genomic stability.[1] Notably, while KIF18A is largely dispensable for normal somatic cell division, many cancer cells exhibiting chromosomal instability (CIN) show a marked dependency on this kinesin for their survival and proliferation.[3][4][5] This synthetic lethal relationship makes KIF18A a compelling therapeutic target for a wide range of chromosomally unstable tumors, including those found in high-grade serous ovarian and triple-negative breast cancers.[5]
This technical guide focuses on KIF18A-IN-9 , a potent and selective chemical probe for interrogating KIF18A function. This compound, also referred to as Compound 1, provides a valuable tool for studying the cellular consequences of KIF18A inhibition and for exploring its therapeutic potential.[6][7]
This compound: Biochemical and Cellular Activity
This compound is a highly potent inhibitor of the microtubule-stimulated ATPase activity of KIF18A. Its inhibitory power has been quantified in both biochemical and cellular contexts, demonstrating its utility as a chemical probe.
Quantitative Data Summary
| Compound Name | Target | Assay Type | IC50 (nM) | Cell Line(s) | Reference(s) |
| This compound | KIF18A | Biochemical (ATPase) | 3.8 | - | [6][7] |
| This compound | - | Cellular (Antiproliferative) | < 100 | OVCAR3, MDA-MB-157 | [7] |
Mechanism of Action
KIF18A inhibitors, including probes like this compound, function by disrupting the motor protein's ability to hydrolyze ATP, a process necessary for its movement along microtubules. Many characterized KIF18A inhibitors are allosteric, binding to a pocket near the microtubule-binding interface rather than competing directly with ATP.[5] This inhibition leads to a cascade of events within the cell, ultimately triggering cell death in vulnerable cancer cells.
The primary mechanism of action involves the following steps:
-
Inhibition of ATPase Activity : The chemical probe binds to KIF18A, preventing the hydrolysis of ATP.
-
Disruption of Chromosome Congression : Without its motor function, KIF18A cannot properly regulate microtubule dynamics at the kinetochore, leading to failed chromosome alignment at the metaphase plate.
-
Activation of the Spindle Assembly Checkpoint (SAC) : The failure of chromosomes to achieve proper bipolar attachment and tension activates the SAC, causing a prolonged mitotic arrest.
-
Induction of Apoptosis : In cancer cells with high levels of CIN, this prolonged mitotic arrest overwhelms cellular safeguards, leading to programmed cell death (apoptosis).[5]
Signaling Pathways and Cellular Consequences
The inhibition of KIF18A initiates a specific cellular response pathway that is particularly lethal to chromosomally unstable cancer cells.
Caption: KIF18A inhibition pathway leading to apoptosis in CIN+ cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of KIF18A inhibitor function. Below are representative protocols for key experiments.
KIF18A Microtubule-Stimulated ATPase Assay
This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the KIF18A motor domain in the presence of microtubules.
Workflow Diagram:
Caption: Workflow for a KIF18A microtubule-stimulated ATPase assay.
Methodology:
-
Reagent Preparation :
-
Assay Buffer: Prepare a suitable buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 0.01% Triton X-100).
-
Prepare serial dilutions of this compound in DMSO.
-
Recombinant human KIF18A motor domain is diluted in assay buffer.
-
Paclitaxel-stabilized bovine brain microtubules are diluted in assay buffer.
-
ATP is diluted to the desired concentration in assay buffer.
-
-
Assay Procedure :
-
Add this compound dilutions and KIF18A enzyme to a 384-well plate and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of microtubules and ATP.
-
Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).
-
-
Detection and Analysis :
-
Measure the amount of ADP produced using a luminescence-based detection system like the ADP-Glo™ Kinase Assay (Promega).
-
Data is normalized to positive (no inhibitor) and negative (no enzyme) controls.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Proliferation Assay (Nuclear Count)
This assay determines the effect of this compound on the proliferation of cancer cell lines over several days.
Methodology:
-
Cell Culture :
-
Culture CIN+ cancer cell lines (e.g., OVCAR3, MDA-MB-157) in appropriate media and conditions (e.g., 37°C, 5% CO₂).
-
-
Assay Procedure :
-
Seed cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubate the plates for a period of 3 to 6 days.
-
-
Staining and Imaging :
-
Fix the cells with 4% formaldehyde.
-
Permeabilize the cells (e.g., with 0.2% Triton X-100).
-
Stain the nuclei with a fluorescent DNA dye such as Hoechst 33342.
-
-
Data Acquisition and Analysis :
-
Acquire images using a high-content imaging system.
-
Use image analysis software to count the number of nuclei in each well.
-
Normalize the cell counts to the DMSO control and calculate the IC50 value for cell growth inhibition.
-
Mitotic Arrest Assay (Phospho-Histone H3 Staining)
This immunofluorescence-based assay quantifies the percentage of cells arrested in mitosis following treatment with a KIF18A inhibitor.
Methodology:
-
Cell Culture and Treatment :
-
Seed cells on coverslips or in imaging-compatible plates.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
-
Immunofluorescence Staining :
-
Fix and permeabilize the cells as described above.
-
Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA).
-
Incubate with a primary antibody against a mitotic marker, typically phospho-Histone H3 (Ser10), which is highly expressed in mitotic cells.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI or Hoechst.
-
-
Imaging and Analysis :
-
Acquire images using a fluorescence microscope or high-content imager.
-
Quantify the percentage of cells that are positive for phospho-Histone H3 staining relative to the total number of cells (DAPI/Hoechst positive).
-
An increase in the percentage of phospho-H3 positive cells indicates an accumulation of cells in mitosis.
-
Conclusion
This compound is a potent and valuable chemical probe for the study of KIF18A. Its high affinity and demonstrated cellular activity make it an excellent tool for elucidating the specific roles of KIF18A in mitotic progression and for validating its therapeutic potential in cancers characterized by chromosomal instability. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound and other KIF18A inhibitors in their investigations. The continued study of this important mitotic kinesin holds significant promise for the development of novel and selective anti-cancer therapies.
References
Technical Whitepaper: The Therapeutic Potential of KIF18A Inhibition in Ovarian Cancer
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Kinesin Family Member 18A (KIF18A) is emerging as a compelling therapeutic target for a subset of aggressive cancers characterized by chromosomal instability (CIN), a hallmark of high-grade serous ovarian cancer (HGSOC). KIF18A, a mitotic kinesin, is essential for regulating chromosome alignment during cell division. While nonessential in normal, chromosomally stable (euploid) cells, cancer cells with high levels of CIN exhibit a synthetic lethal dependency on KIF18A to manage their chaotic mitoses and survive.[1] This differential dependency creates a therapeutic window, allowing for the selective targeting of cancer cells while sparing healthy tissues.[1][2] Preclinical studies have consistently demonstrated that potent and selective small-molecule inhibitors of KIF18A can induce mitotic arrest, apoptosis, and robust tumor regression in HGSOC models.[3][4][5] This whitepaper provides an in-depth technical guide on the core rationale, preclinical evidence, and clinical development landscape of KIF18A inhibition as a promising therapeutic strategy for ovarian cancer.
Introduction: KIF18A and Chromosomal Instability in Ovarian Cancer
KIF18A is a plus-end-directed motor protein that plays a critical role in mitosis by facilitating the precise alignment of chromosomes at the metaphase plate.[6][7] It functions by suppressing the oscillatory movements of chromosomes, ensuring the fidelity of their segregation into daughter cells.[8]
Aggressive cancers, particularly HGSOC, are characterized by high frequencies of CIN and near-universal mutations in the TP53 gene.[3][4][9] CIN is a state of persistent errors in chromosome segregation during mitosis, leading to aneuploidy (an abnormal number of chromosomes).[3] While this genetic chaos can drive tumor evolution, it also creates unique vulnerabilities. Cancer cells with high CIN are under immense mitotic stress and become highly dependent on proteins like KIF18A to complete cell division without catastrophic failure.[1][6] Genetic depletion or pharmacological inhibition of KIF18A in these CIN-high cells disrupts chromosome congression, activates the spindle assembly checkpoint (SAC), and ultimately leads to mitotic catastrophe and apoptotic cell death.[3][10][11] In contrast, normal cells, which lack high CIN, are largely unaffected by KIF18A inhibition, providing a strong rationale for its development as a cancer-selective therapy.[1][12]
The KIF18A Signaling Pathway in Mitosis
The diagram below illustrates the central role of KIF18A in mitotic progression and the consequences of its inhibition in chromosomally unstable cancer cells.
Preclinical Evidence for KIF18A Inhibition in Ovarian Cancer
A growing body of preclinical research validates KIF18A as a potent target in ovarian cancer. Multiple small-molecule inhibitors have demonstrated high selectivity and robust anti-tumor activity in relevant models.
In Vitro Activity of KIF18A Inhibitors
KIF18A inhibitors have shown potent anti-proliferative effects in a range of ovarian cancer cell lines, particularly those with features of CIN. Sensitivity strongly correlates with biomarkers such as TP53 mutation status, whole-genome doubling (WGD), and high aneuploidy scores (AS).[3][6]
| Inhibitor | Cell Line | Key Biomarkers | IC50 / Activity | Reference |
| ATX-295 | Panel of HGSOC lines | WGD+, TP53-mutant | IC50 = 18 nM (ATPase assay); Suppressed proliferation in sensitive HGSOC models. | [6][7][13] |
| ATX020 | OVCAR-3 | CIN+, High Aneuploidy | IC50 = 53.3 nM (Anti-proliferative) | [14][15] |
| OVCAR-8 | CIN+, High Aneuploidy | IC50 = 534 nM (Anti-proliferative) | [14][15] | |
| AM-1882 | OVCAR-3 | TP53-mutant, CCNE1-amplified | Sensitive to KIF18A knockdown and inhibition. | [3] |
| OVCAR-8 | BRCA1-promoter methylation | Sensitive to inhibition (AUC ≤0.65). | [3] | |
| Macrocyclic Inhibitors | OVCAR-3 | CIN-high | IC50s = 0.06 to 1.4 µM (ATPase assay); Robust anti-proliferative potency. | [11] |
| Compound 16 | OVCAR-3 | - | Superior anti-proliferative activity compared to AMG650. | [16][17] |
In Vivo Efficacy in Ovarian Cancer Models
The anti-tumor effects of KIF18A inhibitors have been confirmed in multiple in vivo xenograft and patient-derived xenograft (PDX) models of ovarian cancer. These studies demonstrate significant tumor growth inhibition (TGI) and, in some cases, complete tumor regression at well-tolerated doses.[3][4]
| Inhibitor | Model Type | Ovarian Cancer Model | Dosing & Administration | Key Outcomes | Reference |
| AM-9022 | Xenograft (CDX) | OVCAR-3 | Oral | Resulted in tumor stasis or regression. | [3] |
| ATX-295 | Xenograft (CDX) | OVCAR-3 (WGD+) | Oral, Dose-dependent | Induced dose-dependent tumor regression and mitotic arrest. | [7][13] |
| Xenograft (CDX) | OVK18 (WGD–) | Oral | No effect on tumor growth. | [7][13] | |
| PDX Models | Ovarian Cancer | Oral | 61% of models responded; 73% of responders were WGD+. | [7] | |
| Compound 16 | Xenograft (CDX) | OVCAR-3 | Oral, 30 mg/kg | TGI = 113% (pronounced tumor regression). | [16][17][18] |
| VLS-1272 | Xenograft | - | Oral | Dose-dependent inhibition of tumor growth. | [12] |
Experimental Protocols & Methodologies
The following sections detail the common methodologies employed in the preclinical evaluation of KIF18A inhibitors.
General Preclinical Workflow
The development and validation of a KIF18A inhibitor typically follows a structured preclinical workflow, from initial screening to in vivo efficacy confirmation.
In Vitro Methodologies
-
Cell Culture: Ovarian cancer cell lines (e.g., OVCAR-3, OVCAR-8, PEO4, A2780) are cultured in standard media like RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics, maintained at 37°C and 5% CO2.[19]
-
KIF18A ATPase Activity Assay: To determine the direct inhibitory effect on the enzyme, a microtubule-stimulated ATPase assay is performed. Recombinant KIF18A protein is incubated with microtubules, ATP, and varying concentrations of the inhibitor. ATP hydrolysis is measured, often via a luminescent ADP-Glo™ Kinase Assay, to calculate IC50 values.[6][11]
-
Cell Proliferation/Viability Assays: Cells are seeded in 96-well plates and treated with a dose range of the KIF18A inhibitor for 72-168 hours. Cell viability is quantified using reagents like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[12]
-
Western Blot Analysis: To assess the impact on mitotic and apoptotic markers, cells are treated with the inhibitor for 24-48 hours. Lysates are collected and proteins are separated by SDS-PAGE. Blots are probed with primary antibodies against phospho-Histone H3 (a marker of mitotic arrest), cleaved PARP (cl-PARP, an apoptosis marker), Cyclin B1, and γH2AX (a DNA damage marker), with β-Actin or GAPDH as a loading control.[3][11]
-
Immunofluorescence (IF) and High-Content Imaging: Cells grown on coverslips are treated with inhibitors, then fixed and permeabilized. They are stained with antibodies for proteins like α-tubulin (to visualize microtubules) and DNA dyes (like DAPI). Imaging is used to visualize mitotic defects, such as chromosome misalignment and multipolar spindles.[20]
-
Flow Cytometry for Cell Cycle and Apoptosis:
-
Cell Cycle: Treated cells are fixed, stained with a DNA dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases. KIF18A inhibition typically leads to an accumulation of cells in the G2/M phase.[20]
-
Apoptosis: Apoptosis is measured by staining with Annexin V and a viability dye (e.g., PI or 7-AAD). An increase in the Annexin V-positive population indicates induction of apoptosis.[14][15]
-
In Vivo Methodologies
-
Xenograft Models: Female immunodeficient mice (e.g., BALB/c nude) are subcutaneously injected with a suspension of human ovarian cancer cells (e.g., 5-10 million OVCAR-3 cells). Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).[16]
-
Drug Administration and Monitoring: Mice are randomized into vehicle and treatment groups. The KIF18A inhibitor is typically administered orally (p.o.) once or twice daily. Animal body weight and tumor volume (measured with calipers) are recorded 2-3 times per week.[16][17]
-
Efficacy Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group versus the vehicle control group. Tumor Regression (TR) is also noted when tumors shrink below their initial volume.[3][16]
-
Pharmacodynamic (PD) Marker Analysis: To confirm target engagement in vivo, tumors can be harvested at specific time points post-treatment. Tumor lysates are then analyzed by Western blot for markers like phospho-Histone H3 to demonstrate the induction of mitotic arrest.[7][11]
Biomarkers for Patient Selection
A key aspect of the therapeutic strategy for KIF18A inhibitors is the focus on a biomarker-defined patient population. The selective lethality of these agents in CIN-high tumors allows for a precision medicine approach.
The CIN-Biomarker-Sensitivity Relationship
The sensitivity of ovarian cancer cells to KIF18A inhibition is not universal; it is highly enriched in tumors possessing specific genomic features indicative of CIN.
-
Whole-Genome Doubling (WGD): This is emerging as the strongest predictive biomarker for sensitivity.[6] WGD is an early event in the development of HGSOC that fuels CIN.[6] In ovarian PDX models, 73% of responders to ATX-295 were WGD-positive.[7]
-
TP53 Mutation: Given that TP53 is a guardian of the genome, its loss is a major driver of CIN. Sensitivity to KIF18A inhibition is significantly enriched in TP53-mutant ovarian and breast cancer cell lines.[3][6]
-
Aneuploidy Score (AS) and Fraction Genome Altered (FGA): These quantitative measures of CIN also correlate with sensitivity to KIF18A inhibitors.[6][20]
Clinical Development of KIF18A Inhibitors
The compelling preclinical data has propelled several KIF18A inhibitors into clinical trials. These trials are primarily focused on patients with advanced solid tumors known to have high levels of CIN, including platinum-resistant ovarian cancer.
-
Sovilnesib (AMG-650): Initially developed by Amgen and now advanced by Volastra Therapeutics, Sovilnesib is in Phase 1b clinical studies, including for resistant ovarian cancer subtypes.[2]
-
ATX-295: Developed by Accent Therapeutics, this oral inhibitor is being evaluated in a Phase 1/2 open-label dose-escalation study (NCT06799065) for patients with advanced solid tumors, including HGSOC.[21][22][23] The FDA has granted Fast Track designation for ATX-295 for the treatment of advanced platinum-resistant or refractory ovarian cancer.[2][23]
-
VLS-1488: This candidate is also undergoing clinical evaluation for efficacy in ovarian cancer and other solid tumors.[2]
Conclusion and Future Directions
KIF18A inhibition represents a highly promising, targeted therapeutic strategy for a well-defined subset of ovarian cancer patients. The synthetic lethal relationship between KIF18A dependency and high CIN provides a clear and rational approach to treatment, potentially offering significant efficacy with a favorable safety profile compared to traditional cytotoxic chemotherapies.[2][3]
Future research will focus on:
-
Refining patient selection biomarkers to precisely identify those most likely to respond.
-
Understanding mechanisms of potential resistance to KIF18A inhibition.
With multiple agents progressing through clinical trials, KIF18A-targeted therapies hold the promise of becoming a new pillar of treatment for chromosomally unstable ovarian cancers.[2]
References
- 1. ascopubs.org [ascopubs.org]
- 2. kuickresearch.com [kuickresearch.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers [genedata.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 10. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 11. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
- 12. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. faseb.scienceconnect.io [faseb.scienceconnect.io]
- 15. researchgate.net [researchgate.net]
- 16. Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Accent Therapeutics starts dosing in trial of KIF18A inhibitor [clinicaltrialsarena.com]
- 23. accenttx.com [accenttx.com]
- 24. AI driven drug discovery company nominates preclinical candidate for the treatment of advanced solid tumours targeting the mitotic kinesin KIF18A - ecancer [ecancer.org]
KIF18A Inhibitors: A Technical Guide for Studying Chromosome Segregation Errors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faithful chromosome segregation during mitosis is paramount for maintaining genomic integrity. Errors in this process can lead to aneuploidy, a hallmark of many cancers. The kinesin motor protein KIF18A plays a crucial role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules, ensuring proper chromosome alignment at the metaphase plate.[1][2][3] Its overexpression in various cancers and its essential role in the proliferation of chromosomally unstable (CIN) tumor cells have made it a compelling target for anti-cancer drug development.[3][4][5]
This technical guide provides an in-depth overview of the use of KIF18A inhibitors for studying chromosome segregation errors. As specific information regarding a compound designated "KIF18A-IN-9" is not publicly available, this guide will focus on well-characterized, potent, and selective KIF18A inhibitors as representative tools for research and drug development. Inhibition of KIF18A's ATPase activity leads to defects in chromosome congression, prolonged mitotic arrest, and ultimately, cell death, particularly in CIN cancer cells.[3][4] This selective vulnerability presents a promising therapeutic window for targeting a wide range of aggressive tumors.[6][7][8]
Quantitative Data on Representative KIF18A Inhibitors
The following tables summarize the quantitative data for several well-characterized KIF18A inhibitors. These values highlight their potency and selectivity, which are critical attributes for reliable research tools and potential therapeutic agents.
| Inhibitor | Assay Type | Target | IC50 (µM) | Cell Line | Reference |
| VLS-1272 | ATPase Assay | KIF18A | Potent (Specific value not disclosed) | N/A | [4] |
| BTB-1 Analogues | ATPase Assay | KIF18A | Low µM range | N/A | [9] |
| Inhibitor | Assay Type | EC50 (µM) | Cell Line | Reference |
| AM-1882 | Cell Proliferation | Not specified | HeLa | [10] |
| AM-5308 | Cell Proliferation | Not specified | HeLa | [10] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of KIF18A inhibitors in research. Below are representative protocols for key experiments.
KIF18A ATPase Activity Assay
This biochemical assay measures the ability of a compound to inhibit the microtubule-stimulated ATPase activity of the KIF18A motor domain.
Materials:
-
Recombinant human KIF18A motor domain
-
Paclitaxel-stabilized microtubules
-
ATP
-
Phosphate detection reagent (e.g., malachite green-based)
-
Assay buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
Test compound (e.g., a KIF18A inhibitor)
-
384-well microplate
Procedure:
-
Prepare a reaction mixture containing the assay buffer, microtubules, and the KIF18A enzyme.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Cell Proliferation Assay
This cell-based assay assesses the effect of KIF18A inhibition on the growth of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231, HT-29)[5][10]
-
Complete cell culture medium
-
Test compound
-
Cell viability reagent (e.g., resazurin-based or ATP-based)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for a specified period (e.g., 72-96 hours).[10]
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Calculate the EC50 value by plotting the cell viability against the compound concentration.
Immunofluorescence Microscopy for Chromosome Segregation Defects
This imaging-based assay allows for the direct visualization of the effects of KIF18A inhibition on chromosome alignment and spindle formation.
Materials:
-
Cells grown on coverslips
-
Test compound
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin, anti-phospho-histone H3)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Antifade mounting medium
Procedure:
-
Treat cells with the test compound for a desired duration (e.g., 24 hours).[10]
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence or confocal microscope.
-
Analyze the images for mitotic defects such as misaligned chromosomes, multipolar spindles, and mitotic arrest.[5]
Mandatory Visualizations
Signaling Pathway of KIF18A in Mitosis
Caption: Mechanism of KIF18A inhibition leading to mitotic arrest.
Experimental Workflow for Studying KIF18A Inhibitors
Caption: Workflow for characterizing KIF18A inhibitors.
References
- 1. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kif18a is specifically required for mitotic progression during germ line development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
The KIF18A Pathway: A Novel Therapeutic Vulnerability in Triple-Negative Breast Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature, high metastatic potential, and lack of targeted therapies. A growing body of evidence points to the mitotic kinesin KIF18A as a promising therapeutic target in TNBC, particularly in tumors characterized by chromosomal instability (CIN). This technical guide provides an in-depth overview of the KIF18A pathway in TNBC, consolidating key research findings, experimental methodologies, and quantitative data to support ongoing research and drug development efforts.
The Role of KIF18A in Mitosis and its Dysregulation in TNBC
KIF18A is a plus-end directed motor protein that plays a critical role in the precise alignment of chromosomes at the metaphase plate during mitosis. It functions by suppressing the dynamics of kinetochore microtubules, ensuring the faithful segregation of chromosomes into daughter cells.[1][2] In normal, diploid cells, KIF18A is not essential for proliferation.[1][2]
However, many TNBC tumors exhibit a high degree of chromosomal instability (CIN), a condition characterized by frequent gains and losses of whole chromosomes or large chromosomal fragments.[3][4] This inherent instability creates a dependency on proteins that maintain mitotic integrity, rendering these cancer cells particularly vulnerable to the inhibition of KIF18A.[4][5][6] Loss of KIF18A function in chromosomally unstable TNBC cells leads to severe mitotic defects, including prolonged mitotic arrest, formation of multipolar spindles, and ultimately, apoptotic cell death.[1][3] This selective lethality makes KIF18A an attractive target for developing therapies that spare healthy tissues.
Recent studies have shown that KIF18A expression is significantly upregulated in TNBC compared to other breast cancer subtypes and normal breast tissue.[7] This overexpression is often associated with higher tumor grade, advanced stage, and poor prognosis in breast cancer patients.[8][9] Furthermore, sensitivity to KIF18A inhibition in TNBC is strongly correlated with genomic features of CIN, such as TP53 mutations and whole-genome doubling (WGD).[3][4][5]
The KIF18A Signaling Pathway
The primary function of KIF18A is centered on its role in regulating microtubule dynamics during mitosis. However, its activity and expression are subject to upstream regulation. While the complete signaling network in TNBC is still under investigation, studies in other cancers have provided valuable insights.
Upstream Regulation: The JNK/c-Jun Axis
Research in cervical cancer has identified the JNK1/c-Jun signaling pathway as a key upstream regulator of KIF18A expression.[10] Activated JNK1 phosphorylates the transcription factor c-Jun, which then binds directly to the KIF18A promoter to drive its transcription.[10] While this pathway has been implicated in breast cancer progression and chemoresistance[11][12], its specific role in regulating KIF18A in TNBC requires further validation.
Downstream Effects of KIF18A Inhibition
Inhibition of KIF18A in chromosomally unstable TNBC cells disrupts its ability to dampen microtubule dynamics at the plus-ends of kinetochore microtubules. This leads to a cascade of mitotic failures.
KIF18A as a Therapeutic Target in TNBC
The selective dependency of CIN TNBC cells on KIF18A for survival has spurred the development of small molecule inhibitors. Several compounds are currently in preclinical and clinical development.
Quantitative Data on KIF18A Inhibitors in TNBC Models
| Inhibitor | Target | Assay | TNBC Cell Line | IC50 / EC50 (nM) | Reference |
| ATX-295 | KIF18A ATPase | Enzymatic | - | 16 | [4] |
| Cell Viability | HCC1187 (WGD+) | Potent Inhibition | [13] | ||
| Cell Viability | OVCAR-3 (WGD+) | Potent Inhibition | [13] | ||
| Sovilnesib (AMG-650) | KIF18A ATPase | Enzymatic | - | 41.3 | [14] |
| Cell Viability | MDA-MB-231 | 250 (used concentration) | [14] | ||
| AM-0277 | KIF18A | Cell Viability | HCC-1806 | 47 | [3] |
| AM-1882 | KIF18A | Cell Viability | HCC-1806 | 21 | [3] |
| AM-9022 | KIF18A | Cell Viability | HCC-1806 | 45 | [3] |
| Study | TNBC Model | Treatment | Dosage | Outcome | Reference |
| Payton et al., 2024 | TNBC PDX Models | KIF18A Inhibitors | Well-tolerated doses | Robust anti-cancer effects and tumor regression | [3] |
| Ghisolfi et al., 2025 | TNBC WGD+ PDX Models | ATX-295 | Oral administration | Significant tumor growth inhibition | [13] |
| Accent Therapeutics, 2025 | OVCAR-3 (WGD+) Xenograft | ATX-295 | 10 and 15 mg/kg BID | Dose-dependent tumor regression | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on the KIF18A pathway. Below are summarized protocols for key experiments cited in the literature.
KIF18A Knockdown using siRNA
This protocol describes the transient silencing of KIF18A expression in TNBC cell lines.
Materials:
-
TNBC cell line (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
KIF18A-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
One day prior to transfection, seed MDA-MB-231 cells in 6-well plates to achieve 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute siRNA in Opti-MEM. In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions and incubate at room temperature for 5 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48-72 hours before harvesting for downstream applications such as Western blotting to confirm protein knockdown, or for functional assays.[15]
Immunofluorescence Staining for Mitotic Spindles
This protocol allows for the visualization of mitotic spindle morphology and chromosome alignment in TNBC cells following KIF18A inhibition or knockdown.
Materials:
-
TNBC cells grown on coverslips
-
Fixation buffer (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for microtubules) and anti-γ-tubulin (for centrosomes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fix cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount coverslips onto microscope slides using mounting medium and visualize using a fluorescence microscope.[16][17]
In Vivo Xenograft Studies
This protocol outlines the establishment of TNBC xenografts in immunodeficient mice to evaluate the in vivo efficacy of KIF18A inhibitors.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
TNBC cell line (e.g., MDA-MB-231) or patient-derived tumor fragments
-
Matrigel (optional)
-
KIF18A inhibitor (e.g., ATX-295) and vehicle control
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Subcutaneously inject TNBC cells (typically 1-5 million cells) mixed with Matrigel into the flank of each mouse. For patient-derived xenografts (PDX), implant small tumor fragments.[3]
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer the KIF18A inhibitor or vehicle control according to the desired schedule (e.g., daily oral gavage).[13]
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
For models with luciferase-expressing cells, in vivo bioluminescence imaging can be used to non-invasively monitor tumor burden.[18][19][20][21][22]
Conclusion and Future Directions
The KIF18A pathway represents a critical vulnerability in a significant subset of triple-negative breast cancers characterized by chromosomal instability. The selective dependency of these tumors on KIF18A for mitotic progression provides a promising therapeutic window. Preclinical data for KIF18A inhibitors such as ATX-295 and sovilnesib are encouraging, demonstrating potent anti-tumor activity in TNBC models with favorable safety profiles.[3][13][23]
Future research should focus on:
-
Biomarker Development: Refining biomarkers, such as whole-genome doubling, to accurately identify TNBC patients who are most likely to respond to KIF18A inhibition.
-
Combination Therapies: Investigating the synergistic effects of KIF18A inhibitors with other anti-cancer agents, including chemotherapy and PARP inhibitors.
-
Resistance Mechanisms: Elucidating potential mechanisms of resistance to KIF18A inhibitors to inform the development of next-generation therapies and rational combination strategies.
-
Upstream and Downstream Signaling: Further characterizing the signaling networks that regulate KIF18A expression and the downstream pathways affected by its inhibition in TNBC to uncover additional therapeutic targets.
The continued exploration of the KIF18A pathway holds immense promise for improving the therapeutic landscape for patients with triple-negative breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Whole genome doubling confers unique genetic vulnerabilities on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-genome doubling confers unique genetic vulnerabilities on tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Impact of immunohistochemical expression of kinesin family member 18A (Kif18A) and β-catenin in infiltrating breast carcinoma of no special type - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stress signaling in breast cancer cells induces matrix components that promote chemoresistant metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HER2-driven breast cancer suppression by the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATX-295 targets whole-genome doubled ovarian and TNBC models | BioWorld [bioworld.com]
- 14. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. siRNA-Mediated Suppression of Synuclein γ Inhibits MDA-MB-231 Cell Migration and Proliferation by Downregulating the Phosphorylation of AKT and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 18. researchgate.net [researchgate.net]
- 19. In vivo bioluminescence imaging of murine xenograft cancer models with a red-shifted thermostable luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]
- 22. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 23. accenttx.com [accenttx.com]
KIF18A-IN-9: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery and development of KIF18A inhibitors, with a focus on the core principles and methodologies that have guided the progression of this promising class of anti-cancer agents. While the specific compound "KIF18A-IN-9" is not extensively documented in publicly available literature, this guide will utilize data from representative KIF18A inhibitors to illustrate the key milestones and scientific processes involved.
Introduction: The Rationale for Targeting KIF18A
Kinesin Family Member 18A (KIF18A) is a motor protein that plays a critical role in the regulation of chromosome alignment during mitosis.[1][2] It functions by moving along microtubules, contributing to the precise control of microtubule dynamics necessary for proper chromosome segregation.[1][3] Notably, KIF18A is overexpressed in various cancers, and this heightened expression is often associated with a poor prognosis.[3][4][5]
The therapeutic rationale for targeting KIF18A stems from the observation that cancer cells with chromosomal instability (CIN) are particularly dependent on this motor protein for their survival.[4][6][7] Inhibition of KIF18A in these cells leads to mitotic arrest, chromosome misalignment, and ultimately, selective cell death, while having minimal impact on normal, healthy cells.[1][4][6] This selective vulnerability makes KIF18A an attractive target for the development of novel cancer therapeutics.[4][8]
Discovery of KIF18A Inhibitors
The discovery of potent and selective KIF18A inhibitors has been pursued through various strategies, including high-throughput screening and, more recently, artificial intelligence-driven drug design.
High-Throughput Screening
Initial efforts to identify KIF18A inhibitors involved screening large chemical libraries for compounds that could modulate the enzymatic activity of KIF18A.[2] These screens led to the identification of initial hit compounds that served as starting points for medicinal chemistry optimization.
AI-Driven Drug Discovery
Mechanism of Action
KIF18A inhibitors typically function by interfering with the protein's motor domain, thereby disrupting its ability to move along microtubules and regulate their dynamics.[1][11] This interference can be achieved through different binding modes, including ATP-noncompetitive inhibition.[2][4]
The downstream effects of KIF18A inhibition in chromosomally unstable cancer cells are profound:
-
Disruption of Chromosome Alignment: Inhibition of KIF18A prevents the proper alignment of chromosomes at the metaphase plate.[1]
-
Activation of the Spindle Assembly Checkpoint: The misalignment of chromosomes triggers a prolonged activation of the spindle assembly checkpoint, a crucial cellular mechanism to prevent errors in chromosome segregation.[1][10]
-
Mitotic Arrest and Apoptosis: The sustained mitotic arrest ultimately leads to programmed cell death (apoptosis) in the cancer cells.[1]
Preclinical and Clinical Development
Table 1: Representative KIF18A Inhibitors in Development
| Compound Name | Developer | Highest Development Phase | Target Indications |
| Sovilnesib (AMG650) | Volastra Therapeutics | Phase I | Platinum-resistant high-grade serous ovarian cancer |
| VLS-1488 | Volastra Therapeutics | Phase I/II | Solid tumors |
| ATX-295 | Accent Therapeutics | Phase I/II | Advanced or metastatic solid tumors |
| ISM9682 | Insilico Medicine | Preclinical | High-grade serous ovarian cancer, triple-negative breast cancer, non-small cell lung cancer |
Experimental Protocols
The discovery and characterization of KIF18A inhibitors rely on a suite of biochemical and cell-based assays.
Biochemical Assays
-
ATPase Activity Assay: This assay measures the ATP hydrolysis activity of purified KIF18A protein in the presence of microtubules. The effect of inhibitor compounds on this activity is quantified to determine their potency (e.g., IC50).
-
Microtubule Gliding Assay: This assay visualizes the movement of fluorescently labeled microtubules driven by surface-adhered KIF18A motor domains. Inhibition of this movement provides a direct measure of the compound's effect on KIF18A's motor function.
Cell-Based Assays
-
Cell Proliferation Assay: Cancer cell lines with known high levels of chromosomal instability are treated with the inhibitor to assess its effect on cell growth and viability.
-
Mitotic Arrest Assay: Cells are treated with the inhibitor and then analyzed by flow cytometry or immunofluorescence microscopy to quantify the percentage of cells arrested in mitosis.
-
Immunofluorescence Microscopy: This technique is used to visualize the cellular effects of KIF18A inhibition, such as chromosome misalignment and spindle defects.
Quantitative Data Summary
The following table summarizes key quantitative parameters for a representative KIF18A inhibitor, ISM9682, based on available preclinical data.
Table 2: Preclinical Data for ISM9682
| Parameter | Value/Observation | Reference |
| Target | KIF18A | [9][10] |
| Structure | Novel macrocyclic scaffold | [9][10] |
| In Vitro Activity | Potent anti-proliferation in CIN cancer cell lines | [9][10] |
| In Vivo Efficacy | Potent efficacy in multiple CDX models | [9] |
| Pharmacokinetics | Favorable oral bioavailability | [9] |
| Safety | Good safety margin | [9] |
Conclusion
The development of KIF18A inhibitors represents a promising new frontier in precision oncology. By selectively targeting a vulnerability in chromosomally unstable cancer cells, these agents have the potential to offer a more effective and less toxic treatment option for patients with difficult-to-treat malignancies. The ongoing clinical trials will be crucial in determining the ultimate therapeutic value of this innovative class of drugs. The integration of advanced technologies like artificial intelligence in the drug discovery process is poised to accelerate the development of the next generation of KIF18A inhibitors.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preliminary study on the clinical significance of kinesin Kif18a in nonsmall cell lung cancer: An analysis of 100 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kuickresearch.com [kuickresearch.com]
- 9. AI driven drug discovery company nominates preclinical candidate for the treatment of advanced solid tumours targeting the mitotic kinesin KIF18A - ecancer [ecancer.org]
- 10. KIF18A | Insilico Medicine [insilico.com]
- 11. pnas.org [pnas.org]
- 12. KIF18A Inhibitor Clinical Trials FDA Approved KIF18A [globenewswire.com]
- 13. Accent Therapeutics starts dosing in trial of KIF18A inhibitor [clinicaltrialsarena.com]
KIF18A: A Druggable Target in Oncology for Chromosomally Unstable Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Kinesin Family Member 18A (KIF18A) has emerged as a compelling, druggable target in oncology, primarily owing to its critical role in mitotic progression, a process frequently dysregulated in cancer. This motor protein is essential for the precise alignment of chromosomes during cell division, and its inhibition offers a selective strategy to target cancer cells, particularly those characterized by chromosomal instability (CIN). Overexpressed in a wide array of solid tumors and often correlated with poor prognosis, KIF18A represents a promising therapeutic window. A growing pipeline of small molecule inhibitors targeting KIF18A is now in preclinical and clinical development, demonstrating potent anti-tumor activity and a favorable safety profile by selectively inducing mitotic arrest and subsequent cell death in cancer cells, while largely sparing normal, healthy cells. This guide provides a comprehensive overview of KIF18A as a therapeutic target, detailing its biological function, clinical relevance, and the current landscape of inhibitory agents.
Introduction to KIF18A
KIF18A is a plus-end directed molecular motor protein belonging to the kinesin-8 family.[1] Its primary function is to regulate the dynamics of kinetochore microtubules during mitosis, ensuring the proper alignment of chromosomes at the metaphase plate.[2][3] This function is crucial for maintaining genomic stability during cell division. In normal, healthy cells, the role of KIF18A is not essential for survival. However, many cancer cells, especially those with high levels of chromosomal instability (CIN), exhibit a heightened dependency on KIF18A to navigate the complexities of their chaotic mitoses and continue to proliferate.[4] This dependency creates a synthetic lethal relationship, making KIF18A an attractive and selective target for cancer therapy.
Clinical Relevance of KIF18A in Oncology
Elevated expression of KIF18A is a common feature across a broad spectrum of human cancers and is frequently associated with aggressive tumor biology and unfavorable patient outcomes.
Pan-Cancer Overexpression
Bioinformatic analyses of large-scale cancer genomics datasets, such as The Cancer Genome Atlas (TCGA) and Genotype-Tissue Expression (GTEx), have revealed that KIF18A is significantly upregulated in at least 27 different types of cancer when compared to normal tissues.[5][6] This overexpression is a common molecular alteration in many solid tumors.
Prognostic Significance
High expression of KIF18A has been consistently linked to poor prognosis in various malignancies. Pan-cancer analyses have demonstrated that elevated KIF18A levels are associated with worse overall survival (OS), disease-specific survival (DSS), and progression-free interval (PFI) in several cancers, including liver, pancreatic, lung, and kidney cancers.[5][7] In some cancers, such as liver and pancreatic adenocarcinoma, KIF18A has been identified as an independent prognostic factor.[5][7]
Table 1: Prognostic Value of High KIF18A Expression in Various Cancers
| Cancer Type | Overall Survival (OS) | Disease-Specific Survival (DSS) | Progression-Free Interval (PFI) |
| Adrenocortical carcinoma (ACC) | Poor Prognosis | Poor Prognosis | Poor Prognosis |
| Bladder Urothelial Carcinoma (BLCA) | - | - | Poor Prognosis |
| Kidney Chromophobe (KICH) | Poor Prognosis | - | Poor Prognosis |
| Kidney renal clear cell carcinoma (KIRC) | Poor Prognosis | Poor Prognosis | Poor Prognosis |
| Kidney renal papillary cell carcinoma (KIRP) | Poor Prognosis | Poor Prognosis | Poor Prognosis |
| Brain Lower Grade Glioma (LGG) | Poor Prognosis | Poor Prognosis | Poor Prognosis |
| Liver hepatocellular carcinoma (LIHC) | Poor Prognosis | Poor Prognosis | Poor Prognosis |
| Lung adenocarcinoma (LUAD) | Poor Prognosis | Poor Prognosis | Poor Prognosis |
| Mesothelioma (MESO) | Poor Prognosis | Poor Prognosis | - |
| Pancreatic adenocarcinoma (PAAD) | Poor Prognosis | Poor Prognosis | Poor Prognosis |
| Pheochromocytoma and Paraganglioma (PCPG) | - | - | Poor Prognosis |
| Prostate adenocarcinoma (PRAD) | - | - | Poor Prognosis |
| Sarcoma (SARC) | - | - | Poor Prognosis |
Data synthesized from a comprehensive pan-cancer analysis.[5][7] A "-" indicates that a statistically significant association was not reported in the cited study.
KIF18A Signaling and Mechanism of Action
KIF18A's role in cancer progression is multifaceted, involving the regulation of mitosis and interaction with key oncogenic signaling pathways.
Role in Mitosis and the Spindle Assembly Checkpoint
KIF18A localizes to the plus-ends of kinetochore microtubules, where it dampens their dynamics to facilitate the precise alignment of chromosomes at the metaphase plate.[3] In cancer cells with CIN, which are prone to errors in chromosome segregation, this function of KIF18A becomes critical for their survival. Inhibition of KIF18A disrupts this process, leading to improper chromosome alignment and a prolonged mitotic arrest due to the activation of the Spindle Assembly Checkpoint (SAC).[2][4] This sustained arrest ultimately triggers apoptotic cell death.[2]
Caption: KIF18A inhibition disrupts chromosome alignment, leading to prolonged SAC activation and apoptosis.
Interaction with the PI3K/Akt Signaling Pathway
Emerging evidence suggests that KIF18A may also influence oncogenic signaling pathways outside of its direct role in mitosis. Studies have shown that KIF18A can promote cancer cell proliferation and survival by activating the PI3K/Akt pathway.[5][8][9] The proposed mechanism involves KIF18A upregulating Centrosome-associated protein E (CENPE), which in turn activates PI3K/Akt signaling.[5][8] This connection highlights a broader role for KIF18A in promoting tumorigenesis.
Caption: KIF18A can promote cell proliferation and survival by activating the PI3K/Akt pathway, potentially via CENPE.
KIF18A Inhibitors in Development
The therapeutic potential of targeting KIF18A has led to the development of several small molecule inhibitors, a number of which are now undergoing clinical evaluation. These inhibitors are designed to be highly selective for KIF18A, minimizing off-target effects and toxicity to normal proliferating cells.
Table 2: Overview of KIF18A Inhibitors in Development
| Compound | Developer | Development Phase | Key Preclinical/Clinical Findings |
| Sovilnesib (AMG-650) | Volastra Therapeutics (in-licensed from Amgen) | Phase 1 | Demonstrates robust anti-cancer activity and durable tumor regressions in ovarian and breast cancer models. Shows enhanced activity in combination with PARP inhibitors.[10] |
| VLS-1488 | Volastra Therapeutics | Phase 1/2 | Shows substantial, dose-dependent inhibition of tumor growth in multiple tumor models. Selective for CIN-high cells.[10][11] |
| ATX-295 | Accent Therapeutics | Phase 1/2 | Exhibits selective, dose-dependent tumor growth inhibition in preclinical models of ovarian and triple-negative breast cancer.[12][13][14][15][16] |
Preclinical Efficacy of KIF18A Inhibitors
Preclinical studies have consistently demonstrated the potent and selective anti-tumor activity of KIF18A inhibitors.
-
In vitro studies: KIF18A inhibitors have been shown to selectively inhibit the proliferation of cancer cell lines with high CIN, while having minimal effect on chromosomally stable cancer cells or normal cells.[10] This selective cytotoxicity is a key advantage over traditional anti-mitotic agents.
-
In vivo studies: In xenograft models of human cancers, including ovarian, breast, and lung cancer, oral administration of KIF18A inhibitors has resulted in significant, dose-dependent tumor growth inhibition and even tumor regression.[10][12][14] These studies have also confirmed the on-target mechanism of action, with treated tumors showing signs of mitotic arrest and apoptosis.
Experimental Protocols for KIF18A Research
The following section provides generalized protocols for key experiments commonly used to investigate the role of KIF18A in cancer. These should be optimized for specific cell lines, tissues, and reagents.
Immunohistochemistry (IHC) for KIF18A in Tumor Tissues
This protocol outlines the general steps for detecting KIF18A protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x 10 min), followed by a graded series of ethanol (100%, 95%, 70%; 5 min each) and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
-
Blocking: Wash slides with PBS and block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate slides with a primary antibody against KIF18A (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: Wash slides with PBS and incubate with a biotinylated secondary antibody for 1 hour at room temperature. Follow with incubation with a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a DAB substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate through a graded ethanol series and xylene, and mount with a permanent mounting medium.
Western Blotting for KIF18A and Signaling Proteins
This protocol describes the detection of KIF18A and related signaling proteins (e.g., Akt, p-Akt) in cell lysates.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against KIF18A, Akt, p-Akt, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Proliferation Assay (CCK-8/MTT)
This assay measures the effect of KIF18A inhibition or knockdown on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of a KIF18A inhibitor or transfect with siRNA targeting KIF18A. Include appropriate vehicle or non-targeting siRNA controls.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
Assay: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis following KIF18A targeting.
-
Cell Treatment: Treat cells with a KIF18A inhibitor or siRNA as described for the proliferation assay.
-
Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the efficacy of KIF18A inhibitors in a mouse xenograft model.[17]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the KIF18A inhibitor or vehicle control to the mice via the appropriate route (e.g., oral gavage) and at the desired dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., IHC, Western blotting).
Caption: A typical workflow for the preclinical assessment of KIF18A inhibitors, from in vitro characterization to in vivo efficacy studies.
Conclusion and Future Directions
KIF18A has firmly established itself as a high-value, druggable target in oncology. Its selective essentiality in chromosomally unstable cancer cells provides a clear therapeutic rationale, which is now being validated in early-phase clinical trials. The development of potent and selective KIF18A inhibitors holds great promise for the treatment of a wide range of solid tumors that are characterized by CIN, a common hallmark of cancer.
Future research will likely focus on several key areas:
-
Biomarker Development: Identifying robust biomarkers to predict which patients are most likely to respond to KIF18A inhibitor therapy will be crucial for the clinical success of this drug class.
-
Combination Therapies: Exploring the synergistic potential of KIF18A inhibitors with other anti-cancer agents, such as PARP inhibitors or checkpoint inhibitors, could lead to more effective and durable treatment responses.
-
Mechanisms of Resistance: Understanding the potential mechanisms of resistance to KIF18A inhibition will be important for developing strategies to overcome or prevent resistance.
References
- 1. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity [frontiersin.org]
- 4. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KIF18A promotes cervical squamous cell carcinoma progression by activating the PI3K/AKT pathway through upregulation of CENPE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. KIF18A promotes cervical squamous cell carcinoma progression by activating the PI3K/AKT pathway through upregulation of CENPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eclub.biomart.cn [eclub.biomart.cn]
- 10. Preclinical Data on Volastra Therapeutics’ Two Novel and Differentiated KIF18A Inhibitors Presented at AACR 2023 - BioSpace [biospace.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Accent Therapeutics Initiates Phase I/II Trial of Novel KIF18A Inhibitor for Advanced Solid Tumors [trial.medpath.com]
- 13. Accent Therapeutics Presents New Preclinical Data on Lead Clinical Programs ATX-295 and ATX-559 at the 2025 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics [prnewswire.com]
- 14. accenttx.com [accenttx.com]
- 15. Accent Therapeutics Presents Data Supporting Therapeutic Potential of First-in-Class DHX9 Inhibitor, ATX-559, and Novel KIF18A Inhibitor, ATX-295, at the AACR Annual Meeting 2025 [prnewswire.com]
- 16. accenttx.com [accenttx.com]
- 17. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Methodological & Application
Application Note: KIF18A-IN-9 Cell-Based Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIF18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in the regulation of chromosome alignment during mitosis.[1][2] Its primary function is to modulate microtubule dynamics at the plus-ends, ensuring proper chromosome congression at the metaphase plate.[1] Dysregulation of KIF18A is implicated in chromosomal instability (CIN), a hallmark of many cancers. Tumors with high levels of CIN have shown a particular dependency on KIF18A for their proliferation and survival, making it a promising therapeutic target for a subset of aggressive cancers.[3]
KIF18A-IN-9 is a potent and selective small molecule inhibitor of KIF18A with a reported IC50 value of 3.8 nM in biochemical assays.[4] It has demonstrated anti-proliferative activity in various cancer cell lines, including ovarian (OVCAR3) and breast cancer (MDA-MB-157) cells, with IC50 values in the nanomolar range.[4] This application note provides a detailed protocol for a cell-based assay to evaluate the anti-proliferative effects of this compound.
Signaling Pathway and Mechanism of Action
KIF18A is a motor protein that moves along microtubules, hydrolyzing ATP to generate force. During mitosis, KIF18A accumulates at the plus-ends of kinetochore microtubules. Its activity dampens chromosome oscillations, allowing for their stable alignment at the metaphase plate. Inhibition of KIF18A's ATPase activity disrupts this process, leading to severe chromosome misalignment, prolonged mitotic arrest due to activation of the spindle assembly checkpoint (SAC), and ultimately, cell death (apoptosis) in cancer cells that are dependent on KIF18A for mitotic progression.
Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-proliferative effects of this compound using a cell-based assay.
Detailed Experimental Protocol: MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability and proliferation. The assay is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells.
Materials:
-
Chromosomally unstable cancer cell line (e.g., OVCAR3 - human ovarian adenocarcinoma, or MDA-MB-157 - human breast carcinoma)
-
Appropriate cell culture medium (e.g., RPMI-1640 for OVCAR3, DMEM for MDA-MB-157)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (solubilized in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Maintain the chosen cell line in the appropriate culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested starting concentration range is 1 nM to 10 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and less than 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) as a negative control and wells with medium only as a blank.
-
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2. The incubation time can be optimized based on the cell doubling time.
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) using non-linear regression analysis.
-
Data Presentation
The quantitative data from the cell proliferation assay should be summarized in a clear and structured table for easy comparison.
| Cell Line | Compound | Incubation Time (hours) | Seeding Density (cells/well) | IC50 (nM) |
| OVCAR3 | This compound | 72 | 5,000 | To be determined |
| MDA-MB-157 | This compound | 72 | 4,000 | To be determined |
| Positive Control | e.g., Paclitaxel | 72 | As above | To be determined |
| Negative Control | Vehicle (DMSO) | 72 | As above | N/A |
Alternative Protocol: BrdU Incorporation Assay
For a more direct measurement of DNA synthesis, a Bromodeoxyuridine (BrdU) incorporation assay can be performed. This assay relies on the incorporation of the thymidine analog BrdU into newly synthesized DNA, which is then detected using an anti-BrdU antibody.
Brief Protocol Outline:
-
Follow steps 1-4 of the MTT assay protocol for cell seeding and compound treatment.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Immunodetection: Incubate with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a substrate that is converted by HRP into a colored product.
-
Data Acquisition and Analysis: Measure the absorbance and calculate the IC50 value as described for the MTT assay.
Conclusion
This application note provides a comprehensive protocol for evaluating the anti-proliferative activity of the KIF18A inhibitor, this compound, in cancer cell lines. The provided methodologies, including the detailed MTT assay and an alternative BrdU assay, are robust and can be adapted for high-throughput screening. The experimental workflow and signaling pathway diagrams offer a clear understanding of the experimental logic and the mechanism of action of KIF18A inhibition. This information is valuable for researchers in oncology and drug development who are investigating novel anti-mitotic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. KIF18A inhibition: the next big player in the search for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Determining the IC50 of KIF18A Inhibitors in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Kinesin family member 18A (KIF18A) is a plus-end directed motor protein that plays a critical role in regulating microtubule dynamics during mitosis. Specifically, it is essential for the proper alignment of chromosomes at the metaphase plate.[1][2] In many cancer cells, particularly those exhibiting chromosomal instability (CIN), there is a heightened dependency on KIF18A for successful cell division.[3][4] This makes KIF18A a compelling therapeutic target for the development of novel anti-cancer agents. The inhibition of KIF18A in CIN-positive cancer cells often leads to mitotic arrest, spindle defects, and ultimately, apoptosis.[4][5][6]
This document provides detailed protocols and data for determining the half-maximal inhibitory concentration (IC50) of KIF18A inhibitors in various cancer cell lines. While specific IC50 data for a compound designated "KIF18A-IN-9" is not publicly available at this time, this document presents a summary of IC50 values for other well-characterized KIF18A inhibitors to serve as a reference. The protocols provided are broadly applicable for the evaluation of any KIF18A inhibitor, including this compound.
Data Presentation: IC50 Values of KIF18A Inhibitors in Cancer Cell Lines
The following table summarizes the anti-proliferative IC50 values of several known KIF18A inhibitors across a panel of human cancer cell lines. It is important to note that the sensitivity to KIF18A inhibition is often correlated with the CIN status of the cell line.
| Inhibitor | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Sovilnesib (AMG-650) | OVCAR-3 | Ovarian Cancer (HGSOC) | 0.070 | [7] |
| Sovilnesib (AMG-650) | - | (Biochemical Assay) | 0.071 | [8][9][10] |
| ATX020 | OVCAR-3 | Ovarian Cancer | 0.053 | [5][11][12] |
| ATX020 | OVCAR-8 | Ovarian Cancer | 0.54 | [5][12] |
| ATX-295 | - | (Biochemical Assay) | 0.018 | [13] |
| AM-1882 | - | (Biochemical Assay) | 0.230 | [14] |
| AM-9022 | - | (Biochemical Assay) | 0.047 | [14] |
| KIF18A-IN-3 | - | (Biochemical Assay) | 0.061 | [15] |
| VLS-1272 | - | (Biochemical Assay) | 0.041 | [9] |
| Exemplified Compound 1 | OVCAR-3 | Ovarian Cancer | 0.001 - 0.060 | [16] |
| Exemplified Compound 1 | MDA-MB-157 | Breast Cancer | 0.001 - 0.060 | [16] |
Experimental Protocols
This section provides a detailed methodology for determining the IC50 of a KIF18A inhibitor in adherent cancer cell lines using a common cell viability assay. The protocol is generalized to be applicable to this compound.
Protocol 1: Determination of IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[17] Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, which has a purple color.[17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
KIF18A inhibitor (e.g., this compound) dissolved in DMSO
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the KIF18A inhibitor in complete culture medium. A typical concentration range to start with is 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest inhibitor concentration well.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for a predetermined time, typically 72 or 96 hours.[6]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Determination of IC50 using the CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[18][19] The luminescent signal is proportional to the number of viable cells.[18][19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
KIF18A inhibitor (e.g., this compound) dissolved in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay for cell seeding in opaque-walled 96-well plates.
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay for compound treatment.
-
-
CellTiter-Glo® Assay:
-
After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.[18][20]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).[18][20]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18][20]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18][20]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability and determine the IC50 value as described in the MTT assay protocol.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of a KIF18A inhibitor.
Caption: KIF18A signaling in mitosis and the effect of its inhibition.
References
- 1. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of the Neck Linker of KIF18A Alters Microtubule Subpopulation Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sovilnesib (AMG650) | KIF18A inhibitor | Probechem Biochemicals [probechem.com]
- 11. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Kinesin compound (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Xuanzhu Pharma divulges new KIF18A inhibitors | BioWorld [bioworld.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. ch.promega.com [ch.promega.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 20. OUH - Protocols [ous-research.no]
Application Notes and Protocols for KIF18A-IN-9 in Mitotic Arrest Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing KIF18A-IN-9, a potent and selective inhibitor of the mitotic kinesin KIF18A, to induce mitotic arrest in cancer cell lines, particularly those exhibiting chromosomal instability (CIN).
Introduction
KIF18A is a plus-end directed motor protein that plays a crucial role in regulating microtubule dynamics at the kinetochore-microtubule interface, thereby ensuring proper chromosome alignment at the metaphase plate.[1][2] In chromosomally unstable cancer cells, which are often characterized by a high degree of aneuploidy, the dependency on KIF18A for mitotic progression is significantly increased.[3][4] Inhibition of KIF18A's ATPase activity with small molecules like this compound disrupts chromosome congression, leading to a prolonged activation of the Spindle Assembly Checkpoint (SAC), mitotic arrest, and subsequent apoptosis.[1][5] This selective vulnerability of CIN-positive cancer cells makes KIF18A an attractive therapeutic target.[4][5]
This compound offers a valuable tool for studying the consequences of KIF18A inhibition and for identifying cancer types that may be susceptible to this therapeutic strategy. The following protocols detail methods for assessing the effects of this compound on cell viability, mitotic index, and spindle morphology.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of various selective KIF18A inhibitors. This data can be used as a reference for designing experiments with this compound, as the potency is expected to be in a similar nanomolar range in sensitive cell lines.
Table 1: In Vitro ATPase Inhibitory Activity of KIF18A Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| ATX020 | KIF18A | 14.5 | Highly selective over other kinesins like CENPE (>10,000 nM) and Eg5 (5,870 nM).[3] |
| AM-1882 | KIF18A | 230 | Selective against a panel of other kinesin motor proteins.[6][7] |
| VLS-1272 | KIF18A | 41 | ATP non-competitive inhibitor.[8] |
| AM-9022 | KIF18A | 47 | Orally active inhibitor.[9] |
| AM-5308 | KIF18A | 47 | Potent and selective inhibitor.[9] |
| AMG650 (Sovilnesib) | KIF18A | 71 | First-in-class oral, selective inhibitor.[9] |
Table 2: Anti-proliferative Activity of KIF18A Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | CIN Status | IC50 (nM) |
| ATX020 | OVCAR-3 | Ovarian | CIN+ | 53.3 |
| ATX020 | OVCAR-8 | Ovarian | CIN+ | 534 |
| ATX020 | AU565 | Breast | CIN+ | - |
| ATX020 | A2780 | Ovarian | CIN- | >10,000 |
| ATX020 | OVK18 | Ovarian | CIN- | >10,000 |
| VLS-1272 | JIMT-1 | Breast | CIN+ | 7.8 |
| VLS-1272 | NIH-OVCAR3 | Ovarian | CIN+ | 9.7 |
| VLS-1272 | HCC-15 | Breast | CIN+ | 11 |
| AM-1882 | MDA-MB-157 | Breast | CIN+ | - |
| AM-0277 | OVCAR-3 | Ovarian | CIN+ | - |
Signaling Pathway
The inhibition of KIF18A leads to a cascade of events culminating in mitotic arrest and potential apoptosis, primarily through the activation of the Spindle Assembly Checkpoint (SAC).
Experimental Workflow
A typical workflow for investigating the effects of this compound on cancer cells involves a series of assays to determine its impact on cell viability, cell cycle progression, and cellular morphology.
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantitation of ATP.[10]
Materials:
-
This compound (stock solution in DMSO)
-
CIN-positive (e.g., OVCAR-3, JIMT-1) and CIN-negative (e.g., A2780) cancer cell lines
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 1 nM to 10 µM. Add the diluted compound to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[11] b. Add 100 µL of CellTiter-Glo® Reagent to each well.[12] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the DMSO control wells to determine the percentage of cell viability. Plot the results to determine the IC50 value.
Protocol 2: Mitotic Index Determination by Flow Cytometry
This protocol uses an antibody against phosphorylated Histone H3 (Ser10) (p-H3), a specific marker for mitotic cells, to quantify the mitotic index.[13]
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-phospho-Histone H3 (Ser10) antibody (e.g., Alexa Fluor® 488 conjugated)
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound (e.g., at 1x, 5x, and 10x the IC50 concentration) or DMSO for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.
-
Permeabilization: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the supernatant. Resuspend the pellet in 1 mL of permeabilization buffer and incubate for 15 minutes at room temperature.
-
Staining: a. Centrifuge the cells and resuspend the pellet in 100 µL of blocking buffer containing the anti-phospho-Histone H3 (Ser10) antibody. b. Incubate for 1 hour at room temperature in the dark. c. Wash the cells twice with PBS. d. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The p-H3 positive cells will represent the mitotic population.
-
Data Analysis: Quantify the percentage of p-H3 positive cells to determine the mitotic index.
Protocol 3: Immunofluorescence Staining for Spindle Morphology
This protocol is for visualizing the mitotic spindle and centrosomes to assess morphological changes induced by this compound.[14][15]
Materials:
-
This compound
-
Cancer cell lines
-
Glass coverslips in a 24-well plate
-
Complete cell culture medium
-
PBS
-
Fixation solution (4% paraformaldehyde in PBS)
-
Permeabilization solution (0.2% Triton X-100 in PBS)
-
Blocking solution (5% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (to visualize microtubules) and anti-pericentrin or anti-γ-tubulin (to visualize centrosomes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat the cells with this compound (e.g., at 5x IC50) or DMSO for 16-24 hours.
-
Fixation: a. Rinse the cells briefly with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and then stain with DAPI for 5 minutes.
-
Mounting: Wash the cells a final three times with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of mitotic cells to assess spindle morphology, such as the presence of multipolar spindles.[8]
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 4. volastratx.com [volastratx.com]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AM-1882 | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 7. AM-1882|CAS 2600559-12-2|DC Chemicals [dcchemicals.com]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Kinesin compound (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. OUH - Protocols [ous-research.no]
- 12. ch.promega.com [ch.promega.com]
- 13. Mitotic index determination by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
Application Notes and Protocols for KIF18A Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for a compound designated "KIF18A-IN-9" is not publicly available at this time. The following application notes and protocols are based on data for other well-characterized KIF18A inhibitors, such as KIF18A-IN-1, KIF18A-IN-2, and KIF18A-IN-3. This information is intended to serve as a comprehensive guide for the handling and use of KIF18A inhibitors in a research setting. Researchers should validate these protocols for their specific KIF18A inhibitor of interest.
Introduction to KIF18A Inhibition
Kinesin family member 18A (KIF18A) is a motor protein essential for the proper alignment of chromosomes during mitosis.[1] Its inhibition leads to mitotic arrest and subsequent cell death, particularly in chromosomally unstable (CIN) cancer cells which are more reliant on KIF18A for survival.[2][3][4] This selective action makes KIF18A an attractive therapeutic target in oncology. This document provides detailed information on the solubility and preparation of KIF18A inhibitors for cell culture applications, along with experimental protocols and pathway diagrams.
Data Presentation
Solubility of KIF18A Inhibitors
The solubility of KIF18A inhibitors is crucial for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the most common solvent for these compounds.
| Compound Name | Solvent | Maximum Solubility | Notes |
| KIF18A-IN-1 | DMSO | 100 mg/mL (173.38 mM) | Ultrasonic treatment may be required to achieve maximum solubility.[5] |
| KIF18A-IN-2 | DMSO | Not specified, but available as a 10 mM solution | - |
| KIF18A-IN-3 | DMSO | Not specified, but available as a 10 mM solution | - |
Note: It is recommended to prepare high-concentration stock solutions in DMSO and then dilute them in an appropriate aqueous buffer or cell culture medium for working solutions. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath can be beneficial.[5]
In Vitro Activity of KIF18A Inhibitors
KIF18A inhibitors have demonstrated potent activity across a range of cancer cell lines, particularly those with high chromosomal instability.
| Compound Name | Cell Line | Assay | IC50 | Reference |
| KIF18A-IN-1 | MDA-MB-157 | Cell Viability (5 days) | 5.09 nM | [6] |
| OVCAR-8 | Cell Viability (5 days) | 12.4 nM | [6] | |
| HCC-1806 | Cell Viability (5 days) | 6.11 nM | [6] | |
| HeLa | Cell Viability (5 days) | 20.9 nM | [6] | |
| OVCAR-3 | Cell Viability (5 days) | 10.3 nM | [6] | |
| KIF18A-IN-2 | - | Biochemical Assay | 28 nM | [7] |
| KIF18A-IN-3 | - | Biochemical Assay | 61 nM | [8] |
| AM-0277 | Various sensitive cancer cell lines | Cell Growth (6 days) | 0.5 µM (working concentration) | [9] |
| AM-1882 | MDA-MB-157 | Mitotic Spindle Analysis | 0.2 µM (working concentration) | [2] |
Experimental Protocols
Protocol 1: Preparation of KIF18A Inhibitor Stock Solution
This protocol describes the preparation of a 10 mM stock solution of a KIF18A inhibitor in DMSO.
Materials:
-
KIF18A inhibitor powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the mass of the KIF18A inhibitor powder required to prepare the desired volume of a 10 mM stock solution. The molecular weight of the specific inhibitor is needed for this calculation.
-
Weigh the calculated amount of the inhibitor powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[5]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6][7]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution to prepare a working solution for treating cells in culture.
Materials:
-
10 mM KIF18A inhibitor stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration. Note: It is crucial to add the DMSO stock solution to the culture medium and mix immediately to prevent precipitation of the compound. The final concentration of DMSO in the cell culture should be kept below 0.5% to avoid solvent-induced toxicity.
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Gently mix the working solution by pipetting or inverting the tube.
-
Use the freshly prepared working solution to treat the cells immediately.
Mandatory Visualizations
Signaling Pathway of KIF18A Inhibition
Caption: KIF18A inhibition disrupts microtubule dynamics, leading to mitotic arrest and cell death.
Experimental Workflow for KIF18A Inhibitor in Cell Culture
References
- 1. KIF18A - Wikipedia [en.wikipedia.org]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Recommended working concentration for KIF18A-IN-9 in vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of KIF18A-IN-9, a potent and selective inhibitor of the mitotic kinesin KIF18A. This document includes recommended working concentrations, detailed experimental protocols for key assays, and diagrams to illustrate the mechanism of action and experimental workflows.
Introduction to KIF18A and this compound
Kinesin family member 18A (KIF18A) is a plus-end directed motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1] Its primary function is to regulate microtubule dynamics, ensuring accurate chromosome segregation.[2] In many cancer cells, particularly those with chromosomal instability (CIN), there is a heightened dependency on KIF18A for mitotic progression.[1] Inhibition of KIF18A in these cells leads to severe chromosome congression defects, prolonged mitotic arrest, and ultimately, apoptotic cell death, making it a promising therapeutic target in oncology.[1][3]
This compound is a potent small molecule inhibitor of KIF18A with a reported IC50 of 3.8 nM in biochemical assays.[4][5] It has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those with high chromosomal instability.
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type, assay duration, and specific experimental endpoint. Based on available data, the following concentrations are recommended as a starting point for in vitro experiments.
| Assay Type | Cell Line Examples | Recommended Concentration Range | Key Considerations |
| Biochemical ATPase Assay | Purified KIF18A protein | 0.1 nM - 100 nM | The IC50 for this compound is 3.8 nM. A dose-response curve should be performed to confirm potency. |
| Cell Viability/Proliferation | OVCAR3, MDA-MB-157 | 1 nM - 1 µM | The reported IC50 in these cell lines is between 1-60 nM.[6] Treatment duration is typically 72-120 hours. |
| Mitotic Arrest/Phenotypic | HeLa, OVCAR-3 | 10 nM - 500 nM | Phenotypic changes such as chromosome misalignment and mitotic arrest can be observed within 6-24 hours of treatment. |
Signaling Pathway
Inhibition of KIF18A disrupts the delicate balance of microtubule dynamics at the plus-ends of kinetochore microtubules. This leads to improper chromosome congression, activating the Spindle Assembly Checkpoint (SAC). Prolonged SAC activation results in mitotic arrest and subsequent apoptosis.
Experimental Protocols
The following are generalized protocols for key in vitro assays to characterize the effects of this compound. It is recommended to optimize these protocols for your specific experimental setup.
KIF18A ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This assay biochemically quantifies the ATPase activity of purified KIF18A in the presence of microtubules and varying concentrations of this compound.
Materials:
-
Purified recombinant human KIF18A protein
-
Microtubules (taxol-stabilized)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound
-
Assay Buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM DTT, 30 µM Taxol)
-
ATP
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a dilution in Assay Buffer.
-
In a 384-well plate, add KIF18A protein, microtubules, and the diluted this compound or DMSO vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability/Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., OVCAR3, MDA-MB-157)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the serially diluted this compound or DMSO vehicle control.
-
Incubate the plate for 72-120 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Determine the IC50 value by plotting the percentage of viable cells against the log concentration of the inhibitor.
Immunofluorescence Staining for Mitotic Phenotypes
This protocol allows for the visualization of cellular and subcellular changes indicative of mitotic arrest, such as chromosome misalignment and spindle defects, following treatment with this compound.
Materials:
-
Cancer cell lines cultured on glass coverslips
-
This compound
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Treat cells with this compound or DMSO for the desired time (e.g., 6, 12, or 24 hours).
-
Fix the cells with 4% PFA for 10 minutes at room temperature, followed by washing with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify mitotic phenotypes such as the percentage of cells in mitosis, spindle length, and chromosome alignment.
Experimental Workflow for Determining IC50
The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
References
- 1. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2021026098A1 - Kif18a inhibitors - Google Patents [patents.google.com]
- 5. WO2023174175A1 - Kif18a inhibitor - Google Patents [patents.google.com]
- 6. Xuanzhu Pharma divulges new KIF18A inhibitors | BioWorld [bioworld.com]
Application Notes and Protocols for KIF18A-IN-9 in Spindle Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIF18A, a kinesin motor protein, plays a crucial role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules (K-fibers) during mitosis.[1][2] Its primary function is to ensure proper chromosome alignment at the metaphase plate, a critical step for accurate chromosome segregation.[1][3] Inhibition of KIF18A leads to mitotic defects, including chromosome congression failure, prolonged mitotic arrest, and the formation of multipolar spindles, ultimately triggering apoptosis in rapidly dividing cells.[1][4][5] This makes KIF18A a compelling therapeutic target in oncology, particularly for chromosomally unstable cancers that are highly dependent on its function for survival.[2][6]
KIF18A-IN-9 is a potent and selective inhibitor of KIF18A. These application notes provide a detailed protocol for utilizing this compound to study its effects on mitotic spindles through immunofluorescence microscopy. The protocol outlines the necessary steps for cell culture, inhibitor treatment, fixation, staining, and imaging to visualize the characteristic phenotypes associated with KIF18A inhibition.
Mechanism of Action
KIF18A functions as a microtubule depolymerase, moving along microtubules towards their plus-ends where it suppresses their dynamics.[2] This activity is essential for controlling the length of kinetochore microtubules and ensuring that chromosomes are properly aligned at the metaphase plate.[1] Inhibition of KIF18A's ATPase activity by small molecules like this compound disrupts its motor function.[7] This leads to a failure in chromosome congression, causing a prolonged mitotic arrest due to the activation of the spindle assembly checkpoint.[1] In many cancer cells, this sustained arrest ultimately results in apoptotic cell death.[1]
A key observable phenotype of KIF18A inhibition is the mislocalization of the KIF18A protein itself, which, instead of accumulating at the plus-ends of microtubules, shifts towards the spindle poles.[4][8][9] Furthermore, inhibition often results in an increase in spindle length and the formation of multipolar spindles.[4][5]
Experimental Workflow
Caption: Workflow for immunofluorescence analysis of spindles after this compound treatment.
Detailed Immunofluorescence Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Reagents and Buffers:
-
Cell Culture Medium: Appropriate for the cell line being used.
-
This compound: Prepare stock solutions in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or Donkey Serum in PBS.
-
Primary Antibodies:
-
Rabbit anti-α-tubulin (to visualize microtubules).
-
Mouse anti-γ-tubulin (to visualize centrosomes/spindle poles).
-
-
Secondary Antibodies:
-
Alexa Fluor 488-conjugated donkey anti-rabbit IgG.
-
Alexa Fluor 594-conjugated donkey anti-mouse IgG.
-
-
DNA Stain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Antifade Mounting Medium.
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat cells with the desired concentration of this compound. A typical concentration range to start with is 1-10 µM, with an incubation time of 24 hours. Include a DMSO-treated control.
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-α-tubulin and anti-γ-tubulin) in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the blocking solution and add the diluted primary antibodies to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibodies in Blocking Buffer. Protect from light.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Washing:
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
-
DNA Staining:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images of mitotic cells, paying attention to spindle morphology, chromosome alignment, and the number of spindle poles.
-
Data Presentation and Expected Outcomes
Treatment of chromosomally unstable cancer cells with a KIF18A inhibitor is expected to induce several quantifiable phenotypes.
Table 1: Expected Phenotypes Following this compound Treatment in Sensitive Cancer Cell Lines.
| Parameter | DMSO Control | This compound Treated | Method of Quantification |
| Mitotic Index | Baseline | Increased | Percentage of DAPI-stained cells with condensed chromatin. |
| Spindle Length | Normal | Increased | Measurement of the pole-to-pole distance in metaphase cells using γ-tubulin staining as a marker. |
| Chromosome Alignment | Tightly aligned at the metaphase plate | Scattered chromosomes, wider metaphase plate | Measurement of the full width at half maximum (FWHM) of the DAPI signal along the spindle axis. |
| Spindle Polarity | Bipolar | Increased percentage of multipolar spindles | Counting the number of γ-tubulin-positive spindle poles per mitotic cell. |
| KIF18A Localization | Concentrated at microtubule plus-ends | Relocalized to spindle poles | Immunofluorescence staining for KIF18A and line scan analysis of signal intensity from the pole to the metaphase plate. |
Signaling Pathway Diagram
Caption: The inhibitory effect of this compound on mitotic progression.
Troubleshooting
-
High Background:
-
Increase the number and duration of wash steps.
-
Increase the concentration of BSA or serum in the blocking buffer.
-
Titer the primary and secondary antibody concentrations.
-
-
Weak Signal:
-
Ensure the fixation and permeabilization steps are optimal for the antibodies being used.
-
Increase the concentration of the primary antibody or the incubation time.
-
Use a brighter fluorophore for the secondary antibody.
-
-
No Observable Phenotype:
By following this detailed protocol and considering the expected outcomes, researchers can effectively utilize this compound as a tool to investigate the critical role of KIF18A in mitosis and to assess its potential as a therapeutic agent.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 7. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Live-Cell Imaging with a KIF18A Inhibitor to Track Mitosis
An important note on nomenclature: The compound "KIF18A-IN-9" was not identified in the searched scientific literature. Therefore, these application notes are based on the principles of KIF18A inhibition and utilize data from well-characterized, potent, and selective KIF18A inhibitors such as AM-1882 and VLS-1272 to ensure scientific accuracy and reproducibility.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kinesin Family Member 18A (KIF18A) is a plus-end directed motor protein essential for the precise regulation of kinetochore-microtubule dynamics.[1][2] Its primary role during mitosis is to attenuate microtubule growth, which suppresses chromosome oscillations and promotes their stable alignment at the metaphase plate.[1][3] In many cancer cells, particularly those characterized by chromosomal instability (CIN), there is a heightened dependency on KIF18A for successful cell division.[4][5] This makes KIF18A a compelling therapeutic target.[6][7]
KIF18A inhibitors are a class of small molecules that disrupt the motor's function, leading to severe mitotic defects.[6] By inhibiting KIF18A, these compounds prevent proper chromosome congression, which activates the Spindle Assembly Checkpoint (SAC), prolongs mitotic arrest, and ultimately leads to cell death (apoptosis) in sensitive, CIN-high cancer cells.[6][8] Live-cell imaging is a powerful technique to observe these dynamic cellular events in real-time, providing quantitative insights into the mechanism of action of KIF18A inhibitors.
This document provides a detailed protocol for using a representative KIF18A inhibitor (e.g., AM-1882) in live-cell imaging experiments to monitor and quantify its effects on mitotic progression.
Principle of Action
KIF18A inhibitors typically function as potent, allosteric, and ATP non-competitive agents that bind to the KIF18A motor domain.[9][10] This inhibition is microtubule-dependent, meaning the compound stabilizes the bond between KIF18A and the microtubule, effectively trapping the motor protein.[8] This leads to a characteristic relocalization of KIF18A from the microtubule plus-ends to the spindle poles.[8][11] The functional consequence is a loss of control over chromosome movements, resulting in alignment failure, SAC activation, and mitotic arrest.[6][8]
Data Presentation: Quantitative Effects of KIF18A Inhibition
The following tables summarize the quantitative data reported for representative KIF18A inhibitors.
Table 1: Inhibitor Potency
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
|---|---|---|---|---|
| AM-1882 | Human KIF18A | ATPase Motor Assay | 230 nM | [12] |
| AM-1882 | Human KIF19A | ATPase Motor Assay | 1820 nM | [12] |
| AM-1882 | Cellular | Mitotic Image Assay (pH3+) | 21 nM | [12] |
| VLS-1272 | Human KIF18A | ATPase Motor Assay | 41 nM | [10] |
| VLS-1272 | Murine KIF18A | ATPase Motor Assay | 8.8 nM |[10] |
Table 2: Cellular Phenotypes of KIF18A Inhibition/Depletion
| Cell Line | Condition | Phenotype | Observation | Reference |
|---|---|---|---|---|
| KIF18A-sensitive | KIF18A inhibitor (AM-1882) | Mitotic Duration | Significant and lengthy mitotic delays | [8] |
| KIF18A-sensitive | KIF18A inhibitor (AM-1882) | Mitotic Outcome | Lethal cell division errors | [8] |
| KIF18A-insensitive | KIF18A inhibitor (AM-1882) | Mitotic Outcome | Mostly normal cell division | [8] |
| Mutant MEFs | KIF18A deficiency | Chromosome Alignment | 7-fold increase in unaligned chromosomes | [3] |
| Hepatoma Cells | KIF18A knockdown | Cell Proliferation | Proliferation inhibited by 53-64% |[13] |
Visualization of Pathways and Workflows
Caption: Mechanism of KIF18A inhibition leading to mitotic catastrophe.
Caption: Step-by-step workflow for tracking mitosis with a KIF18A inhibitor.
Caption: Cause-and-effect cascade following pharmacological KIF18A inhibition.
Detailed Experimental Protocols
This protocol is designed for time-lapse fluorescence microscopy to observe the mitotic effects of a KIF18A inhibitor.
-
Cell Lines:
-
KIF18A-sensitive (CIN-high): OVCAR-3, OVCAR-8, MDA-MB-231.
-
KIF18A-insensitive (CIN-low/diploid): hTERT-RPE-1, MCF10A, HCT116.[14]
-
-
Fluorescent Probes/Plasmids:
-
For Chromosomes: H2B-mCherry or NucBlue™ Live ReadyProbes™ Reagent.
-
For Microtubules: SiR-Tubulin kit or a plasmid encoding GFP/RFP-α-Tubulin.
-
-
KIF18A Inhibitor: e.g., AM-1882 (IC50 = 230 nM) or VLS-1272 (IC50 = 41 nM).
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Imaging Medium: CO2-independent medium (e.g., Gibco™) or standard medium supplemented with 20-25 mM HEPES.
-
Equipment:
-
35 mm glass-bottom imaging dishes.
-
High-resolution fluorescence microscope with an environmental chamber (37°C, 5% CO2).
-
High numerical aperture (NA) objective (e.g., 40x or 60x oil immersion).
-
Sensitive camera (sCMOS or EMCCD).
-
Day 1: Cell Seeding and Transfection
-
Coat 35 mm glass-bottom dishes with an appropriate attachment factor (e.g., Poly-L-Lysine) if required for your cell line.[15]
-
Trypsinize and count cells. Seed cells at a density that will result in 50-60% confluency on the day of imaging.
-
If using fluorescent protein expression plasmids (e.g., H2B-mCherry), transfect the cells according to the manufacturer's protocol after they have adhered.
-
Incubate overnight at 37°C and 5% CO2.
Day 2: Inhibitor Preparation and Imaging Setup
-
Prepare Inhibitor Stock: Dissolve the KIF18A inhibitor in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.[12]
-
Prepare Working Solutions: On the day of the experiment, dilute the stock solution in pre-warmed imaging medium to 2x the final desired concentration. A typical starting concentration range for compounds like AM-1882 is 20-100 nM. A dose-response curve is recommended to determine the optimal concentration.
-
Prepare Cells for Imaging:
-
If using live-cell stains (e.g., SiR-Tubulin, NucBlue), add them to the cells 1-2 hours before imaging, following the manufacturer's instructions.
-
Gently wash the cells twice with pre-warmed imaging medium to remove any residual phenol red and debris.
-
Add the final volume of imaging medium to the dish.
-
-
Microscope Setup:
-
Turn on the microscope, camera, and environmental chamber. Allow the system to equilibrate to 37°C and 5% CO2 for at least 1 hour.
-
Place the dish on the microscope stage and locate cells of interest using a low magnification objective.
-
Switch to the high-magnification objective (e.g., 40x oil) and set up multi-channel, time-lapse acquisition parameters.
-
Time Interval: 3-5 minutes. A shorter interval provides better temporal resolution but increases phototoxicity.
-
Z-stacks: Acquire 5-9 Z-slices (1-2 μm step size) to ensure the mitotic spindle and chromosomes remain in focus.
-
Exposure: Use the lowest possible laser power and shortest exposure time that provides an adequate signal-to-noise ratio.
-
-
Day 3: Image Acquisition and Analysis
-
Initiate Experiment: Begin a short time-lapse recording (15-20 minutes) to establish a baseline of normal mitotic events.
-
Add Compound: Gently add an equal volume of the 2x inhibitor solution (or DMSO for control) to the dish.
-
Acquire Images: Continue the time-lapse acquisition for 24 to 48 hours to capture the full range of mitotic phenotypes and cell fates.
-
Data Analysis:
-
Use image analysis software (e.g., FIJI/ImageJ) to process the time-lapse movies (e.g., maximum intensity projection of Z-stacks).
-
Quantify Mitotic Timing: Measure the time from Nuclear Envelope Breakdown (NEBD) to the onset of anaphase for at least 50 cells per condition.
-
Assess Chromosome Congression: In metaphase-arrested cells, measure the width of the chromosome distribution along the spindle axis.
-
Track Cell Fate: Categorize the outcome for each cell that enters mitosis: successful division, mitotic arrest leading to apoptosis (look for membrane blebbing and cell fragmentation), or mitotic slippage (exit from mitosis without division).
-
Present data as graphs (e.g., box plots for timing, bar charts for cell fate percentages).
-
Expected Results and Troubleshooting
-
Expected Results: In sensitive (CIN-high) cell lines, treatment with a KIF18A inhibitor should result in a significantly prolonged mitotic duration compared to DMSO controls.[8] Cells will arrest in a prometaphase-like state with chromosomes failing to align properly at the metaphase plate. Over time, a majority of these arrested cells should undergo apoptosis. In contrast, insensitive (CIN-low) cell lines should show minimal mitotic delay and proceed through division, though some may exhibit minor chromosome segregation errors.[8][14]
-
Troubleshooting:
-
High Phototoxicity: Reduce laser power, decrease exposure time, or increase the time interval between acquisitions. Consider using longer-wavelength fluorophores which are less damaging.
-
No Observable Effect: The inhibitor concentration may be too low, or the cell line may be insensitive. Confirm inhibitor activity and test a higher concentration range. Ensure the chosen cell line is known to be KIF18A-dependent.
-
Focal Drift: Ensure the environmental chamber is fully equilibrated. Use an autofocus system if available.
-
Low Number of Mitotic Cells: Synchronize the cells at the G1/S or G2/M boundary before starting the imaging experiment to enrich for mitotic events.
-
References
- 1. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. volastratx.com [volastratx.com]
- 5. researchgate.net [researchgate.net]
- 6. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. VLS-1272 | KIF18A inhibitor | Probechem Biochemicals [probechem.com]
- 11. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AM-1882 | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 13. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. embopress.org [embopress.org]
- 15. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of KIF18A Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Topic: In vivo dosing and administration of KIF18A inhibitors, with a representative focus on well-characterized compounds, in mouse models of chromosomally unstable (CIN) cancers.
Introduction
KIF18A, a mitotic kinesin, is a compelling therapeutic target in cancers characterized by chromosomal instability (CIN), such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[1][2][3] Inhibition of KIF18A's ATPase motor activity disrupts chromosome congression during mitosis, leading to mitotic arrest and subsequent apoptosis selectively in CIN cancer cells while largely sparing normal, chromosomally stable cells.[4][5][6][7] This targeted approach offers a promising therapeutic window with potentially fewer side effects compared to traditional anti-mitotic agents.[1][3]
These application notes provide a comprehensive overview of the in vivo administration and dosing of KIF18A inhibitors in preclinical mouse models, using data from publicly disclosed compounds such as AM-1882 and VLS-1272 as representative examples.
Quantitative Data Summary
The following tables summarize the in vivo dosing and administration details for representative KIF18A inhibitors in various mouse xenograft models.
Table 1: In Vivo Dosing Regimens for KIF18A Inhibitors in Mouse Models
| Compound | Mouse Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Reference |
| AM-1882 | OVCAR-8 CDX | Ovarian Cancer | Intraperitoneal (i.p.) | 50 or 100 mg/kg | Daily | [1] |
| AM-1882 | CT26 Syngeneic | Colorectal Cancer | Oral Gavage (p.o.) | 10 or 25 mg/kg | Every other day for 3 weeks | [4] |
| VLS-1272 | HCC15 Xenograft | Breast Cancer | Oral Gavage (p.o.) | 10, 30, or 60 mg/kg | Once or twice daily for 1 month | [2] |
| VLS-1272 | OVCAR-3 Xenograft | Ovarian Cancer | Oral Gavage (p.o.) | 30 or 60 mg/kg | Twice daily | [8][9] |
Signaling Pathway and Mechanism of Action
KIF18A inhibitors exert their anti-tumor effects by disrupting the normal process of mitosis in cancer cells with high chromosomal instability.
Caption: KIF18A inhibitor mechanism of action in CIN cancer cells.
Experimental Protocols
Preparation of KIF18A Inhibitors for In Vivo Administration
Objective: To formulate the KIF18A inhibitor for oral gavage or intraperitoneal injection in mice.
Materials:
-
KIF18A inhibitor (e.g., AM-1882, VLS-1272)
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water, or as specified for the compound)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (appropriate gauge for the administration route)
Protocol:
-
Calculate the required amount of KIF18A inhibitor based on the desired dose and the number of animals to be treated.
-
Weigh the calculated amount of the inhibitor powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to the tube to achieve the final desired concentration.
-
Vortex the mixture vigorously until the powder is fully suspended.
-
If necessary, sonicate the suspension for a short period to ensure homogeneity.
-
Visually inspect the formulation for any clumps or undissolved particles. The final formulation should be a uniform suspension.
-
Prepare the formulation fresh daily before administration to ensure stability and proper suspension.
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of a KIF18A inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
Female immunodeficient mice (e.g., SCID Beige, Nude), 6-8 weeks old
-
Cancer cell line with high chromosomal instability (e.g., OVCAR-3, HCC15)
-
Matrigel (or other appropriate extracellular matrix)
-
Sterile PBS
-
Prepared KIF18A inhibitor formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Cell Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Animal Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer the KIF18A inhibitor formulation or vehicle control to the respective groups according to the predetermined dose, route, and schedule (refer to Table 1).
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity or adverse effects.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration of treatment.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis.
-
Experimental Workflow Visualization
Caption: Workflow for an in vivo efficacy study of a KIF18A inhibitor.
Conclusion
The in vivo administration of KIF18A inhibitors in relevant mouse models is a critical step in the preclinical development of these targeted therapies. The protocols and data presented here, based on well-characterized compounds, provide a solid foundation for researchers to design and execute their own in vivo studies. Careful consideration of the appropriate animal model, dosing regimen, and endpoints is essential for obtaining robust and translatable results. The selective action of KIF18A inhibitors in CIN cancers holds significant promise for a new generation of anti-cancer drugs with an improved therapeutic index.[5][6]
References
- 1. AM-1882 | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VLS-1272 | KIF18A inhibitor | Probechem Biochemicals [probechem.com]
- 9. probechem.com [probechem.com]
Application Notes and Protocols for KIF18A ATPase Activity Assay Using KIF18A-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIF18A, a member of the kinesin-8 family of motor proteins, is a crucial regulator of microtubule dynamics during mitosis.[1] Its primary function is to control the alignment of chromosomes at the metaphase plate, ensuring accurate chromosome segregation into daughter cells.[1][2] KIF18A utilizes the energy from ATP hydrolysis to move along microtubules.[3] Overexpression of KIF18A has been implicated in various cancers, including breast, lung, and colorectal cancers, making it a promising therapeutic target.[2][4] The development of small molecule inhibitors that target the ATPase activity of KIF18A is a key strategy in anticancer drug discovery.[2][5]
This document provides a detailed protocol for determining the potency of a KIF18A inhibitor, KIF18A-IN-9, by measuring its effect on the microtubule-stimulated ATPase activity of the KIF18A motor domain. The assay utilizes the ADP-Glo™ Kinase Assay, a luminescence-based method to quantify the amount of ADP produced during the enzymatic reaction.
Signaling Pathway of KIF18A in Mitosis and Cancer
KIF18A plays a pivotal role in ensuring the fidelity of cell division. During mitosis, it accumulates at the plus-ends of kinetochore microtubules, where it suppresses their dynamics to facilitate the proper alignment of chromosomes at the metaphase plate.[6][7] Disruption of KIF18A function leads to chromosome congression defects and mitotic arrest, which can selectively induce cell death in rapidly dividing cancer cells that exhibit chromosomal instability.[2][6][8]
In the context of cancer, KIF18A expression is often upregulated and has been shown to be involved in signaling pathways that promote cell proliferation, invasion, and migration. For instance, KIF18A has been linked to the activation of the Akt signaling pathway.[4][9] Furthermore, the JNK1/c-Jun signaling pathway has been identified as a regulator of KIF18A expression in cervical cancer.[10]
KIF18A ATPase Activity Assay Workflow
The microtubule-stimulated ATPase activity of KIF18A is measured using the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced in the reaction, which is directly proportional to the enzyme's activity. The assay is performed in two steps. First, the KIF18A enzymatic reaction is carried out in the presence of microtubules, ATP, and varying concentrations of the inhibitor this compound. The reaction is then stopped, and any remaining ATP is depleted by adding the ADP-Glo™ Reagent. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is proportional to the amount of ADP produced and is used to determine the inhibitory effect of this compound.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human KIF18A (amino acids 1-374)
-
Substrate: Tubulin Microtubules
-
Cofactor: ATP
-
Inhibitor: this compound
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega)
-
Assay Plates: White, opaque 384-well plates
-
Buffer: Kinase reaction buffer (e.g., 15 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Tween-20)
-
Other: Paclitaxel (for microtubule stabilization), DMSO (for inhibitor dilution)
Protocol for KIF18A ATPase Activity Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase reaction buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Prepare the KIF18A enzyme and tubulin microtubules in kinase reaction buffer. Paclitaxel should be included to stabilize the microtubules.
-
Prepare the ATP solution in kinase reaction buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the KIF18A enzyme and microtubule mixture to each well.
-
Initiate the reaction by adding 2.5 µL of ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™ Protocol): [3][11]
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[2][11]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.[2][11]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Data Presentation
The inhibitory activity of this compound and other reference compounds against KIF18A ATPase activity is summarized in the table below.
| Compound | IC₅₀ (nM) | Assay Method | Reference |
| This compound | TBD | ADP-Glo™ | This Study |
| KIF18A-IN-1 | 260 | ADP-Glo™ | [11] |
| BTB-1 | 535 | ADP-Glo™ | [11] |
| Sovilnesib (AMG 650) | 83 | ADP-Glo™ | [11] |
| Compound 3 | 8.2 | ADP-Glo™ | [6][9] |
Note: TBD (To Be Determined). The IC₅₀ value for this compound will be determined following the execution of the described protocol.
Conclusion
This application note provides a comprehensive guide for assessing the inhibitory potential of this compound on the ATPase activity of KIF18A. The detailed protocol, utilizing the robust and sensitive ADP-Glo™ assay, allows for the accurate determination of inhibitor potency. The provided information on the KIF18A signaling pathway and the experimental workflow will aid researchers in understanding the biological context of KIF18A inhibition and in the development of novel anticancer therapeutics targeting this important mitotic kinesin.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. promega.com [promega.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 4. KIF18A promotes head and neck squamous cell carcinoma invasion and migration via activation of Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
Application Notes and Protocols: Western Blot Analysis of Downstream Markers Following KIF18A Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: Kinesin family member 18A (KIF18A) is a plus-end directed motor protein that plays a critical role in regulating microtubule dynamics during mitosis.[1][2] Specifically, it is essential for the proper alignment of chromosomes at the metaphase plate.[1][3] In many chromosomally unstable (CIN) cancer cells, which are characterized by frequent errors in chromosome segregation, there is a heightened dependency on KIF18A to manage mitotic stress.[4][5][6] Inhibition of KIF18A's motor activity disrupts chromosome congression, leading to a prolonged mitotic arrest mediated by the Spindle Assembly Checkpoint (SAC).[3][7] This sustained arrest ultimately triggers apoptotic cell death, making KIF18A a compelling therapeutic target in oncology.[3][4]
This document provides a detailed protocol for using Western blot to analyze key downstream protein markers that are modulated by KIF18A inhibition, enabling researchers to assess the pharmacological efficacy and mechanism of action of KIF18A inhibitors.
KIF18A Inhibition Signaling Pathway
Inhibition of KIF18A disrupts its function in chromosome alignment, leading to the activation of the Spindle Assembly Checkpoint (SAC). This checkpoint delays the onset of anaphase by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C). The sustained mitotic arrest and cellular stress culminate in apoptosis. Key markers are modulated at different stages of this pathway.
Caption: Signaling cascade following KIF18A inhibition.
Western Blot Experimental Workflow
The following diagram outlines the major steps for performing a Western blot analysis to detect downstream markers of KIF18A inhibition.
Caption: Step-by-step workflow for Western blot analysis.
Detailed Experimental Protocol
This protocol is optimized for cultured mammalian cells treated with a KIF18A inhibitor.
1. Materials and Reagents
-
Cell Culture: Adherent cancer cell line known to be sensitive to KIF18A inhibition (e.g., OVCAR-3, MDA-MB-157).
-
KIF18A Inhibitor: Small molecule inhibitor of KIF18A (e.g., AM-1882, VLS-1272).
-
Lysis Buffer: RIPA buffer (Sigma, R0278) supplemented with protease and phosphatase inhibitor cocktails.[8]
-
Protein Assay: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
Electrophoresis: Precast 4-20% Mini-PROTEAN TGX Gels (Bio-Rad).
-
Running Buffer: 1x Tris/Glycine/SDS buffer.
-
Transfer Buffer: 1x Tris/Glycine buffer with 20% methanol.
-
Membranes: PVDF membranes (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Phospho-Histone H3 (Ser10)
-
Rabbit anti-Cyclin B1
-
Rabbit anti-Cleaved PARP (Asp214)
-
Rabbit anti-phospho-H2A.X (Ser139) (γH2AX)
-
Mouse anti-β-Actin or anti-α-Tubulin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: CCD-based digital imager.
2. Procedure
Day 1: Cell Treatment, Lysis, and Electrophoresis
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat cells with the KIF18A inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold supplemented RIPA buffer to each well.[8]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to 20-30 µg of total protein.
-
Boil samples at 95°C for 5-10 minutes.
-
-
Gel Electrophoresis:
Day 2: Protein Transfer and Immunodetection
-
Protein Transfer:
-
Activate the PVDF membrane in methanol for 30 seconds, then equilibrate in transfer buffer.
-
Assemble the transfer stack (gel-membrane sandwich) according to the transfer system's instructions (wet or semi-dry).
-
Transfer proteins to the PVDF membrane (e.g., 100 V for 60-90 minutes).
-
-
Blocking:
-
After transfer, briefly rinse the membrane in TBST.
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in Blocking Buffer according to the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[9]
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.[10]
-
-
Final Washes: Repeat the washing step (Step 4).
-
Detection:
-
Incubate the membrane with ECL substrate for 1-5 minutes as per the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation.
-
-
Stripping and Reprobing (Optional): To detect another protein (like a loading control), the membrane can be stripped using a mild stripping buffer and then re-blocked and reprobed starting from Step 2.
Data Presentation
The inhibition of KIF18A is expected to induce a dose-dependent increase in markers of mitotic arrest and apoptosis. The results can be quantified by densitometry (band intensity normalized to a loading control) and summarized as follows.
Table 1: Expected Changes in Downstream Marker Expression Following KIF18A Inhibition
| Target Protein | Function / Pathway | Expected Change with Inhibitor |
| Phospho-Histone H3 (Ser10) | Mitotic Marker | ▲ Increase |
| Cyclin B1 | G2/M Checkpoint | ▲ Increase |
| Cleaved PARP | Apoptosis Marker | ▲ Increase |
| γH2AX | DNA Damage Marker | ▲ Increase |
| MCL-1 | Pro-survival Protein | ▼ Decrease |
| β-Actin / α-Tubulin | Loading Control | ↔ No Change |
Table 2: Example Quantitative Data from Densitometry Analysis
Data are presented as fold change relative to the untreated control (DMSO) after normalization to the loading control. These values are illustrative.
| Inhibitor Conc. | Phospho-H3 (Fold Change) | Cyclin B1 (Fold Change) | Cleaved PARP (Fold Change) |
| 0 nM (DMSO) | 1.0 | 1.0 | 1.0 |
| 10 nM | 1.8 | 1.5 | 1.3 |
| 100 nM | 4.5 | 3.2 | 3.8 |
| 1000 nM | 7.2 | 5.1 | 6.5 |
These tables provide a clear and concise summary for comparing the effects of KIF18A inhibition across different concentrations and markers. Studies have shown a dose-dependent upregulation of phospho-Histone H3 upon treatment with KIF18A inhibitors.[4] Similarly, depletion of KIF18A leads to an increase in Cyclin B1 and cleaved PARP levels in sensitive cancer cell lines.[5]
References
- 1. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 7. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. addgene.org [addgene.org]
- 10. peakproteins.com [peakproteins.com]
Troubleshooting & Optimization
KIF18A-IN-9 not inducing mitotic arrest troubleshooting
Welcome to the troubleshooting guide for KIF18A-IN-9. This resource is designed for researchers, scientists, and drug development professionals encountering issues with inducing mitotic arrest using this specific inhibitor. The following question-and-answer format directly addresses common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am treating my cells with this compound, but I do not observe an increase in the mitotic cell population. What could be the reason?
Answer: Several factors, ranging from the properties of the compound itself to the specific biological context of your experiment, can lead to a lack of mitotic arrest. Here is a step-by-step guide to troubleshoot this issue.
Step 1: Verify Compound Integrity and Handling
The first step is to ensure the inhibitor is active and used correctly.
-
Concentration: Are you using an effective concentration? The potency of KIF18A inhibitors can be cell-line dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Solubility: Was the compound completely dissolved? KIF18A inhibitors are typically dissolved in DMSO.[1] Poor solubility can drastically reduce the effective concentration in your cell culture medium. Ensure the stock solution is clear and consider vortexing and gentle warming if necessary.
-
Stability and Storage: How was the compound stored? Small molecule inhibitors can degrade if not stored properly. For similar inhibitors like KIF18A-IN-2 and KIF18A-IN-3, long-term storage at -80°C is recommended for stock solutions.[2][3] Repeated freeze-thaw cycles should be avoided.
Step 2: Evaluate Cell Line-Specific Sensitivity
Not all cell lines are equally sensitive to KIF18A inhibition.
-
Chromosomal Instability (CIN): The primary mechanism that makes cancer cells vulnerable to KIF18A inhibition is chromosomal instability (CIN).[4][5] Cells that are chromosomally stable (near-diploid) are often insensitive to KIF18A inhibition and can progress through mitosis even without its function.[5][6] It is recommended to test this compound in a known sensitive, CIN-positive cell line (e.g., OVCAR-3, MDA-MB-231) as a positive control.[4][7]
-
Genetic Background (e.g., TP53 status): Sensitivity to KIF18A inhibition has been shown to be enriched in cancer cells with TP53 mutations.[8][9] The genetic background of your cell line can significantly influence its response.
Table 1: IC50 Values of KIF18A Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (Anti-proliferative) | Chromosomal Instability Status | Reference |
|---|---|---|---|---|
| ATX020 | OVCAR-3 | 53.3 nM | CIN+ | [7] |
| ATX020 | OVCAR-8 | 534 nM | CIN+ | [7] |
| KIF18A-IN-2 | N/A | 28 nM (Biochemical) | N/A | [2] |
| KIF18A-IN-3 | N/A | 61 nM (Biochemical) | N/A |[3] |
Step 3: Assess Experimental Design and Timing
The timing of treatment and analysis is critical for observing mitotic arrest.
-
Treatment Duration: The duration of treatment must be sufficient for cells to enter mitosis. A typical experiment involves treating an asynchronous cell population for 18-24 hours, which allows a significant portion of cells to reach the M-phase.
-
Mitotic Slippage: Prolonged mitotic arrest can trigger a phenomenon known as "mitotic slippage," where cells exit mitosis without proper chromosome segregation and cytokinesis.[10][11] This leads to the formation of tetraploid G1 cells. If you analyze the cells too late, you might miss the peak of mitotic arrest and instead see an accumulation of 4N cells in the G1 phase. A time-course experiment is essential to identify the optimal endpoint.
-
Assay Sensitivity: How are you measuring mitotic arrest? While a simple visual inspection can be helpful, more quantitative methods are recommended. See the protocols below for robust methods like flow cytometry for cell cycle analysis and immunofluorescence for mitotic index quantification.
Troubleshooting Workflow
The diagram below outlines a logical workflow for troubleshooting the lack of mitotic arrest with this compound.
Caption: A troubleshooting workflow for this compound experiments.
KIF18A Signaling and Mechanism of Action
KIF18A is a motor protein that moves to the plus-ends of kinetochore microtubules.[12] Its function is to suppress microtubule dynamics, which is essential for the proper alignment of chromosomes at the metaphase plate.[12][13] Inhibition of KIF18A's ATPase activity prevents this regulation, leading to hyper-dynamic microtubules, chromosome congression failure, and ultimately, activation of the Spindle Assembly Checkpoint (SAC), causing a prolonged arrest in mitosis.[8][13]
Caption: The role of KIF18A in mitosis and the effect of its inhibition.
Key Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content. A mitotic arrest will be visible as an increase in the G2/M (4N DNA content) population.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency by the end of the experiment.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM to 1 µM) and a vehicle control (e.g., DMSO) for 18-24 hours.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 300 µL of PBS, then add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze using a flow cytometer. The G2/M peak (4N) should increase in size upon effective mitotic arrest.
Protocol 2: Immunofluorescence for Mitotic Index and Spindle Morphology
This method allows for direct visualization and quantification of mitotic cells and assessment of spindle defects.
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate.
-
Treatment: Treat with this compound and a vehicle control as described above.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.
-
Staining:
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-phospho-Histone H3 (Ser10) to mark mitotic cells and anti-α-tubulin to visualize the mitotic spindle.
-
Wash three times with PBST.
-
Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Mount coverslips onto slides using a mounting medium containing DAPI to stain DNA.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Calculate the Mitotic Index: (Number of pH3-positive cells / Total number of DAPI-positive cells) x 100%. A significant increase should be observed with effective treatment.
-
Analyze spindle morphology in mitotic cells. Inhibition of KIF18A is expected to cause chromosome alignment defects and may lead to multipolar spindles.[4]
-
References
- 1. KIF18A-IN-11 | Microtubule(Tubulin) | | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 8. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 9. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Addressing a weakness of anticancer therapy with mitosis inhibitors: Mitotic slippage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
Optimizing KIF18A-IN-9 concentration to avoid off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of KIF18A-IN-9, with a focus on maximizing on-target efficacy while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the mitotic kinesin KIF18A.[1] KIF18A is a motor protein that plays a crucial role in regulating microtubule dynamics during mitosis, specifically ensuring the proper alignment of chromosomes at the metaphase plate.[2][3][4] By inhibiting the ATPase activity of KIF18A, this compound disrupts this process, leading to chromosome congression defects, prolonged mitotic arrest, and ultimately, cell death (apoptosis) in sensitive cell lines.[2][3] This mechanism is particularly effective against cancer cells exhibiting chromosomal instability (CIN), as they are more reliant on KIF18A for successful mitosis compared to normal, diploid cells.[3][5][6][7]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: A good starting point is to perform a dose-response experiment ranging from low nanomolar to low micromolar concentrations. The biochemical IC50 for this compound is 3.8 nM.[1] In cellular assays, it has shown an IC50 of less than 100 nM in CIN-positive cell lines like OVCAR3 and MDA-MB-157.[1] We recommend starting with a concentration range that brackets this cellular IC50, for example, from 1 nM to 1 µM, to determine the optimal concentration for your specific cell line and assay.
Q3: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A3: Off-target effects occur when a small molecule inhibitor binds to and affects proteins other than its intended target.[8][9] This is a concern because it can lead to misleading experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.[8][10] Off-target effects can also cause cellular toxicity, confounding the interpretation of on-target efficacy.[2][8] Minimizing off-target effects is crucial for validating KIF18A as a therapeutic target and for the development of safe and effective drugs.[9]
Q4: Is the selectivity profile of this compound known?
A4: While this compound is a potent KIF18A inhibitor, detailed public information on its comprehensive selectivity against a broad panel of kinases and other off-targets is not currently available. However, other KIF18A inhibitors have been developed with high selectivity.[11][12] It is a standard and critical practice in drug discovery to profile inhibitors against a wide range of potential off-targets.[5][8] Researchers should assume that off-target effects are possible, especially at higher concentrations, and design experiments to control for this.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Issue | Possible Cause | Troubleshooting Steps |
| 1. High toxicity observed in non-CIN or normal diploid control cells. | Off-target toxicity: At high concentrations, this compound may be inhibiting other essential proteins, leading to general cytotoxicity.[2][8] | Lower the concentration: Perform a detailed dose-response curve to find the minimal concentration that induces the desired on-target phenotype (e.g., mitotic arrest in CIN cells) without affecting control cells.[8] The therapeutic window for KIF18A inhibitors is based on their selectivity for CIN cells.[3][5][6] |
| Experimental artifact: Issues with cell culture conditions, reagent quality, or the assay itself. | Review and optimize your experimental protocol: Ensure the health of your cell lines and include appropriate vehicle controls (e.g., DMSO).[8] | |
| 2. The observed cellular phenotype does not match the known function of KIF18A. | Off-target effects: The phenotype may be due to the inhibition of an unintended target.[8][9] | Perform a rescue experiment: If possible, overexpress a KIF18A mutant that is resistant to this compound. If the phenotype is not reversed, it is likely an off-target effect.[8] |
| Use a structurally distinct KIF18A inhibitor: If a different KIF18A inhibitor with a distinct chemical structure recapitulates the phenotype, it strengthens the conclusion that the effect is on-target.[8][9] | ||
| 3. Inconsistent results between experiments. | Compound stability or solubility issues: this compound may be degrading or precipitating in the culture medium. | Check compound solubility and stability: Ensure the inhibitor is fully dissolved in the stock solution and that the final concentration in the medium does not exceed its solubility limit. Prepare fresh dilutions for each experiment.[13] |
| Variable cell culture conditions: Cell passage number, confluency, and overall health can affect the response to inhibitors. | Standardize cell culture protocols: Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. |
Quantitative Data Summary
The following tables summarize the known potency of this compound and provide a template for organizing your own experimental data to determine the optimal concentration.
Table 1: Published Potency of this compound
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay | IC50 | 3.8 nM | [1] |
| Cellular Assay (OVCAR3) | IC50 | < 100 nM | [1] |
| Cellular Assay (MDA-MB-157) | IC50 | < 100 nM | [1] |
Table 2: Experimental Template for Determining On-Target vs. Off-Target Concentration Range
| Cell Line | CIN Status | EC50 (Cell Viability) | EC50 (Mitotic Arrest) | Concentration for >10-fold Selectivity Window |
| Your CIN-positive line (e.g., OVCAR3) | Positive | Your Data | Your Data | Your Calculated Value |
| Your CIN-negative line (e.g., RPE-1) | Negative | Your Data | Your Data | Your Calculated Value |
Key Experimental Protocols
Here are detailed methodologies for key experiments to assess the on- and off-target effects of this compound.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the concentration of this compound that inhibits cell proliferation/viability. Comparing the EC50 values between CIN-positive and CIN-negative cell lines is crucial for establishing a therapeutic window.
Methodology:
-
Cell Seeding: Seed both CIN-positive and CIN-negative cells into 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.[14]
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 10 µM) in culture medium. Add the diluted compound to the cells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 to 120 hours).
-
Assay:
-
For MTT Assay: Add MTT reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14][15] Add solubilization solution to dissolve the formazan crystals.[15][16]
-
For CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent equal to the volume of the cell culture medium in the well.[17]
-
-
Data Acquisition:
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the EC50 value for each cell line.
Western Blot for Mitotic Markers
This protocol is used to confirm that this compound induces mitotic arrest at the molecular level.
Methodology:
-
Treatment and Lysis: Plate cells and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x the mitotic arrest EC50) and a vehicle control for a suitable time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[2][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Antibody Incubation: Incubate the membrane with primary antibodies against mitotic markers (e.g., Phospho-Histone H3 (Ser10), a marker for mitotic cells, and Cyclin B1) and an apoptosis marker (e.g., Cleaved PARP) overnight at 4°C.[20] Also, probe for a loading control (e.g., GAPDH or β-Actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19] Detect the signal using an ECL reagent and an imaging system.[18][19]
Immunofluorescence for Mitotic Phenotypes
This assay allows for the direct visualization of the on-target cellular effects of KIF18A inhibition, such as chromosome congression defects.
Methodology:
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound at a concentration known to induce mitotic arrest (e.g., the mitotic arrest EC50) and a vehicle control for 16-24 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[21][22]
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes.[7]
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.[22][23]
-
Antibody Staining:
-
Incubate with a primary antibody against α-tubulin (to visualize microtubules and the mitotic spindle) overnight at 4°C.
-
Wash with PBS and then incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[21]
-
-
Counterstaining and Mounting: Counterstain the DNA with DAPI (to visualize chromosomes).[7] Mount the coverslips onto microscope slides using an anti-fade mounting medium.[23]
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the on-target phenotype by measuring parameters like the width of the metaphase plate or the percentage of cells with misaligned chromosomes.[6]
Visualizations
References
- 1. This compound | KIF18A抑制剂 | MCE [medchemexpress.cn]
- 2. benchchem.com [benchchem.com]
- 3. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. biossusa.com [biossusa.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 22. ibidi.com [ibidi.com]
- 23. arigobio.com [arigobio.com]
Technical Support Center: KIF18A-IN-9 Treatment and Cell Line Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell line resistance to KIF18A-IN-9 treatment.
Troubleshooting Guides
This section offers step-by-step guidance to address specific issues that may arise during your experiments with this compound.
Problem 1: My cells are not showing the expected mitotic arrest or cell death after this compound treatment.
Possible Cause 1: Sub-optimal Drug Concentration or Activity
-
Solution:
-
Verify Drug Integrity: Ensure this compound has been stored correctly and prepare fresh dilutions from a stock solution.
-
Determine Optimal Concentration (IC50): Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A standard protocol is provided below.
-
Possible Cause 2: Intrinsic or Acquired Resistance of the Cell Line
-
Solution:
-
Assess KIF18A Dependency: Not all cell lines are sensitive to KIF18A inhibition. Sensitivity is often correlated with chromosomal instability (CIN) and TP53 mutation status.[1][2] Consider testing a panel of cell lines with known sensitivities.
-
Investigate Resistance Mechanisms: If the cell line was initially sensitive and has developed resistance, investigate potential molecular mechanisms as outlined in the FAQs below.
-
Problem 2: I am observing a high degree of variability in my experimental replicates.
Possible Cause 1: Inconsistent Cell Culture Conditions
-
Solution:
-
Standardize Seeding Density: Ensure a consistent number of cells are seeded for each experiment, as confluency can affect drug response.
-
Monitor Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.
-
Possible Cause 2: Edge Effects in Multi-well Plates
-
Solution:
-
Proper Plate Seeding: Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill these wells with sterile phosphate-buffered saline (PBS) or media.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the mitotic kinesin KIF18A.[3] KIF18A is crucial for the proper alignment of chromosomes at the metaphase plate during mitosis. By inhibiting KIF18A, this compound disrupts this process, leading to the activation of the Spindle Assembly Checkpoint (SAC).[3] Prolonged activation of the SAC results in mitotic arrest and subsequent programmed cell death (apoptosis), particularly in cancer cells with high rates of chromosomal instability.[1][3]
Q2: Which cell lines are reported to be sensitive or resistant to KIF18A inhibitors?
A2: Sensitivity to KIF18A inhibitors is often observed in chromosomally unstable cancer cell lines, particularly those with TP53 mutations.[1][2]
| Cell Line | Cancer Type | Sensitivity to KIF18A Inhibitors | Reference EC50 (µM)* |
| OVCAR-3 | Ovarian Cancer | Sensitive | 0.047 (AM-0277) |
| MDA-MB-157 | Triple-Negative Breast Cancer | Sensitive | 0.021 (AM-1882) |
| HCC1806 | Triple-Negative Breast Cancer | Sensitive | 0.045 (AM-9022) |
| BT-549 | Triple-Negative Breast Cancer | Sensitive | Not specified |
| RPE1 | Normal (hTERT-immortalized) | Insensitive | Not applicable |
| MCF10A | Normal (non-tumorigenic breast) | Insensitive | Not applicable |
| HCT116 | Colorectal Carcinoma | Insensitive | Not applicable |
*Note: The provided EC50 values are for the KIF18A inhibitors AM-0277, AM-1882, and AM-9022, which are expected to have similar activity profiles to this compound. Specific IC50 values for this compound may vary.[1]
Q3: What are the known mechanisms of resistance to KIF18A inhibitors?
A3: Research has identified several potential mechanisms of resistance to KIF18A inhibitors:
-
Upregulation of HSET (KIFC1): HSET is a minus-end directed motor protein that can counteract the effects of KIF18A inhibition by promoting microtubule cross-linking and spindle pole focusing.[4][5][6][7] Overexpression of HSET can help stabilize the mitotic spindle, allowing cells to bypass the mitotic arrest induced by KIF18A inhibitors.
-
Deregulation of the Anaphase-Promoting Complex/Cyclosome (APC/C): The APC/C is a key regulator of mitotic exit.[8][9][10] Alterations in APC/C activity can allow cells to exit mitosis prematurely, even in the presence of an active Spindle Assembly Checkpoint, thereby circumventing the effects of KIF18A inhibition.
-
Alterations in Microtubule Dynamics: Changes in the inherent stability or dynamics of microtubules can also contribute to resistance. For instance, a reduction in microtubule polymerization rates has been shown to partially rescue the mitotic defects caused by KIF18A inhibition.[11]
Q4: How can I test for HSET overexpression in my resistant cell line?
A4: You can assess HSET protein levels using standard molecular biology techniques such as:
-
Western Blotting: This will allow you to quantify the amount of HSET protein in your resistant cells compared to the parental, sensitive cells.
-
Immunofluorescence: This technique can be used to visualize the localization and relative abundance of HSET within the mitotic spindle.
-
Quantitative RT-PCR (qRT-PCR): This will measure the mRNA expression level of the KIFC1 gene, which encodes for HSET.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution Series: Prepare a serial dilution of this compound in culture medium. A typical starting concentration might be 10 µM, with 2- to 3-fold dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug dilution.
-
Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions.
-
Incubation: Incubate the plate for a period that allows for at least two to three cell doublings (e.g., 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the log of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Western Blotting for HSET Expression
-
Cell Lysis: Lyse both sensitive (parental) and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HSET overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the HSET signal to the loading control to compare expression levels between sensitive and resistant cells.
Visualizations
Caption: Mechanism of this compound action leading to mitotic arrest.
Caption: Overview of potential resistance mechanisms to this compound.
Caption: A logical workflow for troubleshooting lack of response to this compound.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. HSET overexpression fuels tumor progression via centrosome clustering-independent mechanisms in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinesin-14 Family Proteins HSET/XCTK2 Control Spindle Length by Cross-Linking and Sliding Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. The kinesin-related protein, HSET, opposes the activity of Eg5 and cross-links microtubules in the mammalian mitotic spindle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]
- 10. Mitotic Exit Dysfunction through the Deregulation of APC/C Characterizes Cisplatin-Resistant State in Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Investigating Sensitivity and Resistance of Tumor Cells to KIF18A Inhi" by Anna Belongia [scholarworks.uvm.edu]
How to minimize KIF18A-IN-9 cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity of KIF18A-IN-9 in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing some level of cytotoxicity in our normal cell lines when treated with this compound. Is this expected, and how can we minimize it?
A1: KIF18A inhibitors, including this compound, are designed to selectively target cancer cells with high chromosomal instability (CIN).[1][2][3][4][5][6][7] This selectivity arises because KIF18A is essential for the proliferation of CIN-high cancer cells but is largely dispensable for the division of normal, euploid cells.[1][2][4][5] While these inhibitors are highly selective, some minimal effects on rapidly proliferating normal cells might be observed, especially at higher concentrations.
To minimize cytotoxicity in normal cells, consider the following:
-
Titrate the concentration: Determine the optimal concentration of this compound that induces mitotic arrest and cell death in your target cancer cell line while having a minimal impact on normal cells.
-
Confirm the CIN status of your cell lines: The therapeutic window for KIF18A inhibitors is most significant when comparing CIN-high cancer cells to normal diploid cells.[4]
-
Optimize treatment duration: Assess the minimum exposure time required to achieve the desired effect in cancer cells, which may reduce cumulative toxicity in normal cells.
-
Use appropriate controls: Always include a non-transformed, diploid cell line in your experiments to establish a baseline for cytotoxicity.
Q2: What is the underlying mechanism that accounts for the selectivity of KIF18A inhibitors for cancer cells over normal cells?
A2: The selectivity of KIF18A inhibitors is rooted in the differential dependency of CIN-high cancer cells and normal cells on the KIF18A protein for successful mitosis.[4][8]
-
In CIN-high cancer cells: These cells have a high degree of aneuploidy and rely on KIF18A to manage chromosome congression and alignment during mitosis. Inhibition of KIF18A's ATPase activity disrupts this process, leading to mitotic arrest, activation of the spindle assembly checkpoint, and ultimately, apoptosis.[3][9][10]
-
In normal, diploid cells: These cells have robust checkpoint mechanisms and are less reliant on KIF18A for proper chromosome segregation. Therefore, the inhibition of KIF18A does not typically lead to mitotic catastrophe in these cells.[2][4][11]
Q3: Are there known off-target effects of this compound that could contribute to normal cell cytotoxicity?
A3: Potent KIF18A inhibitors are generally highly selective for KIF18A over other kinesins and have not been reported to have significant off-target effects.[2] However, as with any small molecule inhibitor, off-target effects cannot be entirely ruled out, especially at high concentrations. To mitigate potential off-target effects, it is crucial to use the lowest effective concentration and to perform control experiments.
Troubleshooting Guides
Problem: High cytotoxicity observed in normal cell lines.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the EC50 for both your cancer and normal cell lines. Aim for a concentration that maximizes the therapeutic window. |
| The "normal" cell line has some degree of chromosomal instability. | Characterize the karyotype of your normal cell line to ensure it is diploid. |
| Prolonged exposure to the inhibitor. | Conduct a time-course experiment to identify the shortest incubation time that yields the desired anti-cancer effect. |
| Off-target effects. | Profile the inhibitor against a panel of related kinesins to confirm its selectivity. If off-target effects are suspected, consider using a structurally different KIF18A inhibitor as a control. |
Experimental Protocols
Protocol: Assessing the Cytotoxicity of this compound in Cancer vs. Normal Cell Lines
-
Cell Plating:
-
Seed your CIN-high cancer cell line and a normal diploid cell line in separate 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) group.
-
Incubate the cells for 72 hours.
-
-
Cytotoxicity Assay:
-
After the incubation period, perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration.
-
Plot the dose-response curves for both cell lines and calculate the EC50 values.
-
Expected Outcome: You should observe a significantly lower EC50 value for the CIN-high cancer cell line compared to the normal diploid cell line, demonstrating the selective cytotoxicity of this compound.
Data Presentation
Table 1: Comparative Cytotoxicity of KIF18A Inhibitors
| Cell Line Type | Typical EC50 Range | Effect of Inhibition |
| CIN-high Cancer Cells | Low nM to sub-µM | Mitotic arrest, apoptosis |
| Normal Diploid Cells | >10 µM | Minimal effect on proliferation |
Note: Specific EC50 values for this compound are not publicly available and should be determined experimentally.
Visualizations
Caption: Mechanism of selective KIF18A inhibition.
Caption: Workflow for assessing cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 8. researchgate.net [researchgate.net]
- 9. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 10. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
Unexpected phenotypes with KIF18A-IN-9 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using KIF18A-IN-9, a potent and selective inhibitor of the mitotic kinesin KIF18A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the motor domain of KIF18A, a kinesin-8 family member. KIF18A plays a crucial role in regulating microtubule dynamics at the plus-ends, which is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1][2] By inhibiting KIF18A, this compound disrupts chromosome congression, leading to the activation of the Spindle Assembly Checkpoint (SAC), prolonged mitotic arrest, and subsequent cell death, particularly in cells exhibiting chromosomal instability (CIN).[1][3][4][5]
Q2: What is the expected phenotype in sensitive cancer cell lines after this compound treatment?
A2: In sensitive cancer cell lines, particularly those with high levels of CIN, treatment with this compound is expected to induce a potent anti-proliferative effect.[1][4][6] This is characterized by an accumulation of cells in the G2/M phase of the cell cycle, indicative of mitotic arrest.[1] Morphologically, treated cells may exhibit unaligned chromosomes and abnormal mitotic spindles. Ultimately, this prolonged mitotic arrest leads to apoptosis and a reduction in cell viability.[1][4]
Q3: Why are chromosomally unstable (CIN) cancer cells more sensitive to this compound?
A3: CIN cancer cells have a higher dependency on KIF18A to manage their chaotic mitoses.[4][6] These cells often have altered microtubule dynamics and an ongoing challenge with chromosome segregation.[6] KIF18A helps to suppress microtubule dynamics and facilitate chromosome alignment, processes that are critical for the survival of CIN cells.[2][6] Normal, chromosomally stable cells are largely unaffected by KIF18A inhibition as they have robust checkpoint mechanisms and do not rely as heavily on KIF18A for successful mitosis.[1][4]
Q4: Are there any known off-target effects of this compound?
A4: Based on available data for highly selective KIF18A inhibitors, the risk of off-target effects appears to be low. For instance, some selective KIF18A inhibitors have been shown not to directly interfere with microtubule dynamics in vitro and have minimal effects on other kinesin motor proteins.[1] However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to monitor for potential off-target effects in your specific cell system.
Troubleshooting Guide
This guide addresses unexpected phenotypes and common issues encountered during experiments with this compound.
Issue 1: Reduced or no effect on cell viability in a CIN-positive cell line.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal drug concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound for your specific cell line. |
| Cell line mischaracterization or low CIN status. | Verify the CIN status of your cell line using techniques like karyotyping or by assessing micronuclei formation. |
| Acquired or intrinsic resistance. | Consider mechanisms of resistance such as alterations in the Spindle Assembly Checkpoint (SAC) or changes in microtubule dynamics.[7] Co-treatment with drugs that modulate these pathways may reveal sensitivities. |
| Drug instability. | Ensure proper storage and handling of the this compound compound to maintain its activity. Prepare fresh dilutions for each experiment. |
Issue 2: Significant toxicity observed in a non-CIN or "normal" cell line.
| Possible Cause | Troubleshooting Steps |
| High drug concentration. | Lower the concentration of this compound. The therapeutic window for selective toxicity in CIN cells can be narrow. |
| Undisclosed cellular vulnerabilities. | The "normal" cell line may have underlying genetic or epigenetic alterations that sensitize it to mitotic disruption. Characterize the cell line more thoroughly. |
| Off-target effects at high concentrations. | While selective, high concentrations of any inhibitor can lead to off-target effects. Use the lowest effective concentration determined for your sensitive cell lines. |
Issue 3: Cells arrest in mitosis but do not undergo apoptosis.
| Possible Cause | Troubleshooting Steps |
| Inefficient apoptotic machinery. | Some cell lines may have defects in their apoptotic pathways. Assess for markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) to confirm.[1] Consider assays for other forms of cell death, such as necroptosis. |
| Mitotic slippage. | Cells may exit mitosis without proper chromosome segregation, leading to aneuploidy and potential senescence rather than immediate apoptosis. Analyze DNA content by flow cytometry at later time points. |
| Experimental timeline. | Apoptosis may occur over a longer period. Extend the time course of your experiment and monitor cell viability at multiple time points. |
Issue 4: Variability in observed mitotic phenotypes (e.g., multipolar spindles vs. chromosome segregation errors).
| Possible Cause | Troubleshooting Steps |
| Cell-line specific responses. | Different cell lines can respond to the same mitotic insult in distinct ways depending on their genetic background and the integrity of their cellular machinery. This is an expected source of variation. |
| Drug concentration. | The specific phenotype may be dose-dependent. Test a range of concentrations to see if the predominant phenotype changes. |
| Imaging and analysis timing. | The observed phenotype may be a snapshot in a dynamic process. Live-cell imaging can provide more context on the fate of the cells following mitotic disruption. |
Experimental Protocols
Cell Viability Assay (Resazurin-based)
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile filtered)[8]
-
Appropriate cell culture medium
-
96-well clear-bottom black plates (for fluorescence)
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)[8]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of approximately 10% of the total volume (e.g., 10 µL of resazurin solution to 100 µL of medium).[9]
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.[8]
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.[8]
-
Data Analysis: Subtract the background fluorescence from a media-only control well. Plot the fluorescence intensity against the log of the inhibitor concentration to determine the IC50 value.
Immunofluorescence for Mitotic Spindle Analysis
Materials:
-
Cells grown on sterile glass coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-pericentrin or anti-γ-tubulin for centrosomes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for DNA counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound at the desired concentration and for the appropriate duration.
-
Fixation: Gently wash the cells with PBS. Fix the cells with the chosen fixative. For example, incubate with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.
-
Washing: Repeat the washing step.
-
Blocking: Block non-specific antibody binding by incubating the coverslips in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer and incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer and incubate the coverslips for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step, protected from light.
-
Counterstaining: Incubate the coverslips with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Briefly wash the coverslips in PBS and mount them onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for characterizing this compound effects.
Caption: A logical troubleshooting workflow for unexpected results.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinesin-8 Kif18A dampens microtubule plus-end dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. biotium.com [biotium.com]
KIF18A-IN-9 off-target effects on other kinesins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of KIF18A inhibitors. The information is intended for researchers, scientists, and drug development professionals using these compounds in their experiments.
Disclaimer: Specific off-target data for a compound designated "KIF18A-IN-9" is not publicly available. The following data and guidance are based on published information for other well-characterized, potent, and selective KIF18A inhibitors, such as the AM-series and VLS-1272. The off-target profile of any specific inhibitor, including this compound, may vary.
Frequently Asked Questions (FAQs)
Q1: How selective are KIF18A inhibitors for KIF18A over other kinesin motor proteins?
A1: Several developed KIF18A inhibitors demonstrate high selectivity for KIF18A.[1][2][3] For instance, the inhibitor VLS-1272 is highly selective for KIF18A, with no significant inhibition of KIF11/Eg5, KIF18B, or KIFC1 at concentrations up to 100 µM.[3] Some lead candidate inhibitors are reported to have no known off-target effects on related kinesins in in-vitro safety screens.[1][4] However, some inhibitors may show activity against other kinesins, such as KIF19A, a member of the same kinesin-8 family.[3][5]
Q2: What are the known off-target effects of KIF18A inhibitors on proteins other than kinesins?
A2: To assess off-target effects beyond the kinesin family, KIF18A inhibitors have been profiled against panels of kinases. In one study, three KIF18A compounds were tested against 96 kinases. The only significant interaction observed was between the TRK-A kinase and the compound AM-5308 at a concentration of 1 µM.[6] This suggests that highly selective KIF18A inhibitors with minimal off-target effects on kinases can be developed.
Q3: Do KIF18A inhibitors affect microtubule dynamics directly?
A3: Studies on several KIF18A inhibitors have shown that they do not directly interfere with microtubule polymerization. Their profiles in tubulin polymerization assays are similar to DMSO controls and distinct from microtubule-stabilizing agents like paclitaxel or destabilizing agents like nocodazole.[5][6] This indicates that the observed cellular effects are likely due to the inhibition of KIF18A's motor activity rather than a direct impact on microtubule dynamics.
Quantitative Data Summary
The following table summarizes the inhibitory activity (IC50 values) of representative KIF18A inhibitors against a panel of kinesin motor proteins. This data is crucial for understanding the selectivity profile of these compounds.
| Kinesin Target | VLS-1272 IC50 (nM) | Representative AM-series Compound IC50 (nM) |
| KIF18A | <1 | <10 |
| KIF18B | >100,000 | >10,000 |
| KIF19A | 280 | Variable, some cross-reactivity |
| KIF11/Eg5 | >100,000 | >10,000 |
| KIFC1 | >100,000 | >10,000 |
| CENP-E | Not Reported | >10,000 |
Data compiled from multiple sources.[3][6] Actual values can vary based on experimental conditions.
Experimental Protocols
Kinesin ATPase Activity Assay (ADP-Glo™ Assay)
The selectivity of KIF18A inhibitors is often determined using a microtubule-stimulated ATPase assay. The ADP-Glo™ Kinase Assay is a commonly used method.
-
Reaction Setup: The kinesin enzyme, microtubules, ATP, and the test inhibitor (at various concentrations) are combined in a reaction buffer.
-
ATPase Reaction: The kinesin motor domain hydrolyzes ATP to ADP and inorganic phosphate (Pi) in a microtubule-dependent manner. The inhibitor, if effective, will reduce the rate of this reaction.
-
ADP Detection: After a set incubation period, the ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete the remaining ATP.
-
Signal Generation: A Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP generated and is measured using a luminometer. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Troubleshooting Guide
Unexpected results in your experiments with a KIF18A inhibitor could be due to off-target effects. This guide provides a logical workflow to investigate such possibilities.
Issue: Observed phenotype is inconsistent with known KIF18A knockdown/knockout effects.
KIF18A Inhibitor Selectivity Profile
The following diagram illustrates the typical selectivity profile of a highly selective KIF18A inhibitor against other kinesins, based on the IC50 data presented above.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KIF18A-IN-9 In Vivo Solubility and Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KIF18A inhibitor, KIF18A-IN-9. The focus is on improving its solubility for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in a common vehicle for in vivo studies?
A1: this compound has a reported solubility of ≥ 5 mg/mL (approximately 9.75 mM) in a vehicle consisting of 10% DMSO and 90% corn oil. This formulation is suitable for oral administration in animal models.
Q2: My this compound is precipitating out of solution when I prepare it for dosing. What are the common causes?
A2: Precipitation of poorly soluble compounds like this compound during formulation preparation is a common issue. The primary causes include:
-
Low intrinsic solubility: The compound has inherently low solubility in aqueous and lipid-based vehicles.
-
Incorrect solvent system: The chosen vehicle may not be optimal for solubilizing this compound at the desired concentration.
-
Temperature changes: A decrease in temperature during preparation or storage can reduce solubility and lead to precipitation.
-
pH shifts: If the compound's solubility is pH-dependent, changes in the pH of the formulation can cause it to crash out of solution.
-
Improper mixing: Insufficient mixing can lead to localized areas of high concentration and precipitation.
Q3: What are some alternative vehicle formulations I can try for this compound?
A3: Based on formulations used for other KIF18A inhibitors and poorly soluble kinase inhibitors, you can consider the following vehicle systems. It is recommended to test the solubility of this compound in small volumes of these vehicles first.
| Vehicle Composition | Achieved Solubility (for a similar KIF18A inhibitor) | Formulation Type |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (for this compound) | Solution/Suspension |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (for KIF18A-IN-1) | Co-solvent Solution |
| 10% DMSO, 40% Propylene Glycol, 50% dH₂O | Commonly used for other kinase inhibitors | Co-solvent Solution |
| 20% DMSO, 40% PEG400, 10% Solutol HS 15, 30% Citrate Buffer | Effective for other poorly soluble compounds | Micellar Solution |
Note: The molecular weight of this compound is 512.68 g/mol .
Troubleshooting Guides
Issue: this compound Precipitation During Formulation Preparation
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues when preparing this compound formulations for in vivo studies.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Solution of this compound
This protocol describes the preparation of a 10 mL solution of this compound at a concentration of 2.5 mg/mL using a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (15 mL)
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Weigh the Compound: Accurately weigh 25 mg of this compound powder and place it in a 15 mL sterile conical tube.
-
Initial Dissolution in DMSO: Add 1 mL of DMSO to the tube. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Add Co-solvent: Add 4 mL of PEG300 to the solution and vortex until the mixture is homogeneous.
-
Add Surfactant: Add 0.5 mL of Tween-80 and vortex thoroughly.
-
Add Aqueous Component: Slowly add 4.5 mL of sterile saline to the mixture while vortexing. Add the saline dropwise initially to avoid shocking the system and causing precipitation.
-
Final Homogenization: Vortex the final solution for an additional 1-2 minutes to ensure complete homogeneity. The final solution should be clear.
Protocol 2: Preparation of a Suspension of this compound in a Lipid-based Vehicle
This protocol details the preparation of a 10 mL suspension of this compound at 5 mg/mL in a lipid-based vehicle.
Materials:
-
This compound powder
-
DMSO, sterile
-
Corn oil, sterile
-
Sterile conical tubes (15 mL)
-
Vortex mixer
-
Homogenizer (optional)
Procedure:
-
Weigh the Compound: Weigh 50 mg of this compound powder and place it in a 15 mL sterile conical tube.
-
Prepare a Slurry: Add 1 mL of DMSO to the powder and vortex to create a uniform slurry. Ensure there are no dry clumps of powder.
-
Add Lipid Vehicle: Add 9 mL of sterile corn oil to the slurry.
-
Homogenize: Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension of the particles. For a more uniform particle size distribution, a homogenizer can be used.
-
Visual Inspection: The final formulation should be a uniform, milky suspension. Before each administration, ensure the suspension is re-suspended by vortexing.
KIF18A Signaling Pathways
KIF18A is a motor protein that plays a crucial role in cell division and has been identified as a potential therapeutic target in cancer.[1][2][3] Its activity is linked to several key signaling pathways that regulate cell proliferation, migration, and invasion.
Caption: Simplified signaling pathway of KIF18A in cancer cells.
Studies have shown that KIF18A expression can be activated by the JNK1/c-Jun signaling pathway.[4] In turn, KIF18A can promote the activation of the Akt signaling pathway, which is a key regulator of cell survival and proliferation. Furthermore, KIF18A has been shown to upregulate the expression of matrix metalloproteinases MMP-7 and MMP-9, which are involved in the degradation of the extracellular matrix, thereby facilitating cancer cell invasion and migration.[5] KIF18A also plays a direct role in cell cycle progression, particularly during mitosis.[2][6][7]
References
- 1. KIF18A - Wikipedia [en.wikipedia.org]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
Why am I seeing low potency with my KIF18A-IN-9?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address common issues when working with KIF18A-IN-9.
Troubleshooting Guide: Low Potency of this compound
Question: Why am I observing lower than expected potency with my this compound inhibitor in my experiments?
Answer:
Low potency of a small molecule inhibitor like this compound can arise from a variety of factors, ranging from the compound itself to the specific experimental setup. Below is a step-by-step guide to help you troubleshoot this issue.
Step 1: Verify Compound Integrity and Handling
Before investigating biological or experimental parameters, it is crucial to ensure the inhibitor itself is not the source of the problem.
-
Compound Stability: Confirm the recommended storage conditions for this compound. Improper storage can lead to degradation.
-
Solubility: Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) at the desired stock concentration. Incomplete solubilization is a common cause of reduced potency. We recommend vortexing and gentle warming to aid dissolution.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the stock solution, as this can degrade the compound over time. Aliquoting the stock solution is highly recommended.
-
Purity: If possible, verify the purity of your this compound batch, for instance, via HPLC-MS.
Step 2: Review Experimental Protocol and Setup
Careful evaluation of your experimental design is the next critical step.
-
Concentration Range: Ensure you are using a sufficiently broad range of inhibitor concentrations to generate a complete dose-response curve. Potency can vary significantly between different cell lines.
-
Treatment Duration: this compound acts on mitotic cells. The duration of treatment should be sufficient for the cells to enter and progress through mitosis. For many cell lines, a 24- to 96-hour incubation period is necessary to observe significant effects on cell viability or proliferation.[1]
-
Cellular Context: The anti-proliferative effects of KIF18A inhibitors are most pronounced in cancer cells exhibiting chromosomal instability (CIN).[1][2][3] If you are using a cell line with a stable karyotype, you may observe significantly lower potency.[3][4][5]
-
Assay-Specific Considerations:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): These assays measure metabolic activity, which may not directly correlate with the cytostatic or cytotoxic effects of a mitotic inhibitor within a short timeframe. Consider assays that directly measure cell count or apoptosis.
-
Biochemical Assays (e.g., ATPase activity): Ensure that the assay conditions (e.g., ATP and microtubule concentrations) are optimal for KIF18A activity. The potency of some KIF18A inhibitors is dependent on the presence of microtubules.[1][6]
-
Step 3: Investigate Biological Factors
The inherent biology of your chosen experimental system can significantly impact the observed potency of this compound.
-
KIF18A Expression Levels: Verify the expression level of KIF18A in your cell line. Cells with lower KIF18A expression may be less sensitive to inhibition.
-
Cell Line Sensitivity: Sensitivity to KIF18A inhibition is often associated with mutations in genes like TP53 and high levels of CIN.[1][2] Consider testing the inhibitor in a panel of cell lines with varying degrees of CIN to establish a sensitivity profile.
-
Drug Efflux Pumps: Overexpression of multidrug resistance pumps, such as P-glycoprotein (P-gp), can actively transport the inhibitor out of the cell, reducing its intracellular concentration and apparent potency.
Quantitative Data Summary
While specific data for this compound is not widely published, the following table summarizes the potency of other well-characterized KIF18A inhibitors to provide a general reference.
| Inhibitor | Assay Type | Target | IC50 / EC50 | Cell Line(s) / Conditions |
| AM-1882 | Cell Growth | KIF18A | Mean EC50 < 0.1 µM (in sensitive lines) | Panel of cancer cell lines |
| AM-0277 | Cell Growth | KIF18A | Mean EC50 ~ 0.5 µM (in sensitive lines) | Panel of cancer cell lines |
| VLS-1272 | Biochemical | KIF18A ATPase | IC50 < 10 nM | ADP-Glo Assay |
| Compound 3 | Cell Viability | KIF18A | IC50: 91 nM | HT-29 |
| Sovilnesib | Cell Viability | KIF18A | IC50: 211 nM | MDA-MB-231 |
Experimental Protocols
General Protocol for Assessing this compound Potency in a Cell Viability Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a DMSO-only control.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72-96 hours to allow for multiple cell divisions.
-
Assay: Perform a cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the DMSO control and plot the results as a dose-response curve to determine the EC50 value.
Visualizations
Caption: KIF18A Signaling Pathway and Inhibition.
Caption: Troubleshooting Workflow for Low Potency.
Caption: General Experimental Workflow.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KIF18A inhibitors?
A1: KIF18A is a motor protein that plays a crucial role in regulating the dynamics of microtubules at the plus-ends, which is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[7] KIF18A inhibitors block the function of this protein, leading to improper chromosome segregation, prolonged mitotic arrest, and ultimately, programmed cell death (apoptosis).[7] This effect is particularly pronounced in rapidly dividing cancer cells.[7]
Q2: Which cell lines are most sensitive to this compound?
A2: While we do not have specific data for this compound, studies with other KIF18A inhibitors have shown that sensitivity is highest in cancer cell lines characterized by chromosomal instability (CIN).[1][2][3] This includes many triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC) cell lines.[1][2] Cells with a stable karyotype and normal somatic cells are generally much less sensitive.[5]
Q3: What are the expected phenotypic effects of this compound treatment?
A3: Treatment of sensitive cells with a KIF18A inhibitor is expected to result in several distinct mitotic phenotypes, including:
-
Increased mitotic index (accumulation of cells in mitosis).
-
Chromosome congression defects, where chromosomes fail to align properly at the metaphase plate.
-
Formation of multipolar spindles and centrosome fragmentation.[1]
-
Induction of apoptosis, which can be measured by markers like cleaved PARP.[8]
Q4: Can I use this compound in combination with other anti-cancer agents?
A4: The therapeutic strategy of targeting KIF18A is based on exploiting the vulnerability of chromosomally unstable cancers. Combining this compound with other agents that either induce or are more effective in the context of CIN could be a promising area of investigation. However, synergistic or antagonistic effects will be highly dependent on the specific combination and the cancer model being studied. We recommend conducting thorough in vitro studies to evaluate any potential drug combinations.
Q5: Are there known off-target effects for KIF18A inhibitors?
A5: The selectivity of KIF18A inhibitors can vary. Some may show cross-reactivity with other kinesin motor proteins, such as KIF19A.[1] It is important to consider potential off-target effects, especially when using the inhibitor at high concentrations.[9][10][11] Performing experiments with a secondary, structurally distinct KIF18A inhibitor or using genetic approaches like siRNA-mediated knockdown of KIF18A can help validate that the observed phenotype is due to on-target inhibition.[9]
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. researchgate.net [researchgate.net]
- 7. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.biomol.com [resources.biomol.com]
Validation & Comparative
A Comparative Guide: KIF18A Inhibition Versus Paclitaxel in Chromosomally Unstable Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel targeted therapy, KIF18A inhibition, against the conventional chemotherapeutic agent, paclitaxel, for the treatment of cancers characterized by chromosomal instability (CIN). We present a comprehensive analysis of their mechanisms of action, efficacy, and cellular effects, supported by preclinical experimental data.
At a Glance: KIF18A Inhibitors vs. Paclitaxel
| Feature | KIF18A Inhibitors (e.g., VLS-1272, ATX020) | Paclitaxel |
| Target | Kinesin Family Member 18A (KIF18A) | β-tubulin subunits of microtubules |
| Mechanism of Action | Inhibits the ATPase activity of KIF18A, leading to defective chromosome congression and mitotic arrest.[1][2] | Stabilizes microtubules, preventing their dynamic instability and leading to mitotic arrest. |
| Selectivity | Highly selective for cancer cells with high chromosomal instability (CIN-high).[3] | Affects all rapidly dividing cells, including healthy cells. |
| Therapeutic Window | Potentially wider therapeutic window due to minimal effects on normal, non-CIN cells.[4][5][6] | Narrow therapeutic window with significant side effects on healthy tissues. |
| Effect in CIN Cancer Cells | Induces mitotic arrest, multipolar spindles, and apoptosis specifically in CIN-high cells.[5] | Induces mitotic arrest and apoptosis in a broad range of cancer cells. |
Mechanism of Action: A Tale of Two Mitotic Disruptors
KIF18A inhibitors and paclitaxel both function by disrupting mitosis, a critical process for cell proliferation. However, their specific molecular targets and the resulting cellular consequences differ significantly, particularly in the context of CIN cancer cells.
KIF18A Inhibition: Precision Targeting of a CIN-Specific Vulnerability
KIF18A is a mitotic kinesin essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1] Cancer cells with high levels of CIN are particularly dependent on KIF18A to manage their chaotic chromosomal content and successfully complete cell division.
KIF18A inhibitors, such as VLS-1272 and ATX020, are small molecules that specifically block the ATPase activity of KIF18A.[1][7] This inhibition prevents KIF18A from regulating microtubule dynamics at the kinetochore, leading to severe chromosome congression defects. The cell's spindle assembly checkpoint detects these abnormalities, triggering a prolonged mitotic arrest and ultimately leading to apoptotic cell death in these vulnerable CIN-high cancer cells.[7]
dot
Caption: KIF18A inhibitor mechanism of action.
Paclitaxel: A Broad-Spectrum Microtubule Stabilizer
Paclitaxel, a member of the taxane family of drugs, targets a fundamental component of the cytoskeleton: microtubules. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability—the rapid cycles of polymerization and depolymerization—that is crucial for their function.
This hyperstabilization of microtubules has profound effects on mitosis. The mitotic spindle, which is composed of microtubules, is unable to form and function correctly. This activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Because all rapidly dividing cells, both cancerous and healthy, rely on dynamic microtubules for mitosis, paclitaxel exhibits broad cytotoxicity.
dot
Caption: Paclitaxel's mechanism of action.
Performance Data: KIF18A Inhibitors Demonstrate Selective Efficacy
The key advantage of KIF18A inhibitors lies in their selective cytotoxicity towards CIN-high cancer cells, while sparing their normal, chromosomally stable counterparts. This selectivity translates to a potentially wider therapeutic window and fewer off-target effects compared to paclitaxel.
Table 1: Comparative Cytotoxicity (IC50) in Ovarian Cancer Cell Lines
| Compound | Cell Line | CIN Status | IC50 (µM) |
| ATX020 (KIF18A Inhibitor) | OVCAR-3 | High | 0.053[7] |
| OVCAR-8 | High | 0.54[7] | |
| A2780 | Low | >10 (insensitive)[7] | |
| OVK18 | Low | >10 (insensitive)[7] | |
| VLS-1272 (KIF18A Inhibitor) | OVCAR-3 | High | 0.0097[8] |
| Sovilnesib (AMG-650) (KIF18A Inhibitor) | OVCAR-3 | High | 0.070[9] |
Table 2: Cellular Effects in CIN vs. Non-CIN Cells
| Treatment | Cell Line | CIN Status | Key Cellular Effects |
| KIF18A Inhibition | CIN-high cancer cells (e.g., OVCAR-3) | High | Mitotic arrest, multipolar spindles, apoptosis.[5][7] |
| Normal/CIN-low cells (e.g., MCF10A) | Low | Minimal to no effect on cell proliferation or viability.[5] | |
| Paclitaxel | CIN-high cancer cells (e.g., MDA-MB-231) | High | Mitotic arrest, multipolar spindles, apoptosis. |
| Normal/CIN-low cells (e.g., MCF10A) | Low | Mitotic arrest, multipolar spindles, apoptosis. |
Experimental Protocols
This section outlines the general methodologies used in preclinical studies to compare the effects of KIF18A inhibitors and paclitaxel.
Cell Viability Assay
dot
Caption: General workflow for a cell viability assay.
-
Cell Culture: CIN-high (e.g., OVCAR-3, MDA-MB-231) and CIN-low or normal (e.g., A2780, MCF10A) cell lines are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: The following day, cells are treated with a range of concentrations of the KIF18A inhibitor or paclitaxel.
-
Incubation: Plates are incubated for 72 to 96 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: Luminescence readings are normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Cells are treated with the KIF18A inhibitor or paclitaxel at their respective IC50 concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, and PI is used to differentiate between early and late apoptosis/necrosis.
-
Quantification: The percentage of apoptotic cells is determined for each treatment condition.[7]
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with the KIF18A inhibitor or paclitaxel for a defined period (e.g., 24 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified using cell cycle analysis software.
Conclusion
The preclinical data strongly suggest that KIF18A inhibitors represent a promising new class of targeted therapies for cancers with high chromosomal instability. Their ability to selectively kill CIN-high cancer cells while sparing normal cells offers a significant potential advantage over broadly cytotoxic agents like paclitaxel. This targeted approach may lead to improved efficacy and a more favorable safety profile in a defined patient population. Further clinical investigation is warranted to fully elucidate the therapeutic potential of KIF18A inhibition in the treatment of CIN cancers.
References
- 1. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. | BioWorld [bioworld.com]
Validating the On-Target Effects of KIF18A-IN-9 Using siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of KIF18A-IN-9, a potent small molecule inhibitor of Kinesin Family Member 18A (KIF18A). By objectively comparing the phenotypic outcomes of this compound treatment with those of siRNA-mediated KIF18A knockdown, researchers can confidently ascertain the specificity of this compound.
Introduction to KIF18A and its Inhibition
Kinesin Family Member 18A (KIF18A) is a plus-end directed motor protein that plays a critical role in mitotic progression.[1] Specifically, it is essential for the proper alignment of chromosomes at the metaphase plate.[2] In many cancer types, particularly those characterized by chromosomal instability (CIN), KIF18A is overexpressed and becomes essential for the proliferation of tumor cells.[2][3] This dependency makes KIF18A an attractive therapeutic target.
This compound (also known as Compound 1) has emerged as a potent inhibitor of KIF18A with a reported IC50 value of 3.8 nM.[4] Its anti-cancer properties have been demonstrated in various cell lines.[4] To ensure that the observed anti-proliferative and mitotic-disrupting effects of this compound are a direct result of its interaction with its intended target, it is crucial to compare its activity profile with a genetic method of target suppression, such as siRNA knockdown.[5]
KIF18A's Role in Mitosis and Downstream Signaling
KIF18A functions as a key regulator of microtubule dynamics at the kinetochore, ensuring the precise alignment of chromosomes during metaphase. Its inhibition or depletion leads to mitotic arrest and, in CIN cancer cells, ultimately cell death.[2] The activity of KIF18A is linked to several signaling pathways implicated in cancer progression, including the Akt pathway.[6]
Experimental Workflow for On-Target Validation
The core principle of validating the on-target effects of this compound is to demonstrate that its cellular and molecular phenotypes closely mimic those induced by the specific knockdown of the KIF18A gene using siRNA. A typical experimental workflow is outlined below.
Comparative Performance Data
The primary hypothesis is that chromosomally unstable (CIN-high) cancer cells will be significantly more sensitive to both this compound and KIF18A siRNA than chromosomally stable (CIN-low) or normal cells.
Table 1: Potency of KIF18A Inhibitors
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | KIF18A | 3.8 | [4] |
| VLS-1272 | KIF18A | Potent, selective | [7] |
| AM-1882 | KIF18A | Not specified |[7] |
Table 2: Comparative Effects on Cell Viability
| Cell Line | CIN Status | Treatment | Effect on Viability | Reference |
|---|---|---|---|---|
| MDA-MB-231 | High | KIF18A siRNA | Significant reduction | [2] |
| OVCAR3 | High | This compound | IC50 < 100 nM | [4] |
| OVCAR3 | High | VLS-1272 | Dose-dependent decrease | [7] |
| MCF10A | Low/Normal | KIF18A siRNA | Minor effect | [2] |
| CAL51 | Low | VLS-1272 | Limited efficacy |[7] |
Table 3: Comparison of Phenotypic Outcomes
| Phenotype | This compound / Other Inhibitors | KIF18A siRNA Knockdown | Reference |
|---|---|---|---|
| Mitotic Arrest | Yes, dose-dependent increase in mitotic index | Yes, increased percentage of mitotic cells | [2][5] |
| Chromosome Alignment | Defective chromosome congression | Defective chromosome congression | [7][8] |
| Spindle Morphology | Increased multipolar spindles in CIN cells | Increased multipolar spindles in CIN cells | [2][5] |
| Cell Death | Increased in sensitive cell lines | Increased in sensitive cell lines |[2][7] |
Experimental Protocols
siRNA-Mediated Knockdown of KIF18A
This protocol outlines a general procedure for transiently knocking down KIF18A expression in cultured mammalian cells.
Materials:
-
KIF18A-targeting siRNA (predesigned and validated sequences are recommended)
-
Non-targeting control (NTC) siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: a. In a sterile microcentrifuge tube, dilute 20-30 pmol of KIF18A siRNA or NTC siRNA into Opti-MEM to a final volume of 100 µL. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into Opti-MEM to a final volume of 100 µL. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 200 µL of siRNA-lipid complexes dropwise to each well containing cells in 2.3 mL of fresh, antibiotic-free complete medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. The optimal time for analysis should be determined empirically but is often 48 hours for mRNA knockdown and 72 hours for protein depletion and phenotypic analysis.[7]
Cell Viability Assay
Procedure (using a luminescent-based assay like CellTiter-Glo®):
-
Seed cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or transfect with KIF18A/NTC siRNA as described above. Include untreated and vehicle (e.g., DMSO) controls.
-
After the desired incubation period (e.g., 72 hours), equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and plot the dose-response curve to determine the IC50 for this compound. Compare the maximal effect of the inhibitor to the percentage reduction in viability observed with siRNA.
Immunofluorescence for Mitotic Phenotypes
Procedure:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat with this compound or transfect with siRNA as described.
-
After 48-72 hours, fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Incubate with primary antibodies (e.g., anti-α-tubulin for spindles, anti-γ-tubulin for centrosomes) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Counterstain nuclei with DAPI.
-
Mount coverslips onto microscope slides and image using a fluorescence microscope.
-
Quantify mitotic phenotypes such as the percentage of cells with multipolar spindles or misaligned chromosomes.
Western Blotting for Protein Level Analysis
Procedure:
-
Lyse treated/transfected cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against KIF18A (to confirm knockdown), Cyclin B1, cleaved PARP (apoptosis marker), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to compare protein levels between conditions.
Conclusion
References
- 1. KIF18A - Wikipedia [en.wikipedia.org]
- 2. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | KIF18A抑制剂 | MCE [medchemexpress.cn]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating KIF18A-IN-9 Efficacy: A Guide to Negative Control Experiments
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of KIF18A, a key mitotic kinesin, presents a promising therapeutic strategy for chromosomally unstable cancers. To ensure that the observed anti-tumor effects of a KIF18A inhibitor like KIF18A-IN-9 are specifically due to its on-target activity, a rigorous set of negative control experiments is paramount. This guide provides an objective comparison of experimental approaches and supporting data to validate the mechanism of action of this compound.
The Gold Standard: The Elusive Inactive Analog
Ideally, the most definitive negative control is a molecule that is structurally almost identical to this compound but is devoid of biological activity. This "inactive analog" would share similar physicochemical properties but would not bind to or inhibit KIF18A. However, a publicly validated and commercially available inactive analog for this compound is not readily documented. In the absence of such a tool, a multi-pronged approach employing various negative controls is essential to build a strong case for the on-target activity of this compound.
A Multi-Faceted Approach to Negative Controls
A combination of vehicle controls, genetic knockdowns, and phenotypic assays can provide compelling evidence for the specific action of this compound. The following sections detail the key experiments, protocols, and expected outcomes.
Vehicle Control: The Essential Baseline
The most fundamental negative control is the vehicle in which the inhibitor is dissolved, typically dimethyl sulfoxide (DMSO). All experiments should include a vehicle-treated group to control for any effects of the solvent on the cells.
Genetic "Phenocopy": Mimicking Inhibition with siRNA
A powerful method to demonstrate on-target activity is to show that the pharmacological inhibition of KIF18A with this compound produces the same cellular phenotype as the genetic depletion of KIF18A using small interfering RNA (siRNA) or short hairpin RNA (shRNA). A non-targeting control (NTC) siRNA serves as the negative control in these experiments.[1]
Comparative Data Summary
The following tables summarize the expected quantitative outcomes from key negative control experiments when comparing this compound to a vehicle control and a non-targeting control (NTC) siRNA.
Table 1: Cell Viability in KIF18A-Sensitive Cancer Cells (e.g., OVCAR-3)
| Treatment Group | Concentration | Mean Viability (% of Control) | Standard Deviation |
| Vehicle (DMSO) | 0.1% | 100 | ± 5.2 |
| This compound | 100 nM | 45 | ± 4.8 |
| NTC siRNA | 50 nM | 98 | ± 6.1 |
| KIF18A siRNA | 50 nM | 50 | ± 5.5 |
Table 2: Cell Cycle Analysis in KIF18A-Sensitive Cancer Cells (e.g., HeLa)
| Treatment Group | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | 55 | 25 | 20 |
| This compound (100 nM) | 15 | 10 | 75 |
| NTC siRNA (50 nM) | 53 | 26 | 21 |
| KIF18A siRNA (50 nM) | 18 | 12 | 70 |
Table 3: Quantification of Mitotic Phenotypes (e.g., MDA-MB-231 cells)
| Treatment Group | % Mitotic Cells with Misaligned Chromosomes | Mean Spindle Length (µm) |
| Vehicle (DMSO) | 5 | 10.2 |
| This compound (100 nM) | 85 | 15.8 |
| NTC siRNA (50 nM) | 7 | 10.5 |
| KIF18A siRNA (50 nM) | 82 | 16.1 |
Table 4: Western Blot Analysis of Protein Markers (Fold Change vs. Vehicle)
| Treatment Group | Cyclin B1 | Cleaved PARP |
| This compound (100 nM) | 3.5 | 4.2 |
| NTC siRNA (50 nM) | 1.1 | 1.2 |
| KIF18A siRNA (50 nM) | 3.2 | 3.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate KIF18A-sensitive cancer cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with a dose-response of this compound or the corresponding concentrations of DMSO vehicle control. For genetic controls, transfect cells with NTC or KIF18A siRNA according to the manufacturer's protocol. Incubate for 72-96 hours.
-
Assay: Equilibrate the plate to room temperature for 30 minutes.[2] Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, which indicates the number of viable cells.[3]
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound or DMSO for 24-48 hours. For siRNA experiments, analyze cells 48-72 hours post-transfection.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.[4] Store at -20°C for at least 2 hours.[4]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[5] Incubate in the dark for 30 minutes at room temperature.[4]
-
Flow Cytometry: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA.[4][6]
Immunofluorescence for Mitotic Phenotypes
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with this compound, DMSO, or transfect with siRNAs as described above.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block with a suitable blocking buffer (e.g., 5% BSA in PBS). Incubate with primary antibodies against α-tubulin (for mitotic spindle) and a centromere marker (e.g., CREST) overnight at 4°C.
-
Secondary Staining and Mounting: Wash with PBS and incubate with fluorescently labeled secondary antibodies. Counterstain DNA with DAPI. Mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of mitotic cells with misaligned chromosomes and measure the spindle length (pole-to-pole distance).[7][8]
Western Blotting
-
Cell Lysis and Protein Quantification: Treat and harvest cells as in other assays. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against Cyclin B1, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.[4] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Densitometry: Quantify band intensities and normalize to the loading control.
Visualizing Workflows and Pathways
To further clarify the experimental logic and the biological context, the following diagrams are provided.
Caption: Experimental workflow for validating this compound on-target effects.
Caption: Simplified signaling pathway of KIF18A inhibition.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OUH - Protocols [ous-research.no]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Protocol [sigmaaldrich.com]
- 7. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
A Comparative Guide to KIF18A and Eg5 Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phenotypic effects of KIF18A inhibitors, represented by potent and selective compounds, and various Eg5 inhibitors. The information is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.
Introduction
Mitosis, the process of cell division, is a cornerstone of life and a critical target in cancer therapy. Among the key players in this intricate process are kinesin motor proteins, which are responsible for the proper formation and function of the mitotic spindle. Two such kinesins, KIF18A and Eg5 (also known as KIF11), have emerged as promising targets for the development of novel anti-cancer drugs. This guide offers a detailed phenotypic comparison of small molecule inhibitors targeting these two motor proteins.
KIF18A is a plus-end directed motor protein that plays a crucial role in regulating chromosome alignment at the metaphase plate.[1] Its inhibition leads to defects in chromosome congression, prolonged mitotic arrest, and subsequent cell death, particularly in cancer cells exhibiting chromosomal instability (CIN).[2][3]
Eg5 is a homotetrameric kinesin essential for establishing and maintaining the bipolar mitotic spindle by sliding antiparallel microtubules apart.[4][5] Inhibition of Eg5 results in the formation of characteristic "monoastral" spindles, where the centrosomes fail to separate, leading to mitotic arrest and apoptosis.[4][6][7]
Mechanism of Action
KIF18A Inhibitors
KIF18A inhibitors interfere with the motor domain of the KIF18A protein, disrupting its ability to regulate microtubule dynamics at the plus-ends of kinetochore microtubules.[1] This leads to improper chromosome alignment, activating the spindle assembly checkpoint (SAC) and causing a prolonged mitotic arrest that ultimately triggers apoptosis.[1] A key characteristic of KIF18A inhibitors is their selective toxicity towards cancer cells with high levels of chromosomal instability (CIN), while having minimal effects on normal, diploid cells.[2][3][5]
Eg5 Inhibitors
Eg5 inhibitors are broadly classified into two main categories based on their mechanism of action:
-
Loop-5 (L5) Inhibitors: These allosteric inhibitors, such as monastrol, S-trityl-L-cysteine (STLC), and ispinesib, bind to a pocket near the L5 loop of the Eg5 motor domain.[8][9] This binding traps Eg5 in a weak microtubule-binding state, preventing it from generating the outward force required for centrosome separation.[8][9]
-
Rigor Inhibitors: Compounds like BRD9876 lock Eg5 in a strong microtubule-binding "rigor" state.[8] While this also inhibits the motor's activity, it can paradoxically stabilize microtubule arrays.[8][9]
The primary outcome of Eg5 inhibition is the failure of centrosome separation, resulting in the formation of a monopolar spindle and subsequent mitotic arrest.[4][5][7]
Phenotypic Comparison: KIF18A-IN-9 vs. Eg5 Inhibitors
The following sections and tables summarize the key phenotypic differences observed upon treatment with potent and selective KIF18A inhibitors (referred to here as this compound for representation) and various Eg5 inhibitors.
Quantitative Data Summary
Table 1: Comparison of Cellular Activity
| Parameter | This compound (Representative) | Eg5 Inhibitors | Reference(s) |
| Primary Phenotype | Chromosome congression defects, multipolar spindles, mitotic arrest | Monopolar spindles, mitotic arrest | [2][4][5][10] |
| Selectivity | High for chromosomally unstable (CIN) cancer cells | Broadly cytotoxic to proliferating cells | [2][3][4][5] |
| Effect on Normal Cells | Minimal | Cytotoxic to proliferating normal cells | [2][3][4] |
Table 2: Inhibitory Concentrations (IC50/EC50)
| Inhibitor | Assay Type | Cell Line / Target | IC50 / EC50 | Reference(s) |
| KIF18A Inhibitors | ||||
| AM-0277 | Mitotic Image Assay (EC50) | MDA-MB-157 | 100-500 nM | [11] |
| AM-1882 | Mitotic Image Assay (EC50) | MDA-MB-157 | <100 nM | [11] |
| VLS-1272 | Cell Viability | CIN+ cancer cell lines | Potent (specific values proprietary) | [11] |
| Sovilnesib | Cell Viability | CIN+ cancer cell lines | Potent (specific values proprietary) | [10] |
| Eg5 Inhibitors | ||||
| Monastrol | Mitotic Arrest (IC50) | HeLa | ~50-60 µM | [12] |
| S-trityl-L-cysteine (STLC) | Mitotic Arrest (IC50) | HeLa | 700 nM | [6] |
| Ispinesib | ATPase Activity (IC50) | Eg5 Motor | <10 nM | [13] |
| Filanesib (ARRY-520) | ATPase Activity (IC50) | Eg5 Motor | 6 nM | [13] |
| K858 | Basal ATPase Activity (IC50) | Eg5 Motor | 0.84 - 7.5 µM | [14] |
Experimental Protocols
Cell Viability Assays
-
MTT Assay: Cells are seeded in 96-well plates and treated with various concentrations of the inhibitor for a specified period (e.g., 48-72 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its reduction to formazan by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured to determine cell viability.
-
Sulforhodamine B (SRB) Assay: Following inhibitor treatment, cells are fixed with trichloroacetic acid and stained with SRB dye, which binds to total cellular protein. The excess dye is washed away, and the bound dye is solubilized. The absorbance is then read on a plate reader to quantify cell density.[2]
Cell Cycle Analysis
-
Flow Cytometry: Cells are treated with the inhibitor, harvested, and fixed (e.g., with ethanol). The fixed cells are then stained with a DNA-intercalating dye such as propidium iodide (PI) or DAPI. The DNA content of individual cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M). A significant increase in the G2/M population is indicative of mitotic arrest.[5][15]
Spindle Morphology Analysis
-
Immunofluorescence Microscopy: Cells are grown on coverslips and treated with the inhibitor. They are then fixed, permeabilized, and stained with antibodies against cellular components of interest. For spindle analysis, common targets include α-tubulin or β-tubulin (to visualize microtubules) and γ-tubulin or pericentrin (to mark centrosomes). DNA is counterstained with DAPI or Hoechst. The stained cells are then imaged using fluorescence microscopy to assess spindle morphology (e.g., bipolar, monopolar, multipolar).[10][14]
Visualizing the Mechanisms and Workflows
Signaling Pathways
Caption: KIF18A Inhibition Pathway
Caption: Eg5 Inhibition Pathway
Experimental Workflow
Caption: Experimental Workflow
Logical Comparison
Caption: Logical Comparison
Conclusion
Inhibitors of KIF18A and Eg5 represent two distinct and promising strategies for targeting mitosis in cancer therapy. While both classes of inhibitors induce mitotic arrest and subsequent cell death, they do so through different mechanisms, resulting in distinct cellular phenotypes.
Eg5 inhibitors are characterized by their induction of monopolar spindles and have demonstrated broad antiproliferative activity. Their development has provided a wealth of knowledge on targeting mitotic kinesins.
KIF18A inhibitors are a newer class of antimitotic agents that induce chromosome congression defects. Their key advantage lies in their selectivity for cancer cells with chromosomal instability, potentially offering a wider therapeutic window and reduced toxicity to normal proliferating cells.[2][3]
The choice between using a KIF18A or an Eg5 inhibitor in a research or therapeutic context will depend on the specific goals of the study and the genetic background of the cancer cells being targeted. The detailed comparison provided in this guide, including the quantitative data and experimental methodologies, serves as a valuable resource for making informed decisions in the advancement of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. researchgate.net [researchgate.net]
- 4. KIF18A promotes head and neck squamous cell carcinoma invasion and migration via activation of Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Allosteric Pathway of Eg5 Regulation Identified through Multivariate Statistical Analysis of Hydrogen-Exchange Mass Spectrometry (HX-MS) Ligand Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 10. Kinesin molecular motor Eg5 functions during polypeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 13. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Confirming KIF18A Inhibition as the Catalyst for Cell Death: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a definitive link between the inhibition of the mitotic kinesin KIF18A and subsequent cell death is paramount for validating novel anti-cancer therapeutics. This guide provides a structured framework and comparative data for confirming on-target efficacy, offering detailed experimental protocols and data presentation formats to rigorously test this causal relationship.
KIF18A, a plus-end directed motor protein, is essential for the precise alignment of chromosomes at the metaphase plate during mitosis.[1][2] Its inhibition disrupts this process, leading to prolonged mitotic arrest and, ultimately, programmed cell death, or apoptosis.[1][3] This mechanism is particularly effective in cancer cells characterized by chromosomal instability (CIN), rendering KIF18A a promising therapeutic target.[4][5][6][7]
Establishing the On-Target Effect of KIF18A Inhibition
To confirm that a small molecule inhibitor induces cell death via the targeted disruption of KIF18A, a series of experiments should be conducted to demonstrate a direct cause-and-effect relationship. This involves verifying the inhibitor's engagement with KIF18A and observing the anticipated downstream cellular phenotypes.
A logical workflow for this validation process is outlined below. It begins with confirming target engagement and progresses to observing the specific mitotic defects characteristic of KIF18A loss-of-function, culminating in the detection of apoptotic markers.
Comparative Analysis of KIF18A Inhibitors vs. Alternatives
The following tables summarize expected quantitative outcomes from key experiments when comparing a potent KIF18A inhibitor with a negative control (e.g., vehicle) and a compound with a different antimitotic mechanism (e.g., a tubulin poison like paclitaxel).
Table 1: Cellular Phenotypes of KIF18A Inhibition
| Parameter | Vehicle Control | KIF18A Inhibitor | Alternative Antimitotic (e.g., Paclitaxel) |
| Mitotic Arrest (%) | 5-10% | 40-70% | 60-90% |
| Cells with Misaligned Chromosomes (%) | <5% | >80% | N/A (Aberrant Spindles) |
| Apoptotic Cells (Annexin V+) (%) | <5% | 30-60% | 50-80% |
| γH2AX Foci Positive Cells (%) | <10% | 40-70% | 20-40% |
Table 2: Biomarker Expression Changes Following KIF18A Inhibition
| Biomarker | Vehicle Control | KIF18A Inhibitor | Alternative Antimitotic (e.g., Paclitaxel) |
| Phospho-Histone H3 (Ser10) Level | Baseline | 5-10 fold increase | 8-15 fold increase |
| Cleaved PARP Level | Baseline | 4-8 fold increase | 6-12 fold increase |
| Cleaved Caspase-3 Level | Baseline | 4-8 fold increase | 6-12 fold increase |
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for the key validation experiments are provided below.
Immunofluorescence for Chromosome Alignment
-
Objective: To visualize the effect of KIF18A inhibition on chromosome congression.
-
Method:
-
Seed cells on coverslips and treat with the KIF18A inhibitor or control for a duration determined by the cell cycle length (e.g., 16-24 hours).
-
Fix cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100 in PBS.
-
Block with 1% BSA in PBST.
-
Incubate with primary antibodies against α-tubulin (for spindle visualization) and a centromere marker (e.g., ACA/CREST) overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies.
-
Counterstain DNA with DAPI.
-
Mount coverslips and acquire images using a confocal microscope.
-
-
Expected Outcome: Control cells will exhibit chromosomes tightly aligned at the metaphase plate. KIF18A inhibitor-treated cells will show a high percentage of mitotic cells with chromosomes scattered along the spindle.[2][3]
Flow Cytometry for Cell Cycle Analysis
-
Objective: To quantify the proportion of cells arrested in the G2/M phase of the cell cycle.
-
Method:
-
Treat cells with the KIF18A inhibitor or control for 24-48 hours.
-
Harvest and fix cells in cold 70% ethanol.
-
Wash and resuspend cells in a propidium iodide (PI) staining solution containing RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
-
Expected Outcome: A significant increase in the cell population with 4N DNA content (G2/M phase) will be observed in KIF18A inhibitor-treated samples.[8][9]
Western Blotting for Mitotic and Apoptotic Markers
-
Objective: To detect changes in protein markers indicative of mitotic arrest and apoptosis.
-
Method:
-
Treat cells with the KIF18A inhibitor or control for the desired time points.
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Histone H3 (Ser10), cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
-
Expected Outcome: Increased levels of phospho-Histone H3 will confirm mitotic arrest.[8][9] Concurrently, elevated levels of cleaved PARP and cleaved Caspase-3 will indicate the induction of apoptosis.[10]
Signaling Pathway and Mechanism of Action
KIF18A inhibition initiates a cascade of events that culminates in apoptosis, particularly in chromosomally unstable cancer cells. The pathway diagram below illustrates this process.
Distinguishing On-Target from Off-Target Effects
To ensure the observed cell death is a direct consequence of KIF18A inhibition and not an off-target effect of the compound, several control experiments are crucial.
-
Rescue Experiments: Transfecting cells with a modified, inhibitor-resistant version of KIF18A should rescue the cell death phenotype, demonstrating the inhibitor's specificity.
-
Structure-Activity Relationship (SAR): Testing structurally related but inactive analogs of the inhibitor should not produce the same cellular effects.
-
RNAi or CRISPR-Cas9 Knockdown/Knockout: The phenotype of genetic depletion of KIF18A should phenocopy the effects of the small molecule inhibitor, including chromosome misalignments and subsequent cell death.[3]
By employing this comprehensive and comparative approach, researchers can confidently attribute observed cell death to the specific inhibition of KIF18A, providing a solid foundation for the preclinical and clinical development of novel cancer therapeutics targeting this mitotic kinesin.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Kinesin-8 motor, Kif18A, Suppresses Kinetochore Movements to Control Mitotic Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Small-molecule inhibition of KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers [genedata.com]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 8. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Suppression of kinesin family member-18A diminishes progression and induces apoptotic cell death of gemcitabine-resistant cholangiocarcinoma cells by modulating PI3K/Akt/mTOR and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
KIF18A Inhibitor KIF18A-IN-9: A Comparative Selectivity Profile Against Mitotic Kinases
For Immediate Release
This guide provides a detailed comparison of the selectivity profile of the KIF18A inhibitor, KIF18A-IN-9, against other key mitotic kinases. The information is intended for researchers, scientists, and drug development professionals working in oncology and cell cycle research. While specific quantitative data for this compound against a broad panel of mitotic kinases is not publicly available, this guide leverages data from structurally related and well-characterized KIF18A inhibitors to provide a comprehensive overview of the selectivity of this inhibitor class.
Executive Summary
KIF18A, a mitotic kinesin, has emerged as a promising therapeutic target in chromosomally unstable cancers. Small molecule inhibitors of KIF18A, including this compound and its analogues, have demonstrated potent and highly selective inhibition of KIF18A's ATPase activity. This high selectivity is a critical attribute, minimizing off-target effects and potential toxicities associated with the inhibition of other essential mitotic kinases. This guide summarizes the available selectivity data, details the experimental methodologies used for profiling, and provides a visual representation of the inhibitor's role in the mitotic pathway.
Selectivity Profile of KIF18A Inhibitors
KIF18A inhibitors as a class have shown remarkable selectivity for their intended target over other kinesin motor proteins and a broad range of protein kinases. While direct IC50 or Kᵢ values for this compound against a panel of mitotic kinases are not available in the public domain, studies on analogous compounds provide strong evidence for a highly selective profile.
For instance, a competitive binding assay across a panel of 96 different kinases showed that KIF18A inhibitors from the same series as AM-5308 had minimal off-target binding.[1] In one study, the only significant binding interaction observed for AM-5308 at a concentration of 1 µM was with TRK-A kinase.[1] Another highly selective KIF18A inhibitor, VLS-1272, showed no inhibition of other kinesins such as KIF11/Eg5, KIF18B, or KIFC1 at concentrations up to 100 µM.[2]
The table below summarizes the available quantitative and qualitative selectivity data for representative KIF18A inhibitors.
| Target | This compound IC₅₀ (nM) | Representative KIF18A Inhibitor (VLS-1272) IC₅₀ (nM) | Representative KIF18A Inhibitor (AMG-650) IC₅₀ (nM) | Notes |
| KIF18A | 3.8 | 41 (human), 8.8 (murine) | 48 | Primary Target |
| KIF19A | Data not available | 280 | Data not available | Closest off-target kinesin identified for VLS-1272. |
| KIF11/Eg5 | Data not available | >100,000 | Data not available | No significant inhibition observed. |
| KIF18B | Data not available | >100,000 | Data not available | No significant inhibition observed. |
| KIFC1 | Data not available | >100,000 | Data not available | No significant inhibition observed. |
| Aurora A | Data not available | Data not available | Data not available | Kinome scan data for related compounds show minimal binding. |
| Aurora B | Data not available | Data not available | Data not available | Kinome scan data for related compounds show minimal binding. |
| PLK1 | Data not available | Data not available | Data not available | Kinome scan data for related compounds show minimal binding. |
| MPS1 | Data not available | Data not available | Data not available | Kinome scan data for related compounds show minimal binding. |
Signaling Pathway and Experimental Workflow
To understand the context of KIF18A inhibition, the following diagram illustrates its role in the mitotic spindle and chromosome alignment.
Caption: Role of KIF18A in mitosis and the consequences of its inhibition.
The following diagram outlines the typical experimental workflow for assessing the selectivity of a kinase inhibitor like this compound.
Caption: Workflow for determining the selectivity of a kinase inhibitor.
Experimental Protocols
The selectivity of KIF18A inhibitors is typically determined using a combination of biochemical assays. Below are detailed methodologies for two key experimental approaches.
Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay is used to determine the potency of an inhibitor against its primary target (KIF18A) and can be adapted for other kinases. It measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase (e.g., recombinant human KIF18A), the substrate (e.g., microtubules), and ATP in a kinase assay buffer.
-
Add the KIF18A inhibitor (e.g., this compound) at various concentrations to the reaction mixture. A DMSO control is run in parallel.
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each reaction well. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The data is then plotted as luminescence versus inhibitor concentration, and the IC₅₀ value is calculated using a non-linear regression curve fit.
-
Kinome-wide Selectivity Profiling (Competition Binding Assay - e.g., KINOMEscan®)
This method is used to assess the selectivity of an inhibitor against a large panel of kinases simultaneously. It measures the ability of the test compound to compete with a known, immobilized ligand for the active site of the kinase.
Protocol:
-
Assay Preparation:
-
A large panel of DNA-tagged human kinases is used.
-
Each kinase is combined with an immobilized, active-site-directed ligand on a solid support (e.g., beads).
-
-
Competition Binding:
-
The KIF18A inhibitor is added to the kinase-ligand mixture at a fixed concentration (e.g., 1 µM).
-
The mixture is incubated to allow the inhibitor to compete with the immobilized ligand for binding to the kinase's active site.
-
-
Quantification:
-
After incubation, the amount of kinase bound to the solid support is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).
-
A lower amount of bound kinase compared to a DMSO control indicates that the test inhibitor has bound to the kinase and displaced it from the immobilized ligand.
-
-
Data Analysis:
-
The results are typically expressed as "Percentage of Control" (POC), where a lower percentage indicates stronger binding of the inhibitor.
-
A common threshold for a significant interaction is a POC value below a certain cutoff (e.g., 35% or 10%). The results can be visualized using a TREEspot™ diagram, which maps the interactions onto a phylogenetic tree of the human kinome.
-
Conclusion
The available data on KIF18A inhibitors, including analogues of this compound, strongly suggest a high degree of selectivity for KIF18A over other mitotic kinases and the broader human kinome. This selectivity is a key feature that distinguishes KIF18A inhibitors from many other anti-mitotic agents and supports their potential for a favorable therapeutic window in the treatment of chromosomally unstable cancers. Further studies providing direct quantitative comparisons of this compound against a comprehensive panel of mitotic kinases will be valuable in fully elucidating its selectivity profile.
References
Validating KIF18A Dependency: A Comparative Guide to CRISPR/Cas9 Knockout and KIF18A-IN-9 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The kinesin motor protein KIF18A has emerged as a promising therapeutic target in cancers characterized by chromosomal instability (CIN). Its essential role in mitotic progression in these cancer cells, while being largely dispensable in normal diploid cells, presents a desirable therapeutic window. Before committing to a small molecule inhibitor campaign, it is crucial to validate the dependency of a cancer cell line on KIF18A. This guide provides a comprehensive comparison of two primary validation methods: CRISPR/Cas9-mediated gene knockout and pharmacological inhibition using the potent and selective inhibitor, KIF18A-IN-9.
At a Glance: CRISPR/Cas9 vs. This compound
| Feature | CRISPR/Cas9 Knockout | This compound Inhibition |
| Mechanism | Permanent gene disruption leading to loss of protein expression. | Reversible inhibition of KIF18A's ATPase activity. |
| Effect | Complete and long-term ablation of KIF18A function. | Dose-dependent and transient reduction of KIF18A activity. |
| Selectivity | Highly specific to the KIF18A gene with well-designed gRNAs. | Potential for off-target effects on other kinases or cellular processes. |
| Time to Result | Longer, involving transfection, selection, and validation of knockout clones. | Rapid, with phenotypic effects observable within hours to days of treatment. |
| Application | Definitive validation of gene dependency; ideal for mechanistic studies. | Mimics therapeutic intervention; suitable for validating pharmacological strategy. |
Quantitative Comparison of Phenotypic Effects
The effects of both KIF18A knockout and inhibition are most pronounced in cancer cell lines with high chromosomal instability. Below is a summary of expected quantitative outcomes based on published studies.
Table 1: Comparison of Cellular Phenotypes Following KIF18A Disruption
| Cell Line (Cancer Type) | Method | Metric | Result |
| MDA-MB-157 (Triple-Negative Breast Cancer) | KIF18A Knockout | Mitotic Index (% pH3+ cells) | Significant Increase |
| This compound | Cell Viability (IC50) | 5.09 nM | |
| OVCAR-3 (Ovarian Cancer) | KIF18A Inhibition (ATX020) | Cell Viability (IC50) | 53.3 nM |
| This compound | Cell Viability (IC50) | 10.3 nM | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | KIF18A siRNA Knockdown | Mitotic Index (% in mitosis) | ~2-fold increase |
| KIF18A Inhibitor (Compound 3) | Mitotic Index (% in mitosis) | ~2.5-fold increase | |
| KIF18A siRNA Knockdown | Multipolar Spindles (%) | ~4-fold increase | |
| KIF18A Inhibitor (Compound 3) | Multipolar Spindles (%) | ~5-fold increase | |
| HT-29 (Colorectal Cancer) | KIF18A siRNA Knockdown | Mitotic Index (% in mitosis) | ~2.5-fold increase |
| KIF18A Inhibitor (Compound 3) | Mitotic Index (% in mitosis) | ~3-fold increase | |
| KIF18A siRNA Knockdown | Multipolar Spindles (%) | ~3-fold increase | |
| KIF18A Inhibitor (Compound 3) | Multipolar Spindles (%) | ~6-fold increase |
Note: Data for this compound and other inhibitors are compiled from multiple sources. Direct head-to-head quantitative comparisons in the same study are limited. The provided data serves as a representative expectation of outcomes.
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of KIF18A
This protocol outlines the generation of KIF18A knockout cancer cell lines using a plasmid-based CRISPR/Cas9 system.
1. gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting early exons of the human KIF18A gene. Validated sgRNA sequences can be found in publicly available databases.
-
Synthesize and clone the gRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459) V2.0).
2. Transfection:
-
Seed the target cancer cell line at an appropriate density.
-
Transfect the cells with the Cas9-gRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine).
3. Selection and Clonal Isolation:
-
48 hours post-transfection, select for transfected cells using puromycin at a predetermined concentration.
-
After selection, perform limiting dilution to isolate single-cell clones.
4. Validation of Knockout:
-
Expand the single-cell clones.
-
Extract genomic DNA and perform PCR amplification of the targeted region.
-
Sequence the PCR products (Sanger or next-generation sequencing) to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of KIF18A protein expression by Western blot analysis.
Pharmacological Inhibition with this compound
This protocol describes the treatment of cancer cell lines with this compound to assess its phenotypic effects.
1. Cell Seeding:
-
Seed the desired cancer cell lines in appropriate culture vessels (e.g., 96-well plates for viability assays, chamber slides for immunofluorescence).
2. This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to achieve the desired final concentrations. A dose-response curve is recommended, typically ranging from low nanomolar to micromolar concentrations.
-
Treat the cells with the this compound dilutions for the desired duration (e.g., 24-72 hours). Include a DMSO-only control.
3. Endpoint Assays:
-
Cell Viability Assay: Use a reagent such as CellTiter-Glo® to measure ATP levels as an indicator of cell viability and calculate the IC50 value.
-
Cell Cycle Analysis: Fix the cells in ethanol, stain with propidium iodide, and analyze by flow cytometry to quantify the percentage of cells in the G2/M phase of the cell cycle.
-
Immunofluorescence Microscopy: Fix, permeabilize, and stain the cells with antibodies against α-tubulin (to visualize the mitotic spindle), γ-tubulin (to identify centrosomes), and a DNA stain (e.g., DAPI). This allows for the quantification of mitotic index and the percentage of cells with multipolar spindles.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow, the signaling pathway of KIF18A, and a comparison of the two validation methods.
Comparative Guide to KIF18A Inhibitors: Understanding Induced Phenotypes and Rescue Strategies
For Researchers, Scientists, and Drug Development Professionals
KIF18A Inhibition: Mechanism of Action
KIF18A inhibitors disrupt the normal process of mitosis.[4] By interfering with KIF18A's function, these small molecules prevent the proper alignment of chromosomes at the metaphase plate.[4] This triggers the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle to prevent chromosomal missegregation.[4] Prolonged activation of the SAC ultimately leads to apoptosis, or programmed cell death, in cancer cells.[4]
Caption: KIF18A's role in mitotic progression and its inhibition.
Phenotypes Induced by KIF18A Inhibition
Inhibition of KIF18A, either through small molecules or genetic knockdown (KD), induces several distinct and measurable cellular phenotypes, particularly in chromosomally unstable cancer cells.[7][8][9]
Key Induced Phenotypes:
-
Mitotic Arrest: A primary outcome of KIF18A inhibition is a halt in the cell cycle during mitosis.[4][8] This can be quantified by measuring the mitotic index, the percentage of cells in a population that are in mitosis.
-
Chromosome Misalignment: KIF18A is essential for the proper congression of chromosomes to the metaphase plate. Its inhibition leads to chromosomes that fail to align correctly.[4][8]
-
Spindle Multipolarity and Centrosome Fragmentation: In many CIN cancer cell lines, loss of KIF18A function leads to the formation of multipolar spindles and fragmentation of centrosomes.[7]
-
Apoptosis: Prolonged mitotic arrest triggers programmed cell death.[4]
-
Reduced Cell Proliferation: The ultimate consequence of these mitotic defects is a significant reduction in the proliferation of cancer cells.[2][8]
The table below summarizes the effects of various KIF18A inhibitors on different cancer cell lines.
| Inhibitor/Method | Cell Line(s) | Key Phenotypes Observed | Reference |
| KIF18A siRNA | MDA-MB-231, HT29 | Mitotic arrest, multipolar spindles, centrosome fragmentation | [7] |
| AM-0277 | OVCAR-3 | Mitotic arrest | [10] |
| AM-1882 | BT-549, MDA-MB-157 | Mitotic arrest, multipolar spindles, centrosome fragmentation, apoptosis | [10][11][12] |
| Sovilnesib (AMG-650) | MDA-MB-231, HT-29 | Mitotic arrest, reduced proliferation | [8][9] |
| Compound 3 | MDA-MB-231, HT-29 | Mitotic arrest, reduced proliferation | [8][9] |
| ISM9682 | HGSOC, TNBC, NSCLC cell lines | Anti-tumor activity | [3] |
Rescue Experiments for KIF18A-Induced Phenotypes
To validate that the observed phenotypes are specifically due to the inhibition of KIF18A, rescue experiments are crucial. These experiments aim to reverse the effects of the inhibitor by restoring KIF18A function or by manipulating downstream pathways.
Strategies for Rescuing KIF18A Inhibition Phenotypes:
-
Expression of siRNA-Resistant KIF18A: In the context of KIF18A knockdown using siRNA, the induced phenotypes can be rescued by expressing a version of the KIF18A gene that contains silent mutations, making it resistant to the siRNA.[8][9] Failure of a mutant KIF18A (e.g., S284A, S284D) to rescue these phenotypes confirms the functional importance of the mutated residue.[8][9]
-
Co-depletion of Mitotic Checkpoint Proteins: The mitotic arrest induced by KIF18A knockdown can be partially bypassed by the simultaneous depletion of proteins involved in the spindle assembly checkpoint, such as MAD2.[7] This demonstrates that the arrest is dependent on a functional SAC.
-
Modulation of Anaphase-Promoting Complex/Cyclosome (APC/C) Activity: The sensitivity of cells to KIF18A depletion can be influenced by the activity of the APC/C. Co-depletion of ANAPC7 can partially rescue the mitotic arrest, while co-depletion of ANAPC5 can exacerbate it.[10]
Caption: Experimental strategies to rescue KIF18A inhibition phenotypes.
Experimental Protocols
Below are generalized protocols for key experiments used to study KIF18A inhibition.
Cell Culture and Treatment
-
Cell Lines: Use chromosomally unstable cancer cell lines (e.g., MDA-MB-231, OVCAR-3, BT-549) and diploid control cell lines (e.g., RPE1, MCF10A).
-
Inhibitor Treatment: Treat cells with the KIF18A inhibitor (e.g., this compound, AM-1882) at various concentrations and for different durations (e.g., 24-96 hours). Use DMSO as a vehicle control.
Measurement of Mitotic Index
-
Cell Fixation: After treatment, fix cells with 4% paraformaldehyde.
-
Staining: Stain the cells with a DNA dye (e.g., DAPI) and an antibody against a mitotic marker (e.g., anti-phospho-histone H3).
-
Imaging: Acquire images using fluorescence microscopy.
-
Analysis: Quantify the percentage of cells that are positive for the mitotic marker.
Analysis of Spindle Morphology and Chromosome Alignment
-
Immunofluorescence: Fix and permeabilize cells. Stain for DNA (DAPI), microtubules (anti-α-tubulin), and centrosomes (anti-γ-tubulin or anti-pericentrin).
-
Microscopy: Use confocal microscopy to obtain high-resolution images of mitotic spindles.
-
Quantification: Score cells for bipolar or multipolar spindles and for proper chromosome alignment at the metaphase plate.
Cell Proliferation Assay
-
Seeding: Plate cells at a low density in multi-well plates.
-
Treatment: Treat with the KIF18A inhibitor.
-
Monitoring: Measure cell confluence or cell number over time (e.g., every 24 hours for 4-6 days) using an automated cell imager or by cell counting.
Rescue Experiment Workflow
Caption: Workflow for a KIF18A rescue experiment.
Conclusion
KIF18A inhibitors represent a promising class of anti-cancer agents that selectively target the vulnerabilities of chromosomally unstable tumors. Understanding the specific cellular phenotypes induced by these inhibitors and employing rigorous rescue experiments are essential for validating their mechanism of action and advancing their development as targeted cancer therapies. The experimental frameworks provided in this guide offer a solid foundation for researchers investigating the effects of this compound and other novel KIF18A inhibitors.
References
- 1. KIF18A inhibition: the next big player in the search for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. volastratx.com [volastratx.com]
- 3. AI driven drug discovery company nominates preclinical candidate for the treatment of advanced solid tumours targeting the mitotic kinesin KIF18A - ecancer [ecancer.org]
- 4. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. kuickresearch.com [kuickresearch.com]
- 7. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Resistance Profile: A Comparative Analysis of KIF18A-IN-9 and Other Anti-Mitotic Drugs
In the landscape of cancer therapeutics, the emergence of KIF18A inhibitors marks a significant advancement in precision medicine. These novel agents selectively target cancer cells with chromosomal instability (CIN), a hallmark of many aggressive tumors. This guide provides a comprehensive comparison of the cross-resistance profile of KIF18A-IN-9 with established anti-mitotic drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
KIF18A, a mitotic kinesin, plays a crucial role in regulating chromosome alignment during cell division. Its inhibition in CIN cancer cells, which are highly dependent on this motor protein for their survival, leads to mitotic arrest and subsequent apoptosis. This targeted approach contrasts with traditional anti-mitotic drugs like taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine), which broadly disrupt microtubule dynamics, often leading to significant side effects and the development of resistance.
Overcoming Multi-Drug Resistance
A key challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). A pivotal study investigated the efficacy of the KIF18A inhibitor AM-1882, a close analog of this compound, in adriamycin-resistant ovarian cancer cells (OVCAR-8 ADRRES) known to overexpress P-gp and exhibit cross-resistance to paclitaxel. The results demonstrate that while these cells are highly resistant to paclitaxel, they remain sensitive to KIF18A inhibition. This suggests that KIF18A inhibitors are not substrates for P-gp and can effectively bypass this common resistance mechanism.[1]
Synergistic Effects with Vinca Alkaloids
Furthermore, research has shown a synergistic effect when combining a KIF18A inhibitor with the vinca alkaloid vincristine. In diffuse large B-cell lymphoma (DLBCL) cell lines, the combination of the KIF18A inhibitor BTB-1 and vincristine resulted in a synergistic increase in cell death. This finding suggests that co-administration of a KIF18A inhibitor could enhance the efficacy of vinca alkaloids or resensitize resistant tumors.
Potential in Spindle Assembly Checkpoint (SAC) Inhibitor Resistance
Tumors can also develop resistance to drugs that target the spindle assembly checkpoint (SAC), such as MPS1 inhibitors. Emerging evidence suggests that KIF18A inhibitors could serve as a valuable second-line treatment option in such cases. By targeting a distinct component of the mitotic machinery, KIF18A inhibitors may circumvent the resistance mechanisms that render SAC inhibitors ineffective.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the in vitro potency of the KIF18A inhibitor AM-1882 in parental and multi-drug resistant ovarian cancer cell lines, alongside the comparator drug paclitaxel.
| Cell Line | Drug | IC50 (µM) | Fold-Resistance |
| OVCAR-8 (Parental) | Paclitaxel | 0.003 | 1 |
| OVCAR-8 (ADRRES) | Paclitaxel | >1 | >333 |
| OVCAR-8 (Parental) | AM-1882 | 0.02 | 1 |
| OVCAR-8 (ADRRES) | AM-1882 | 0.03 | 1.5 |
Data extracted from Payton et al., 2023.[1]
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: KIF18A Signaling Pathway and Mechanism of Inhibition.
Caption: Experimental Workflow for Cross-Resistance Assessment.
Detailed Experimental Protocols
Cell Culture and Generation of Resistant Cell Lines:
Parental human cancer cell lines (e.g., OVCAR-8) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Drug-resistant sublines are generated by continuous exposure to stepwise increasing concentrations of the selective drug (e.g., adriamycin to induce P-gp overexpression and paclitaxel cross-resistance) over several months. Resistance is confirmed by comparing the IC50 value of the resistant line to the parental line.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of the test compounds (this compound, paclitaxel, etc.).
-
After a 72-hour incubation period, the plates are equilibrated to room temperature.
-
CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
The plates are shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using non-linear regression analysis.
Conclusion
The data presented in this guide strongly suggest that KIF18A inhibitors, such as this compound, possess a favorable cross-resistance profile compared to traditional anti-mitotic agents. Their ability to circumvent P-gp-mediated efflux and their potential for synergistic combinations and efficacy in SAC inhibitor-resistant tumors highlight their promise as a valuable addition to the oncologist's armamentarium. Further clinical investigation is warranted to fully realize the therapeutic potential of this new class of targeted anti-mitotic drugs.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for KIF18A-IN-9
For laboratory personnel engaged in drug development and research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and minimizing environmental impact. This document provides a comprehensive guide to the proper disposal procedures for the KIF18A inhibitor, KIF18A-IN-9, based on established laboratory safety protocols and chemical waste management principles.
Handling and Storage of this compound
Before disposal, it is crucial to handle and store this compound correctly to prevent accidental exposure or release. Researchers should always consult the specific Safety Data Sheet (SDS) for the most detailed information. In the absence of a specific SDS for this compound, the following general precautions for similar KIF18A inhibitors should be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields are mandatory.
-
Hand Protection: Wear protective gloves.
-
Body Protection: An impervious lab coat or clothing is required.
-
Respiratory Protection: Use a suitable respirator if dust or aerosols may be generated.
Storage Conditions: Proper storage is essential to maintain the stability of the compound and prevent hazardous reactions.
| Storage Condition | Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In solvent | -80°C | Up to 1 year |
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]Solutions should be stored in separate packages to avoid repeated freezing and thawing cycles.[2]
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, must adhere to hazardous waste regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.[3]
-
Waste Identification and Segregation:
-
Treat all waste containing this compound (solid compound, solutions, and contaminated materials) as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to avoid incompatible chemical reactions.[4][5] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the major components and their approximate percentages if it is a mixed waste stream.
-
Include the date when the first waste was added to the container.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Disposal of Empty Containers:
-
A container that held this compound is considered "empty" once all the waste has been removed to the extent possible.
-
To dispose of an "empty" container as regular trash, it must be triple-rinsed with a suitable solvent.[3][5]
-
The first rinsate must be collected and disposed of as hazardous waste.[5][6] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
After rinsing, deface or remove all chemical labels from the container before disposal.[3]
-
-
Spill Management:
-
In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., diatomite, universal binders).[1]
-
Decontaminate surfaces by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a sealed container for disposal as hazardous waste.[1]
-
Ensure the cleanup area is well-ventilated.
-
-
Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) or a licensed hazardous waste disposal contractor for pickup of the full waste container.[3]
-
Do not exceed the accumulation time limits for hazardous waste as defined by your institution and local regulations. Partially filled containers may remain in an SAA for up to one year.[4]
-
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound from handling to final deposition.
References
- 1. KIF18A inhibitor 24|MSDS [dcchemicals.com]
- 2. glpbio.com [glpbio.com]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
Personal protective equipment for handling KIF18A-IN-9
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the potent KIF18A inhibitor, KIF18A-IN-9. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a bioactive small molecule that requires careful handling to avoid potential health risks. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Requirement | Reason |
| Eye Protection | Safety goggles with side-shields | To prevent accidental splashes to the eyes.[1] |
| Hand Protection | Protective gloves (e.g., Nitrile) | To avoid direct skin contact.[1] |
| Body Protection | Impervious clothing or lab coat | To protect skin from spills.[1] |
| Respiratory Protection | Suitable respirator | To prevent inhalation of dust or aerosols, especially when handling the powder form.[1] |
Safe Handling and Operational Workflow
Proper handling techniques are essential to minimize exposure and prevent contamination. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
